molecular formula C7H6ClNaO B097023 Sodium p-chloro-m-cresolate CAS No. 15733-22-9

Sodium p-chloro-m-cresolate

Cat. No.: B097023
CAS No.: 15733-22-9
M. Wt: 164.56 g/mol
InChI Key: DPHAGKRZIJHMNL-UHFFFAOYSA-M
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Description

Sodium p-chloro-m-cresolate (CAS 15733-22-9) is an organochlorine compound valued in research and industry for its potent antimicrobial properties . Its primary application lies in acting as a preservative, bactericide, fungicide, and yeast inhibitor across a wide range of non-personal products and experimental formulations . Researchers utilize this compound in studies involving material preservation, such as in adhesives, metalworking fluids, textile print thickeners, and leather treatment . Furthermore, it is a key subject of investigation for the formulation of industrial and institutional disinfectants . As the sodium salt of p-chloro-m-cresol, it offers practical handling characteristics for scientific use. This product is designated For Research Use Only (RUO) and is strictly not intended for personal, household, or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to use, as this compound may pose hazards including skin corrosion, serious eye damage, and toxicity if swallowed .

Properties

IUPAC Name

sodium;4-chloro-3-methylphenolate
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InChI

InChI=1S/C7H7ClO.Na/c1-5-4-6(9)2-3-7(5)8;/h2-4,9H,1H3;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHAGKRZIJHMNL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[O-])Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNaO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59-50-7 (Parent)
Record name Chlorocresol sodium
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DSSTOX Substance ID

DTXSID7035696
Record name Sodium p-chloro-m-cresolate
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Molecular Weight

164.56 g/mol
Source PubChem
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CAS No.

15733-22-9
Record name Chlorocresol sodium
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-chloro-3-methyl-, sodium salt (1:1)
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Record name Sodium p-chloro-m-cresolate
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Record name Sodium p-chloro-m-cresolate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM P-CHLORO-M-CRESOL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to Sodium p-Chloro-m-cresolate: Properties, Applications, and Safety

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of sodium p-chloro-m-cresolate, a significant antimicrobial agent utilized across various industries. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes critical data on its chemical and physical properties, mechanism of action, diverse applications, and essential safety and handling protocols.

Chemical Identity and Nomenclature

This compound is the sodium salt of p-chloro-m-cresol (4-chloro-3-methylphenol). This seemingly minor chemical modification—the deprotonation of the phenolic hydroxyl group—significantly enhances its solubility in aqueous formulations, a critical attribute for many of its applications.

IdentifierValue
Chemical Name Sodium 4-chloro-3-methylphenolate[1][2][3][4]
CAS Number 15733-22-9[1][3][5][6]
EC Number 239-825-8[1][2][6]
Molecular Formula C₇H₆ClNaO[1][3][4]
Synonyms Sodium p-chloro-m-cresol, Sodium para-chloro-meta-cresolate, 4-Chloro-m-cresol sodium salt, Phenol, 4-chloro-3-methyl-, sodium salt[1][2][3][7]

Below is a diagram illustrating the chemical structures of p-chloro-m-cresol and its sodium salt, this compound.

Caption: Chemical structures of p-chloro-m-cresol and this compound.

Physicochemical Properties

The physical and chemical characteristics of this compound dictate its behavior in various formulations and its efficacy as an antimicrobial agent.

PropertyValueSource
Molecular Weight 164.56 g/mol [1][2][3][4]
Appearance Pinkish to white crystalline solid (for the parent compound, p-chloro-m-cresol)[8][9]
Solubility Soluble in water (6.289e+004 mg/L @ 25 °C, est.)[1]
Odor Phenolic odor (for the parent compound)

Mechanism of Antimicrobial Action

The biocidal activity of this compound is primarily attributed to the p-chloro-m-cresol molecule. Its mechanism of action is multifaceted, targeting the fundamental integrity of microbial cells.[10] This multi-site action is a key reason for its broad-spectrum efficacy and the low likelihood of microbial resistance development.[10]

The primary modes of action include:

  • Cell Membrane Disruption: p-Chloro-m-cresol disrupts the cytoplasmic membrane, leading to the leakage of essential intracellular components such as potassium and phosphate ions.[8]

  • Alteration of Membrane Permeability: This disruption of the cell membrane's integrity compromises its selective permeability.[10]

  • Dissipation of Proton Motive Force: The damage to the membrane dissipates the proton motive force, which is crucial for ATP synthesis.[8]

  • Cytoplasmic Coagulation: At higher concentrations, p-chloro-m-cresol can cause the coagulation of cytoplasmic contents.[10]

cluster_cell Microbial Cell Cell Membrane Cell Membrane Cytoplasm Cytoplasm Leakage of Ions Leakage of Ions Cell Membrane->Leakage of Ions Causes Dissipates Proton Motive Force Dissipates Proton Motive Force Cell Membrane->Dissipates Proton Motive Force Leads to This compound This compound This compound->Cell Membrane Disrupts Integrity This compound->Cytoplasm Coagulates (at high concentrations)

Caption: Mechanism of antimicrobial action of this compound.

Industrial and Pharmaceutical Applications

This compound's broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungi, makes it a valuable preservative and disinfectant in numerous applications.[8][9][11]

  • Cosmetics and Personal Care Products: It is used as a preservative in creams, lotions, and shampoos to prevent microbial spoilage.[8][12] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that it is safe for use in cosmetics at concentrations up to 0.5%.[4]

  • Pharmaceuticals: It serves as a preservative in some topical medications and other preparations for external use that contain water.[10]

  • Industrial Fluids: It is incorporated into metalworking fluids, industrial lubricants, and adhesives as a bactericide and fungicide.[2][3][10]

  • Leather and Textiles: In the leather industry, it can be used to preserve hides.[10] For textiles, it can be added to thickeners to prevent microbial growth.[10]

  • Disinfectants: Due to its potent disinfectant properties, it is an active ingredient in hospital and industrial disinfectants.[2][8][10]

Synthesis and Manufacturing

The synthesis of this compound is a two-step process that begins with the chlorination of m-cresol.

A common laboratory and industrial synthesis method involves:

  • Chlorination of m-cresol: m-cresol is reacted with a chlorinating agent, such as sulfuryl chloride, to produce 4-chloro-3-cresol (p-chloro-m-cresol).[13] The reaction temperature is carefully controlled to favor the formation of the desired isomer.[13]

  • Formation of the Sodium Salt: The resulting p-chloro-m-cresol is then treated with a sodium base, typically sodium hydroxide, to deprotonate the phenolic hydroxyl group and form this compound.

m-Cresol m-Cresol Reaction Reaction m-Cresol->Reaction Chlorinating Agent (e.g., SO2Cl2) Chlorinating Agent (e.g., SO2Cl2) Chlorinating Agent (e.g., SO2Cl2)->Reaction p-Chloro-m-cresol p-Chloro-m-cresol Reaction->p-Chloro-m-cresol Chlorination Deprotonation Deprotonation p-Chloro-m-cresol->Deprotonation Sodium Hydroxide Sodium Hydroxide Sodium Hydroxide->Deprotonation This compound This compound Deprotonation->this compound Salt Formation

Caption: A simplified workflow for the synthesis of this compound.

Safety and Handling

As with any chemical substance, proper handling and safety precautions are paramount when working with this compound and its parent compound.

Hazard Classification:

  • Harmful if swallowed.[4][7]

  • Causes severe skin burns and eye damage.[4][7]

  • May cause an allergic skin reaction.[4][14]

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Tightly fitting safety goggles or a face shield.[7]

  • Skin Protection: Chemical-resistant gloves and protective clothing.[7]

  • Respiratory Protection: In case of insufficient ventilation, a suitable respirator should be worn.[7]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[7]

  • In Case of Skin Contact: Immediately wash with plenty of water.[7]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7][14]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting.[7][14]

In all cases of exposure, seek immediate medical attention.[7][14]

Regulatory Status

The use of p-chloro-m-cresol and its sodium salt is regulated by various governmental agencies worldwide. In Canada, for instance, products containing these substances are registered under the Pest Control Products Act and are permitted for use as material preservatives in industrial settings, provided they adhere to the specified conditions of registration.[11] In the European Union, its use in cosmetic products is also regulated.[12]

Conclusion

This compound is a versatile and effective antimicrobial agent with a long history of use in a wide array of products. Its enhanced water solubility compared to its parent compound, p-chloro-m-cresol, makes it particularly suitable for aqueous formulations. A thorough understanding of its properties, mechanism of action, and safety requirements is essential for its responsible and effective application in research, development, and manufacturing.

References

  • p-Chlorocresol - Wikipedia. (n.d.).
  • P-CHLORO-M-CRESOL - HENAN REFORTUNE INDUSTRIAL CO.,LTD. (n.d.).
  • sodium p-chloro-m-cresol, 15733-22-9 - The Good Scents Company. (n.d.).
  • This compound | CAS#:15733-22-9 | Chemsrc. (2025-08-20).
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  • SODIUM P-CHLORO-M-CRESOL ( this compound ) - Ataman Kimya. (n.d.).
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  • p-Chloro-m-cresol and this compound - Canada.ca. (2014-12-10).
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  • 3019-89-4(sodium m-cresolate) Product Description - ChemicalBook. (n.d.).

Sources

A Technical Guide to the Antimicrobial Mechanism of Sodium p-Chloro-m-cresolate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sodium p-chloro-m-cresolate, the sodium salt of 4-chloro-3-methylphenol (p-chloro-m-cresol or PCMC), is a potent, broad-spectrum antimicrobial agent utilized extensively as a preservative and disinfectant in pharmaceutical, cosmetic, and industrial applications.[1][2][3] Its efficacy stems from a multi-targeted mechanism of action that primarily compromises the structural and functional integrity of the microbial cell. This guide provides an in-depth exploration of the molecular and cellular mechanisms by which this compound exerts its antimicrobial effects. We will dissect its interaction with the cytoplasmic membrane, its impact on cellular energy homeostasis, and the key experimental protocols used to validate these actions.

Introduction: Physicochemical Context

To comprehend the mechanism of action, it is essential to first understand the chemical nature of the active agent. This compound exists in equilibrium with its conjugate acid, p-chloro-m-cresol (PCMC). The antimicrobial activity is predominantly attributed to the phenolic form, PCMC. The position of this equilibrium is dictated by the pH of the surrounding medium, governed by the pKa of the phenolic hydroxyl group, which is approximately 9.4.

In environments with a pH below its pKa, the more lipophilic, un-ionized phenolic form (PCMC) predominates. This form is crucial for traversing the lipid-rich microbial cell membrane to reach its targets. Conversely, at a higher pH, the equilibrium shifts towards the ionized sodium salt form, which is less able to penetrate the cell membrane, thereby reducing its antimicrobial effectiveness.[4][5] This pH-dependent activity is a critical consideration in formulation science.

Table 1: Chemical Identity and Properties

PropertyValue
Active Form p-Chloro-m-cresol (PCMC)
Synonyms 4-Chloro-3-methylphenol, Chlorocresol
CAS Number 59-50-7 (for PCMC)[1]
Molecular Formula C₇H₇ClO (for PCMC)[1]
Appearance Colorless to pinkish-white crystalline solid with a phenolic odor.[1]
Antimicrobial Class Chlorinated Phenolic Compound
Spectrum of Activity Gram-positive bacteria, Gram-negative bacteria, Fungi, Molds.[1][2][6]

The Core Mechanism: A Multi-Pronged Assault on Microbial Integrity

The bactericidal and fungistatic action of p-chloro-m-cresol is not reliant on a single, specific receptor but rather on a rapid and catastrophic disruption of essential cellular structures and functions. The primary target is the cytoplasmic membrane.

Primary Target: Cytoplasmic Membrane Disruption

As a phenolic compound, PCMC's lipophilicity allows it to readily partition into the lipid bilayer of the microbial cytoplasmic membrane.[2] This intercalation disrupts the highly ordered membrane structure, leading to a cascade of debilitating events:

  • Increased Membrane Permeability: The presence of PCMC molecules within the lipid bilayer compromises its function as a selective barrier. This leads to the uncontrolled leakage of vital intracellular components, most notably potassium (K⁺) and phosphate ions, which are essential for maintaining osmotic balance and cellular metabolism.[1][7]

  • Dissipation of the Proton Motive Force (PMF): The microbial cell membrane maintains a proton gradient (ΔpH) and an electrical potential (ΔΨ), which together constitute the Proton Motive Force (PMF). The PMF is the primary energy source for critical cellular processes, including ATP synthesis, nutrient transport, and flagellar motion. PCMC acts as a protonophore, effectively creating pores in the membrane that allow protons to leak back into the cytoplasm, thereby collapsing the gradient.[1][7] This dissipation of the PMF is a critical blow to the cell's energy-generating capacity.

cluster_membrane Microbial Cytoplasmic Membrane (Lipid Bilayer) pcmc_outside PCMC (p-chloro-m-cresol) membrane_intercalation Intercalation into Lipid Bilayer pcmc_outside->membrane_intercalation Partitions into membrane disruption Membrane Disruption & Increased Permeability membrane_intercalation->disruption pmf_dissipation Proton Motive Force (PMF) Dissipation disruption->pmf_dissipation leakage Leakage of K+, Phosphates, etc. disruption->leakage cell_death Cell Death pmf_dissipation->cell_death leakage->cell_death

Caption: PCMC's primary attack on the microbial cytoplasmic membrane.

Consequence: Uncoupling of Oxidative Phosphorylation

The dissipation of the PMF has a direct and fatal consequence: the uncoupling of cellular respiration from ATP synthesis.[1][7] The ATP synthase enzyme complex relies entirely on the flow of protons across the membrane (driven by the PMF) to generate ATP. When the PMF is collapsed by PCMC, this energy source is lost. The electron transport chain may continue to function, but its activity is no longer coupled to ATP production. The cell is rapidly depleted of its primary energy currency, leading to the cessation of all vital metabolic activities and, ultimately, cell death.

Secondary Targets: Protein Denaturation

Upon entering the cell, PCMC can interact with and denature intracellular proteins and enzymes. The phenolic hydroxyl group can form hydrogen bonds that disrupt the tertiary structure of proteins, leading to a loss of function. This non-specific protein binding contributes to the overall antimicrobial effect by inactivating enzymes essential for metabolism, DNA replication, and cell wall synthesis.

pmf Proton Motive Force (PMF) atp_synthase ATP Synthase pmf->atp_synthase Drives atp_production ATP Production atp_synthase->atp_production Catalyzes pcmc PCMC Action pcmc->pmf Dissipates

Caption: PCMC uncouples the PMF from ATP synthesis.

Experimental Validation: Protocols and Methodologies

The mechanistic claims described above are substantiated by a suite of well-established microbiological and biochemical assays. These protocols form a self-validating system to characterize the antimicrobial action of compounds like PCMC.

Protocol: Quantifying Antimicrobial Potency

The foundational assessment of any antimicrobial is to determine its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).

Methodology: Broth Microdilution Assay

  • Preparation: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using a suitable sterile growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) to a final concentration of ~5 x 10⁵ CFU/mL.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

  • MBC Determination: An aliquot from each well showing no visible growth is sub-cultured onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Causality: This assay establishes the potency of the compound, providing a quantitative baseline for further mechanistic studies. A low MIC/MBC value indicates high potency.

Protocol: Verifying Membrane Damage

To directly measure the membrane-disrupting activity, assays are employed to detect the leakage of intracellular contents.

Methodology: Potassium Leakage Assay

  • Cell Preparation: Bacterial cells are harvested in their exponential growth phase, washed, and resuspended in a low-potassium buffer.

  • Baseline Measurement: A potassium-selective electrode is used to measure the baseline extracellular K⁺ concentration.

  • Exposure: PCMC is added to the cell suspension at a concentration known to be bactericidal (e.g., 2x MIC).

  • Monitoring: The extracellular K⁺ concentration is monitored over time. A rapid increase in K⁺ concentration indicates leakage from the cytoplasm due to membrane damage.

  • Controls: A positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells) are run in parallel to validate the assay.

start Start: Washed Bacterial Suspension measure_k_initial Measure Baseline Extracellular [K+] start->measure_k_initial add_pcmc Add PCMC (Test Compound) measure_k_initial->add_pcmc monitor_k Monitor Extracellular [K+] Over Time add_pcmc->monitor_k result Rapid Increase in [K+] Confirms Membrane Leakage monitor_k->result

Caption: Workflow for a potassium leakage assay.

Spectrum of Activity and Resistance Potential

This compound demonstrates a broad spectrum of activity, effective against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] Its efficacy against Gram-negative bacteria is noteworthy, as their outer membrane can often be a barrier to antimicrobial agents. The lipophilic nature of PCMC facilitates its passage through this outer layer.

A significant advantage of PCMC's mechanism is the low probability of microbial resistance development. Because it targets the fundamental structure of the cell membrane and causes widespread protein denaturation, it is not reliant on a single, specific enzyme or pathway that can be easily modified through a single-point mutation. A microbe would need to fundamentally re-engineer its membrane composition to develop significant resistance, which is a complex and evolutionarily costly process.

Conclusion

The mechanism of action of this compound is a rapid, potent, and multi-targeted process rooted in fundamental biochemistry and biophysics. Its primary mode of attack is the disruption of the microbial cytoplasmic membrane, leading to ion leakage and the collapse of the proton motive force. This, in turn, uncouples energy production from respiration, starving the cell of ATP. This primary mechanism is supplemented by the non-specific denaturation of cellular proteins. This multi-pronged assault ensures a broad spectrum of activity and a low potential for the development of microbial resistance, cementing its role as a reliable and effective preservative and disinfectant in diverse scientific and industrial fields.

References

  • p-Chlorocresol - Wikipedia. (n.d.).
  • p-Chlorocresol - Wikiwand. (n.d.).
  • Chlorocresol | BHM Chemicals. (n.d.).
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  • p-chloro-m-cresol | 59-50-7 | Chemical Bull Pvt. Ltd. (n.d.).
  • P-CHLORO-M-CRESOL - HENAN REFORTUNE INDUSTRIAL CO.,LTD. (n.d.).
  • Chlorocresol and chloroxylenol - Evaluation statement. (2022, January 14).
  • Ha, D. T., et al. (2020). Degradation of p-chlorocresol by facultative Thauera sp. strain DO. Applied Microbiology and Biotechnology, 104(4), 1765–1776.
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  • PCMC (PARA CHLORO META CRESOL) - Ataman Kimya. (n.d.).
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"Sodium p-chloro-m-cresolate synonyms and chemical structure"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Sodium p-chloro-m-cresolate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, the sodium salt of 4-chloro-3-methylphenol. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, antimicrobial mechanism, applications, and analytical methodologies. By synthesizing technical data with practical insights, this guide serves as an essential resource for the effective and safe utilization of this compound in various scientific and industrial settings.

Chemical Identity and Properties

This compound is the salt formed from the phenolic compound p-chloro-m-cresol (PCMC). While often referenced by the properties of its parent compound, the sodium salt has distinct identifiers and characteristics. In aqueous solutions, it dissociates, and the antimicrobial activity is primarily exerted by the parent PCMC molecule.

Synonyms and Identifiers

Correctly identifying the chemical is paramount for both research and regulatory compliance.

  • Systematic IUPAC Name : Sodium 4-chloro-3-methylphenolate[1]

  • Common Synonyms : Sodium p-chloro-m-cresol, Sodium 4-chloro-3-methylphenoxide, 3-Methyl-4-chlorophenol sodium salt, PCMC sodium salt[2][3][4]

  • CAS Number : 15733-22-9[1][2][3][4][5][6][7]

  • EC Number : 239-825-8[2][7]

  • Molecular Formula : C₇H₆ClNaO[1][2][3][4][5][6]

  • Parent Compound : p-Chloro-m-cresol (PCMC), CAS Number: 59-50-7[8][9][10]

Chemical Structure

The structure consists of a sodium cation (Na⁺) ionically bonded to the phenoxide anion of 4-chloro-3-methylphenol.

Chemical structure of this compoundFigure 1. Chemical Structure of Sodium 4-chloro-3-methylphenolate.
Physicochemical Properties

The properties of the sodium salt are closely linked to its parent phenol, p-chloro-m-cresol (PCMC). The salt form enhances water solubility compared to the parent cresol.

PropertyValue (for Parent PCMC)References
Molar Mass 142.58 g/mol [8]
Appearance White to pinkish crystalline solid[8]
Melting Point 63-66 °C[11]
Boiling Point 235 °C[8][12]
Solubility Slightly soluble in water; very soluble in alcohol, ether, and fatty oils. Dissolves in alkali hydroxide solutions.[10][13]
pKa 9.2[12]

Note on Solubility: The sodium salt (this compound) is significantly more soluble in water than its parent compound, PCMC. This is a primary reason for its use in aqueous formulations. The antimicrobial efficacy, however, is pH-dependent, being most active in acidic conditions where the equilibrium favors the protonated phenol form.[12]

Mechanism of Antimicrobial Action

The biocidal activity of this compound is attributed to the 4-chloro-3-methylphenol molecule. As a phenolic preservative, its primary mode of action involves the disruption of microbial cell integrity and vital metabolic processes.[10]

Causality of Action:

  • Membrane Damage : PCMC targets the cytoplasmic membrane of bacteria. Its lipophilic nature allows it to partition into the lipid bilayer, disrupting the membrane's structure and increasing its permeability.[8]

  • Cytoplasmic Leakage : This disruption leads to the leakage of essential intracellular components, such as potassium and phosphate ions.[8][14]

  • Metabolic Disruption : The uncontrolled movement of ions across the membrane dissipates the proton motive force. This is critical because the proton motive force is the energy reserve that couples cellular respiration to ATP synthesis. By uncoupling this process, PCMC effectively shuts down the cell's energy production, leading to stasis and death.[8][14]

This mechanism provides a broad spectrum of activity against both gram-positive and gram-negative bacteria, as well as fungi and yeasts.[8][10]

Applications in Research and Industry

This compound is valued as a highly effective preservative and disinfectant. Its broad-spectrum antimicrobial properties make it suitable for a wide range of applications.

  • Pharmaceuticals : It is used as a preservative in topical preparations like creams, ointments, and lotions to prevent microbial contamination.[8][9][11] It is also used in some injectable and ophthalmic preparations in certain regions, typically at concentrations of 0.1-0.2%.[8][10]

  • Cosmetics : Used as a preservative in various water-containing cosmetics and personal care products, such as shampoos and lotions, ensuring product safety and shelf-life.[1][9] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded it is safe for use in cosmetics at concentrations up to 0.5%.[1][15]

  • Industrial Products : It serves as a biocide in paints, inks, adhesives, glues, metalworking fluids, and leather goods to prevent microbial degradation.[3][11][16]

Analytical Methodology: Quantification by RP-HPLC

For drug development and quality control, an accurate and reliable method for quantifying this compound (analyzed as PCMC) is essential. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common and robust technique.

Rationale for Method Selection
  • Specificity : RP-HPLC provides excellent separation of the analyte from other formulation components, ensuring that quantification is not affected by matrix interference.

  • Sensitivity : UV detection offers sufficient sensitivity for the typical concentration levels of PCMC used in pharmaceutical and cosmetic products.

  • Robustness : The method is well-established and can be validated according to ICH guidelines, making it suitable for routine quality control and stability testing.[17][18]

Detailed Experimental Protocol

This protocol describes a stability-indicating RP-HPLC method for the simultaneous determination of p-chloro-m-cresol (as the active moiety) and other active ingredients in a cream formulation.[17][18][19]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System : An integrated HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[17][19]

  • Column : Symmetry C8 (150 x 3.9 mm, 5 µm) or equivalent octylsilyl bonded silica column.[17] A C18 column can also be used.[19]

  • Mobile Phase : Isocratic mixture of 1.5% w/v aqueous ammonium acetate buffer (pH adjusted to 3.8) and acetonitrile in a 55:45 (v/v) ratio.[17][18]

  • Flow Rate : 1.0 mL/min.[17][18]

  • Detection Wavelength : 240 nm.[17][19]

  • Column Temperature : Ambient or controlled at 25°C.

  • Injection Volume : 20 µL.

2. Preparation of Solutions:

  • Standard Stock Solution : Accurately weigh and dissolve an appropriate amount of p-chloro-m-cresol reference standard in methanol or the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL).

  • Working Standard Solutions : Prepare a series of dilutions from the stock solution to create calibration standards covering the expected sample concentration range (e.g., 10–30 µg/mL).[17]

  • Sample Preparation (Cream Formulation) : a. Accurately weigh approximately 2.0 g of the cream into a 50 mL centrifuge tube. b. Add 10 mL of methanol, vortex vigorously to dissolve the cream matrix, and centrifuge for 10 minutes at 6000 rpm. c. Decant the supernatant into a 25 mL volumetric flask. d. Repeat the extraction with another 10 mL of methanol and combine the supernatants. e. Dilute to volume with methanol. f. Filter the final solution through a 0.45 µm syringe filter prior to injection.

3. System Suitability and Validation:

  • Procedure : Inject the working standard solution six times.

  • Acceptance Criteria : The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. Tailing factor should be ≤ 2.0.

  • Validation : The method should be validated for linearity, accuracy, precision, specificity, and robustness as per ICH Q2(R1) guidelines.[18]

Visualization of Analytical Workflow

The following diagram illustrates the key steps in the HPLC analysis workflow.

HPLC_Workflow prep Sample & Standard Preparation hplc HPLC System (Pump, Injector, Column) prep->hplc Inject Filtered Sample (20 µL) detect UV Detector (λ = 240 nm) hplc->detect Elution with Mobile Phase data Data Acquisition & Processing detect->data Signal Output report Quantification & Reporting data->report Peak Integration & Calibration

Caption: Workflow for the RP-HPLC quantification of p-chloro-m-cresol.

Safety and Toxicology Profile

While an effective preservative, understanding the toxicology of this compound is crucial for safe handling and formulation.

  • Acute Toxicity : The parent compound, PCMC, has low to moderate acute oral toxicity, with a median lethal dose (LD50) in male Wistar rats reported as 1830 mg/kg.[8][20]

  • Dermal and Ocular Irritation : PCMC can be corrosive to the skin and is an eye irritant in animal studies.[8] Allergic contact dermatitis has been reported, and it is classified as a potential skin sensitizer, though this is not common.[8][20]

  • Metabolism and Excretion : PCMC is rapidly metabolized in the liver and excreted primarily through urine, showing no significant potential for bioaccumulation.[8]

  • Regulatory Status : The use of PCMC as a preservative is regulated by various agencies. For instance, its concentration is often limited in cosmetic and pharmaceutical products to ensure consumer safety.[1][8][21]

Conclusion

This compound, acting through its active phenolic moiety, is a versatile and potent antimicrobial agent with a long history of use in pharmaceuticals, cosmetics, and industrial applications. Its efficacy stems from a well-understood mechanism of disrupting microbial cell membranes and energy metabolism. Proper handling and formulation, guided by robust analytical methods like RP-HPLC, are essential for leveraging its benefits while ensuring product quality and safety. This guide provides the foundational knowledge for scientists and professionals to effectively utilize this important compound in their work.

References

  • p-Chlorocresol - Wikipedia. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

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  • Papadoyannis, I. N., Samanidou, V. F., & Theodoridis, G. A. (1997). HPLC-fluorescence determination of chlorocresol and chloroxylenol in pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 16(3), 405–412.
  • Papadoyannis, I. N., Samanidou, V. F., & Theodoridis, G. A. (1997). HPLC-fluorescence determination of chlorocresol and chloroxylenol in pharmaceuticals. PubMed. Retrieved January 13, 2026, from [Link]

  • Khan, A. H., Akhtar, M. J., & Hussain, I. (2008). A Simple RP-HPLC Method for the Simultaneous Quantitation of Chlorocresol, Mometasone Furoate, and Fusidic Acid in Creams.
  • PubChem. (n.d.). Sodium p-chloro-m-cresol. Retrieved January 13, 2026, from [Link]

  • HENAN REFORTUNE INDUSTRIAL CO.,LTD. (n.d.). P-CHLORO-M-CRESOL. Retrieved January 13, 2026, from [Link]

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  • Lanigan, R. S., & Yamarik, T. A. (2006). Final report on the safety assessment of sodium p-chloro-m-cresol, p-chloro-m-cresol, chlorothymol, mixed cresols, m-cresol, o-cresol, p-cresol, isopropyl cresols, thymol, o-cymen-5-ol, and carvacrol. International Journal of Toxicology, 25 Suppl 1, 29–127.
  • Khan, A. H., Akhtar, M. J., & Hussain, I. (2008). A simple RP-HPLC method for the simultaneous quantitation of chlorocresol, mometasone furoate, and fusidic acid in creams. PubMed. Retrieved January 13, 2026, from [Link]

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An In-Depth Technical Guide to the Solubility of Sodium p-Chloro-m-cresolate in Various Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of sodium p-chloro-m-cresolate (PCMC), a widely used antimicrobial agent and preservative. Aimed at researchers, scientists, and professionals in drug development and chemical manufacturing, this document delves into the theoretical underpinnings of PCMC's solubility, offers detailed experimental protocols for its determination, and presents a consolidated view of its solubility profile in aqueous and organic solvents.

Introduction to this compound: A Compound of Significance

This compound (CAS No. 15733-22-9) is the sodium salt of p-chloro-m-cresol (PCMC-H), a halogenated phenol.[1] It is a broad-spectrum antimicrobial agent effective against a wide range of bacteria, yeasts, and molds.[2] This efficacy has led to its extensive use as a preservative in a variety of industrial and pharmaceutical applications, including cosmetics, topical medications, metalworking fluids, and adhesives.[3] Understanding the solubility of PCMC is paramount for formulation development, ensuring optimal delivery, stability, and bioavailability of the active ingredient.

Physicochemical Properties:

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₇H₆ClNaO[1]
Molecular Weight 164.56 g/mol [1]
Appearance White or off-white crystalline solid[4]
Melting Point 67°C[]
Water Solubility 489 g/L at 20°C[6]

The solubility of PCMC is intrinsically linked to the properties of its parent compound, p-chloro-m-cresol.

Property (p-chloro-m-cresol)ValueSource
Molecular Formula C₇H₇ClO[7]
Molecular Weight 142.58 g/mol [7]
Melting Point 63-66°C[7]
Boiling Point 235°C[4]
Water Solubility ~4 g/L[4]

The significant difference in water solubility between PCMC and its parent cresol highlights the impact of the sodium salt formation on enhancing aqueous solubility.

The Theoretical Framework of Solubility

The solubility of a solute in a solvent is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, its solubility is governed by its ionic nature and the polarity of the solvent.

Aqueous Solubility and the Influence of pH:

As the sodium salt of a weak acid (p-chloro-m-cresol), PCMC is highly soluble in water.[6] In aqueous solutions, it dissociates into the sodium cation (Na⁺) and the p-chloro-m-cresolate anion. The solubility of PCMC is pH-dependent. In acidic solutions, the phenolate anion will be protonated to form the less soluble free cresol, p-chloro-m-cresol. Conversely, in neutral to alkaline solutions, the equilibrium favors the highly soluble salt form.

Solubility in Organic Solvents:

The solubility of PCMC in organic solvents is dictated by the principle of "like dissolves like."

  • Polar Protic Solvents (e.g., Alcohols): Solvents like ethanol and methanol are expected to be good solvents for PCMC. The hydroxyl group of the alcohol can hydrogen bond with the phenolate oxygen of PCMC, and the polar nature of the solvent can solvate the sodium cation. The parent compound, p-chloro-m-cresol, is known to be freely soluble in alcohols.[4]

  • Polar Aprotic Solvents (e.g., Ketones, Ethers): Solvents such as acetone and tetrahydrofuran are also anticipated to be effective solvents. Their polarity allows for the solvation of the ions, although the lack of a hydrogen-donating group might result in slightly lower solubility compared to protic solvents. p-Chloro-m-cresol is reported to be easily soluble in ethers and ketones.[4]

  • Nonpolar Solvents (e.g., Hydrocarbons): In nonpolar solvents like hexane or toluene, the solubility of the ionic PCMC is expected to be very low. The energy required to overcome the strong ionic interactions in the PCMC crystal lattice is not compensated by the weak van der Waals forces between the solute and the nonpolar solvent.

G cluster_solute This compound (Solute) cluster_solvent Solvent PCMC PCMC Crystal Lattice (Strong Ionic Bonds) Dissolution Dissolution Process PCMC->Dissolution Solute-Solute Interaction (Lattice Energy) Polar Polar Solvents (e.g., Water, Ethanol) Nonpolar Nonpolar Solvents (e.g., Hexane) Dissolution->Polar Strong Solute-Solvent Interaction (Ion-Dipole, H-Bonding) => High Solubility Dissolution->Nonpolar Weak Solute-Solvent Interaction (van der Waals) => Low Solubility

Quantitative Solubility Profile

SolventTypeSolubility of this compoundSolubility of p-chloro-m-cresolSource
Water Polar Protic489 g/L (at 20°C)~4 g/L[6],[4]
Methanol Polar ProticSoluble (quantitative data not available)Soluble (1 g in 10 mL)[7]
Ethanol Polar ProticSoluble (quantitative data not available)"Very soluble" / "Easily soluble"[4]
Acetone Polar AproticSoluble (quantitative data not available)"Easily soluble"[4]
Ethers Polar AproticLikely Soluble (quantitative data not available)"Easily soluble"[4]
Fatty Oils NonpolarInsoluble"Freely soluble"[4]
Hexane NonpolarInsolubleInsoluble[8]

Influence of Temperature:

The solubility of most solid solutes in liquid solvents increases with temperature.[9] This is because the dissolution process is often endothermic, meaning it absorbs heat. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solute. While specific data on the temperature-dependent solubility of this compound is scarce, it is reasonable to expect a positive correlation between temperature and solubility in most solvents. For critical applications, it is essential to experimentally determine the solubility at the desired operating temperatures.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise solubility data, a well-controlled experimental procedure is necessary. The following protocol outlines the widely accepted equilibrium solubility (shake-flask) method.

G A 1. Preparation of Supersaturated Solution Add excess PCMC to the chosen solvent in a sealed vial. B 2. Equilibration Agitate the vial at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. A->B C 3. Phase Separation Allow the solution to stand or centrifuge to separate the undissolved solid from the saturated supernatant. B->C D 4. Sampling and Dilution Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent. C->D E 5. Quantification Analyze the concentration of PCMC in the diluted sample using a validated analytical method (e.g., HPLC-UV). D->E F 6. Calculation Calculate the original concentration in the saturated solution, which represents the solubility. E->F

Materials and Equipment:

  • This compound (analytical grade)

  • Selected solvents (HPLC grade)

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Calibrated pipettes and volumetric flasks

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Vials for sample preparation and analysis

Protocol:

  • Preparation of Supersaturated Solutions:

    • To a series of glass vials, add a measured amount of the chosen solvent (e.g., 10 mL).

    • Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and that solid material remains after equilibration.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at a constant temperature to facilitate the separation of the solid and liquid phases.

  • Sampling and Dilution:

    • Carefully withdraw a known aliquot of the clear supernatant using a calibrated pipette. To avoid disturbing the solid material, it is advisable to take the sample from the upper portion of the liquid.

    • Immediately filter the sample through a syringe filter to remove any suspended microparticles.

    • Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV method. A typical method might involve a C18 column with a mobile phase of acetonitrile and water (with a suitable buffer) and UV detection at a wavelength where PCMC exhibits strong absorbance (e.g., around 280 nm).

    • Prepare a calibration curve using standard solutions of known PCMC concentrations to quantify the amount in the samples.

  • Calculation:

    • Calculate the concentration of PCMC in the original saturated supernatant, taking into account the dilution factor. This concentration represents the solubility of PCMC in the specific solvent at the given temperature.

Conclusion and Future Perspectives

This compound exhibits high solubility in water and is expected to be readily soluble in polar organic solvents. This technical guide has provided a foundational understanding of its solubility characteristics, underpinned by theoretical principles and established experimental methodologies. However, the lack of extensive, publicly available quantitative solubility data in a diverse range of organic solvents and at various temperatures presents a clear knowledge gap. For scientists and formulators working with this important preservative, the experimental determination of its solubility in specific solvent systems remains a critical step in the development of robust and effective products. Future research should focus on generating a comprehensive database of PCMC's solubility in pharmaceutically and industrially relevant solvents, which would be of immense value to the scientific community.

References

  • The Good Scents Company. (n.d.). sodium p-chloro-m-cresol, 15733-22-9. Retrieved from [Link]

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  • Ataman Kimya. (n.d.). 4-chloro-3-methyl-phenol. Retrieved from [Link]

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  • ResearchGate. (2025, August 10). Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents. Retrieved from [Link]

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Navigating the Toxicological Landscape of Sodium p-chloro-m-cresolate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Sodium p-chloro-m-cresolate

This compound (CAS No. 15733-22-9), the sodium salt of p-chloro-m-cresol (PCMC), is a substituted phenol that sees use as a preservative and antimicrobial agent in various industrial and consumer products.[1] Its efficacy as a biocide necessitates a thorough understanding of its toxicological profile to ensure safe handling and use, particularly in contexts relevant to pharmaceutical and cosmetic formulations. This guide provides a comprehensive analysis of the available safety and toxicity data for this compound, drawing primarily on data from its parent compound, chlorocresol, to which it is closely related and for which extensive toxicological data exists.[2] The toxicological hazards of both chlorocresol and its sodium salt are often assessed together.[2]

The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that Sodium p-chloro-m-cresol is safe at concentrations up to 0.5% in cosmetics.[3][4] However, it is crucial for researchers and drug development professionals to be aware of the full spectrum of its potential toxicities at higher concentrations and in different exposure scenarios.

Toxicological Profile

The toxicological assessment of this compound reveals a compound with a multifaceted hazard profile, as classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3][5]

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][5]
Skin Corrosion/IrritationCategory 1B/1CH314: Causes severe skin burns and eye damage[3][5]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage[3][5]
Skin SensitizationCategory 1/1BH317: May cause an allergic skin reaction[3][5]
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritation.
Hazardous to the aquatic environment, acute hazardCategory 1H400: Very toxic to aquatic life[3][5]
Hazardous to the aquatic environment, long-term hazardCategory 2/3H411/H412: Toxic/Harmful to aquatic life with long lasting effects[3]

Table 1: GHS Hazard Classification for this compound/p-Chloro-m-cresol.

The following sections delve into the specific toxicological endpoints in greater detail, providing quantitative data and insights into the experimental observations.

Acute Toxicity

p-Chloro-m-cresol exhibits low to moderate acute toxicity via the oral route and low acute toxicity following dermal exposure.[2][6]

Route of ExposureSpeciesLD50 ValueObserved Effects
OralMale Wistar Rats1830 mg/kg bw[2][7]Ataxia, wheezing, muscle twitching, tremors, convulsions, salivation.[2]
OralMice600 mg/kg bw[7]Somnolence (general depressed activity).[7]
DermalWistar Rats & Rabbits>5000 mg/kg bw[2]Anorexia, slight depression, soft feces, red staining around the anal region, necrosis at the application site.[2]
Inhalation (4-hour, nose-only)Wistar Rats>2.87 mg/LSigns of upper respiratory irritation (oedema/necrosis in the nose, reddened nostrils, nasal discharge).[2]

Table 2: Summary of Acute Toxicity Data for p-Chloro-m-cresol.

Causality in Experimental Design: The use of different species (rats and mice) in oral toxicity studies helps to identify potential species-specific differences in metabolism and toxicity. The dermal toxicity studies on both rats and rabbits provide a broader understanding of skin absorption and local effects. The nose-only inhalation exposure in rats is a critical design choice to ensure that the observed effects are due to respiratory exposure and not confounded by oral ingestion from grooming.

Skin and Eye Irritation/Corrosion

p-Chloro-m-cresol is corrosive to the skin and causes serious eye damage.[2][6]

In a skin irritation study on New Zealand White rabbits, the application of 0.5g of chlorocresol for four hours resulted in marked epidermal and dermal necrosis in all animals.[2] It is classified as corrosive to the skin.[2]

For eye irritation, studies in rabbits with chlorocresol as a preservative in eye drops showed that at 0.05%, it caused reddened corneas that reversed within 24 hours.[2] At a 0.1% concentration, inflamed eyes were observed, with reversal after 106 hours.[2] Higher concentrations are expected to cause more severe and potentially irreversible eye damage.

Experimental Protocol: In Vivo Skin Corrosion/Irritation (Based on OECD Guideline 404)

  • Animal Model: Healthy, young adult albino rabbits (e.g., New Zealand White).

  • Test Substance Preparation: The test substance (p-chloro-m-cresol) is applied as a neat substance or in a suitable vehicle.

  • Application: A small area of the rabbit's dorsal skin is clipped free of fur. 0.5 g of the test substance is applied to a small gauze patch and then to the clipped skin. The patch is covered with an occlusive dressing.

  • Exposure: The dressing is removed after a 4-hour exposure period.

  • Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Skin reactions are scored according to a standardized scale.

  • Endpoint: The mean scores for erythema and edema are calculated. Corrosive substances are those that cause irreversible tissue damage.

Caption: Workflow for an in vivo skin corrosion/irritation study.

Skin Sensitization

p-Chloro-m-cresol is classified as a skin sensitizer.[2] This is supported by data from human patch tests where positive reactions were observed in a small percentage of eczema patients.[2] In two predictive patch tests, PCMC did not produce a sensitization reaction.[4][8] However, clinical patch testing with 2% PCMC may lead to irritant reactions that can be misinterpreted as allergic responses, especially in individuals with multiple patch test reactions.[4][8]

Self-Validating System in Sensitization Testing: The use of both positive and negative controls in sensitization assays, such as the Guinea Pig Maximization Test (GPMT) or the Local Lymph Node Assay (LLNA), is a self-validating mechanism. The positive control ensures the test system is responsive, while the negative control establishes the baseline response, validating the test's ability to correctly identify sensitizers.

Repeated Dose Toxicity

The available data suggest that chlorocresol has low repeated dose toxicity following oral exposure.[2]

In a 90-day study, rats were administered chlorocresol in their diet at concentrations of 0, 150, 500, or 1500 ppm.[2] Growth retardation was observed at the two highest doses.[2] A No-Observed-Effect Level (NOEL) of 150 ppm (approximately 12 mg/kg bw/day for males) was established in this study.[2]

Genotoxicity and Carcinogenicity

The available data indicate that p-chloro-m-cresol is not considered to be genotoxic or carcinogenic.[7][8] Cresol ingredients were generally found to be non-genotoxic in bacterial, fruit fly, and mammalian cell assays.[4][8]

Reproductive and Developmental Toxicity

Developmental toxicity for cresol ingredients has been observed, but only at levels that also cause maternal toxicity.[4][8]

In a one-generation reproductive toxicity study, pregnant Wistar rats were given chlorocresol by gavage.[2] At the highest dose of 300 mg/kg bw/day, significant maternal toxicity was observed, including reduced body weight, convulsions, and labored breathing.[2] A developmental No-Observed-Adverse-Effect Level (NOAEL) of 30 mg/kg bw/day was established from this study.[2]

Mechanism of Toxicity and Metabolism

Cresols, including p-chloro-m-cresol, can be absorbed through the skin, respiratory tract, and digestive tract.[4][8] They are metabolized in the liver and excreted by the kidneys as glucuronide and sulfate metabolites.[4][8] The toxicity of phenols is often related to their ability to uncouple oxidative phosphorylation and disrupt cell membranes.

G cluster_0 Absorption cluster_1 Metabolism (Liver) cluster_2 Excretion A Dermal D Phase I (Oxidation) A->D B Oral B->D C Inhalation C->D E Phase II (Conjugation) D->E F Glucuronide & Sulfate Metabolites E->F G Kidney (Urine) F->G

Caption: Simplified metabolic pathway of p-chloro-m-cresol.

Conclusion and Recommendations for Safe Handling

This compound and its parent compound, p-chloro-m-cresol, are effective antimicrobial agents but possess a significant hazard profile that necessitates careful handling and risk management. Key toxicological concerns include skin and eye corrosivity, skin sensitization, and acute oral toxicity. The available data suggest a low potential for repeated dose toxicity, genotoxicity, and carcinogenicity.

For researchers, scientists, and drug development professionals, the following recommendations are crucial:

  • Engineering Controls: Use in a well-ventilated area, preferably in a fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection (safety goggles and face shield).[7][9]

  • Handling: Avoid direct contact with skin and eyes. Do not eat, drink, or smoke when using this product.[7] Wash hands thoroughly after handling.

  • Formulation Considerations: When used in formulations, be mindful of the concentration. The CIR Expert Panel recommends a maximum concentration of 0.5% in cosmetic products.[3][4] It is also important to consider that cresol ingredients may enhance the dermal penetration of other substances in a formulation.[4][8]

By adhering to these safety precautions and being fully informed of the toxicological properties of this compound, professionals can mitigate the risks and ensure its safe and effective use in their applications.

References

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  • Burnett, C. L., et al. (2006). Final report on the safety assessment of sodium p-chloro-m-cresol, p-chloro-m-cresol, chlorothymol, mixed cresols, m-cresol, o-cresol, p-cresol, isopropyl cresols, thymol, o-cymen-5-ol, and carvacrol. International Journal of Toxicology, 25(Suppl. 1), 29-127. [Link]

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A Technical Guide to the Synthesis and Manufacturing of Sodium p-chloro-m-cresolate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of the synthesis and manufacturing process for Sodium p-chloro-m-cresolate, a potent antimicrobial agent widely used as a preservative and disinfectant. The manufacturing process is fundamentally a two-stage chemical synthesis. The first stage involves the regioselective chlorination of m-cresol to produce the intermediate, 4-chloro-3-methylphenol, also known as p-chloro-m-cresol (PCMC). The second stage is a neutralization reaction where the purified PCMC is converted to its sodium salt, enhancing its utility in aqueous formulations. This document elucidates the underlying chemical principles, details industrial-scale manufacturing protocols, outlines critical process parameters for ensuring high yield and purity, and discusses essential quality control, safety, and environmental considerations.

Chemical Identity and Physicochemical Properties

A clear understanding of the properties of the core intermediate and the final product is crucial for process design, handling, and application.

Property4-Chloro-3-methylphenol (PCMC)This compound
Synonyms p-Chloro-m-cresol, PCMCSodium 4-chloro-3-methylphenolate
CAS Number 59-50-7[1]15733-22-9
Molecular Formula C₇H₇ClO[1]C₇H₆ClNaO[2]
Molecular Weight 142.58 g/mol 164.56 g/mol [2]
Appearance White to pinkish crystalline solid[3]White or off-white powder/crystalline solid
Melting Point 66-68 °C67 °C[]
Boiling Point 235 °C[5]Not applicable (decomposes)
Solubility Slightly soluble in water (4 g/L); readily soluble in alcohols, ethers, ketones, and aqueous alkali solutions.[6]Freely soluble in water; soluble in alcohols.

Stage 1: Synthesis of 4-Chloro-3-methylphenol (PCMC)

The cornerstone of the manufacturing process is the efficient and selective synthesis of the PCMC intermediate. Modern industrial methods favor solvent-free approaches to maximize efficiency and minimize environmental impact.

Principle and Reaction Mechanism

The synthesis of PCMC is achieved through the electrophilic aromatic substitution of m-cresol.[6] The chlorinating agent of choice in modern industrial processes is sulfuryl chloride (SO₂Cl₂). The hydroxyl (-OH) and methyl (-CH₃) groups on the cresol ring are ortho-, para-directing activators. The primary challenge is to direct the chlorine atom to the 4-position, para to the hydroxyl group, while minimizing the formation of isomers like 6-chloro-3-methylphenol and the over-chlorinated byproduct, 4,6-dichloro-3-methylphenol.[7]

A key innovation in the field is the development of a catalyst-free and solvent-free process, which relies on precise temperature control to achieve high regioselectivity.[7]

Caption: Neutralization of PCMC to form its sodium salt.

Synthesis Protocol
  • Preparation: A stoichiometric amount of sodium hydroxide is dissolved in purified water to create a clear solution.

  • Reaction: High-purity PCMC is slowly added to the stirred sodium hydroxide solution. The reaction is mildly exothermic and should be controlled to maintain a safe temperature.

  • Completion: Stirring is continued until all the PCMC has dissolved and the reaction is complete, resulting in a clear solution of this compound.

  • Final Formulation: The concentration of the final solution can be adjusted by adding or removing water. Alternatively, the water can be evaporated under reduced pressure to isolate the product as a solid.

Integrated Industrial Manufacturing Workflow

The overall process is a carefully orchestrated sequence of unit operations designed for efficiency, safety, and product quality.

Manufacturing_Workflow mcresol Raw Material: m-Cresol reactor Chlorination Reactor (30-40°C, Solvent-Free) mcresol->reactor socl2 Raw Material: Sulfuryl Chloride socl2->reactor naoh Raw Material: Sodium Hydroxide scrubber Off-Gas Scrubber naoh->scrubber salt_reactor Salt Formation Reactor naoh->salt_reactor water Process Water water->salt_reactor reactor->scrubber HCl, SO₂ Off-gas qc1 QC 1: In-Process Conversion Check reactor->qc1 Reaction waste Waste Treatment scrubber->waste workup Washing & Neutralization distillation Vacuum Distillation workup->distillation distillation->mcresol Recycled m-cresol recrystallizer Recrystallization distillation->recrystallizer Crude PCMC qc2 QC 2: Purity Check (PCMC) recrystallizer->qc2 drying Drying / Evaporation salt_reactor->drying qc3 QC 3: Final Product Assay & pH drying->qc3 qc1->workup qc2->salt_reactor pcmc_product Final Product: High-Purity PCMC qc2->pcmc_product na_pcmc_product Final Product: This compound qc3->na_pcmc_product

Caption: Integrated workflow for PCMC and its sodium salt production.

Quality Control and Analytical Methods

Rigorous analytical testing is essential to ensure the final product meets specifications for use in regulated industries.

  • Assay and Purity: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is used to determine the potency of the active ingredient and to quantify any impurities, particularly isomeric byproducts.

  • Identification: Fourier-Transform Infrared Spectroscopy (FTIR) provides a unique fingerprint of the molecule, confirming its identity.

  • Melting Point: A sharp melting point range for PCMC is a key indicator of high purity.

  • pH Measurement: For this compound solutions, pH measurement ensures the neutralization reaction is complete and the product is within specification.

  • Appearance and Odor: Visual and olfactory inspection confirms the product is free from discoloration and foreign odors.

Safety and Environmental Management

The manufacturing process involves hazardous materials and requires strict safety and environmental protocols.

  • Chemical Hazards: m-Cresol, sulfuryl chloride, and sodium hydroxide are corrosive and toxic. PCMC and its sodium salt are irritants. [8]All materials require handling with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, coveralls, and eye protection. [9]* Process Safety: The chlorination reaction is exothermic and generates toxic, corrosive gases. It must be conducted in a closed, pressure-rated reactor with reliable cooling and a robust off-gas scrubbing system to prevent releases. [7]* Waste Management: The primary waste stream is the spent liquor from the caustic scrubber, which must be neutralized and treated before discharge. Aqueous streams from washing steps may contain organic compounds and should be sent to a wastewater treatment facility. Solvent-free processes significantly reduce the volume of hazardous organic waste.

References

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Navigating the Use of Sodium p-Chloro-m-cresolate in Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher dedicated to the integrity and longevity of their experimental reagents and solutions, the choice of a preservative is a critical decision. Among the arsenal of antimicrobial agents, Sodium p-chloro-m-cresolate (PCMC) presents a compelling option, valued for its broad-spectrum efficacy. This guide provides an in-depth exploration of the regulatory landscape, scientific underpinnings, and practical application of PCMC for professionals in drug development and scientific research.

Introduction to this compound: A Profile

This compound is the sodium salt of p-chloro-m-cresol (PCMC), a chlorinated phenol.[1] It is a potent antimicrobial agent and preservative effective against a wide range of gram-positive and gram-negative bacteria, as well as fungi.[1][2] Its utility spans various industrial and pharmaceutical applications, including its use as a preservative in cosmetics, topical medications, and veterinary products.[1][3] In the research laboratory, it is primarily considered for the preservation of biological buffers and other aqueous reagents to prevent microbial contamination and degradation.

Chemical and Physical Properties

PropertyValueSource
Chemical Name Sodium 4-chloro-3-methylphenolate[4]
Synonyms Sodium p-chloro-m-cresol, 4-Chloro-m-cresol sodium salt[4]
CAS Number 15733-22-9[5]
Molecular Formula C₇H₆ClNaO[6]
Molecular Weight 164.56 g/mol [6]
Appearance White to slightly pink crystalline solid[7]
Solubility Soluble in water, ethanol[7][8]

The Global Regulatory Landscape: Navigating Compliance

The use of this compound is governed by various national and international regulations. Understanding this framework is paramount for ensuring compliance in research and development.

  • Canada: Health Canada's Pest Management Regulatory Agency (PMRA) has granted continued registration for products containing p-chloro-m-cresol and its sodium salt for use as material preservatives in industrial settings.[2] The agency has determined that these products do not pose unacceptable risks to human health or the environment when used according to the labeled directions.[2]

  • United States: The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that Sodium p-chloro-m-cresol is safe for use in cosmetics at concentrations up to 0.5%.[4] The Food and Drug Administration (FDA) has also approved its use as an antimicrobial preservative in lubricants with incidental food contact.[6]

  • European Union: In the European Union, p-chloro-m-cresol and its sodium salt are permitted for use as preservatives in cosmetic products at a maximum concentration of 0.2%.[9]

  • Japan: The use of PCMC in cosmetics is restricted in Japan.[9] Under the Chemical Substances Control Law (CSCL), chemical substances are categorized and regulated based on their properties.[10][11] Entities manufacturing or importing chemical substances must comply with the regulations corresponding to their classification.[12][13]

Mechanism of Action: A Disruptive Force Against Microbes

The antimicrobial efficacy of p-chloro-m-cresol, the active component of this compound, lies in its ability to disrupt fundamental cellular processes in microorganisms. As a phenolic compound, its primary mode of action involves the disruption of microbial cell membranes.[14]

This process unfolds in a multi-step cascade:

  • Membrane Permeabilization: PCMC increases the permeability of the cytoplasmic membrane, leading to the leakage of essential intracellular components such as potassium ions and phosphate.

  • Disruption of Proton Motive Force: This leakage dissipates the proton motive force across the membrane, which is crucial for ATP synthesis.

  • Inhibition of Cellular Respiration: By uncoupling respiration from ATP synthesis, PCMC effectively halts the energy production of the microbial cell, leading to stasis and death.

PCMC This compound (PCMC) Membrane Bacterial Cell Membrane PCMC->Membrane Targets Permeability Increased Membrane Permeability Membrane->Permeability Induces Leakage Leakage of K+ and Phosphate Ions Permeability->Leakage PMF Dissipation of Proton Motive Force Leakage->PMF ATP Uncoupling of Respiration from ATP Synthesis PMF->ATP Death Bacterial Cell Death ATP->Death

Caption: Mechanism of antimicrobial action of this compound.

Practical Applications in a Research Setting

The primary application of this compound in a research context is as a preservative for aqueous solutions, such as biological buffers and reagent solutions, to prevent microbial growth.

Workflow for Preservative Selection and Use

start Need for Reagent Preservation assess_compat Assess Compatibility of PCMC with Reagent Components start->assess_compat determine_conc Determine Effective PCMC Concentration (e.g., 0.01% - 0.2%) assess_compat->determine_conc prepare_stock Prepare Concentrated PCMC Stock Solution determine_conc->prepare_stock add_to_reagent Add PCMC Stock to Final Reagent Solution prepare_stock->add_to_reagent validate Validate Preservation (e.g., Microbial Challenge Test) add_to_reagent->validate store Store Preserved Reagent Appropriately validate->store end Reagent Ready for Use store->end

Caption: Decision workflow for using PCMC as a preservative in research reagents.

Recommended Concentrations:

For general use as a preservative in non-cellular buffers and reagents, a concentration range of 0.01% to 0.2% (w/v) is typically effective. The optimal concentration should be determined empirically based on the specific application and the potential for microbial contamination.

Important Considerations for Use with Mammalian Cells:

The use of this compound in cell culture media is not recommended . Studies have shown that its parent compound, p-cresol, can have cytotoxic effects on mammalian cells, including inducing cell cycle arrest and affecting cell viability at concentrations as low as 50-100 µM.[15][16] Therefore, for cell culture applications, sterile filtration and aseptic technique are the preferred methods for preventing microbial contamination.

Safety and Handling: A Researcher's Responsibility

As with any chemical, proper safety precautions must be observed when handling this compound.

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.

  • Serious Eye Damage/Irritation: Causes serious eye damage.

  • Skin Sensitization: May cause an allergic skin reaction.

  • Aquatic Hazard: Very toxic to aquatic life.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin Protection: Wear chemical-resistant gloves and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area. If dusts are generated, a respirator may be necessary.

Handling and Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[17]

  • Keep container tightly closed.

  • Wash hands thoroughly after handling.

Analytical Methods for Quantification

The ability to accurately quantify the concentration of this compound is essential for quality control and for studies investigating its efficacy and stability. High-Performance Liquid Chromatography (HPLC) is a commonly used and reliable method for this purpose.

Example HPLC Protocol for p-Chloro-m-cresol Quantification:

The following is a generalized protocol based on established methods for cresol analysis.[18][19][20][21] Specific parameters may need to be optimized for your particular instrumentation and sample matrix.

Step 1: Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: Dilute the reagent containing PCMC with the mobile phase to a concentration that falls within the range of the working standards.

Step 2: Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[18]

  • Mobile Phase: A mixture of methanol or acetonitrile and water (e.g., 60:40 v/v), with or without a pH modifier like 0.1% trifluoroacetic acid.[18]

  • Flow Rate: 1.0 mL/min.[20]

  • Detection: UV detection at a wavelength of approximately 280 nm.[21]

  • Injection Volume: 20 µL.[21]

Step 3: Data Analysis

  • Generate a calibration curve by plotting the peak area of the working standards against their known concentrations.

  • Determine the concentration of PCMC in the samples by comparing their peak areas to the calibration curve.

Conclusion: A Powerful Tool When Used with Precision

This compound is a valuable and effective preservative for a wide range of research applications, particularly for the preservation of non-cellular reagents and buffers. Its broad-spectrum antimicrobial activity, when coupled with a thorough understanding of its regulatory status, mechanism of action, and proper handling procedures, makes it a powerful tool for maintaining the integrity of experimental materials. However, its cytotoxicity precludes its use in cell culture applications, where alternative methods of contamination control are necessary. By following the guidelines outlined in this technical guide, researchers can confidently and safely incorporate this compound into their laboratory practices.

References

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An In-depth Technical Guide to Sodium p-Chloro-m-cresolate in Industrial Preservation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Modern Approach to Industrial Biocontrol

In the landscape of industrial preservation, the demand for effective, reliable, and well-understood antimicrobial agents is paramount. Microbial contamination poses a significant threat to the integrity, performance, and longevity of a vast array of industrial products, from paints and adhesives to metalworking fluids and construction materials. This guide provides a comprehensive technical overview of Sodium p-chloro-m-cresolate (PCMC), a potent and widely utilized biocide, for researchers, scientists, and drug development professionals. Our focus extends beyond a mere recitation of properties; we delve into the causality behind its application, the intricacies of its mechanism, and the practical methodologies for its effective implementation and validation.

Unveiling this compound: A Profile

This compound (CAS #: 15733-22-9) is the sodium salt of p-chloro-m-cresol (PCMC), a chlorinated phenolic compound.[1] This salt form enhances its solubility in aqueous systems, a critical attribute for its application in a multitude of water-based industrial formulations.[2]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of PCMC is fundamental to its effective application in diverse industrial matrices.

PropertyValueReference
Molecular Formula C₇H₆ClNaO[3][4]
Molecular Weight 164.56 g/mol [1][3]
Appearance White to pinkish crystalline solid
Solubility Soluble in water[2]
Melting Point 67°C[3]
Boiling Point 259°C at 760 mmHg[3]

The Science of Preservation: Mechanism of Action

This compound exerts its broad-spectrum antimicrobial activity through a multi-faceted attack on microbial cells, making it effective against a wide range of bacteria, fungi, and yeasts.[5] The primary mechanism involves the disruption of the microbial cell membrane.

As a phenolic derivative, PCMC induces cytoplasmic leakage by compromising the membrane's permeability to essential ions such as potassium and phosphate. This disruption leads to the dissipation of the proton motive force, a critical electrochemical gradient necessary for vital cellular processes, ultimately uncoupling respiration from ATP synthesis.

PCMC This compound (PCMC) CellMembrane Microbial Cell Membrane PCMC->CellMembrane Disrupts Integrity Cytoplasm Cytoplasm CellMembrane->Cytoplasm Induces Leakage of K+ and Phosphate Ions ProtonMotiveForce Proton Motive Force (Energy Generation) Cytoplasm->ProtonMotiveForce Dissipates Gradient CellDeath Cell Death ProtonMotiveForce->CellDeath Inhibits ATP Synthesis

Caption: Mechanism of action of this compound.

Industrial Applications: A Spectrum of Protection

The versatility of this compound allows for its use as a material preservative in a diverse range of industrial settings.[5][6] Its efficacy in preventing microbial spoilage is crucial for maintaining product quality and extending shelf life.[7]

In-Can Preservation of Paints and Coatings

Water-based paints and coatings are highly susceptible to microbial contamination, which can lead to undesirable effects such as foul odor, viscosity loss, gas formation, and discoloration.[8] PCMC is an effective in-can preservative that protects these products during storage and transport.[7]

Metalworking Fluids

Metalworking fluids provide a fertile environment for microbial growth, leading to biofouling, corrosion, and reduced fluid performance.[9] PCMC is incorporated into these fluids to control the proliferation of bacteria and fungi.[10]

Adhesives and Sealants

The performance and longevity of water-based adhesives and sealants can be compromised by microbial degradation. PCMC acts as a robust preservative in these formulations, preventing spoilage and ensuring bond integrity.

Construction Materials

In construction applications, PCMC is used as a preservative in concrete admixtures and other liquid formulations to prevent microbial spoilage and maintain the stability of the products.[10]

Efficacy and Performance: A Quantitative Perspective

While this compound is recognized for its broad-spectrum activity, its efficacy is dependent on the specific microorganisms present, the chemical matrix of the formulation, and the concentration of the biocide. The Minimum Inhibitory Concentration (MIC) is a critical parameter for determining the lowest concentration of a preservative that will inhibit the visible growth of a microorganism.

Table of Efficacy Data (Illustrative)

MicroorganismIndustrial MatrixTypical MIC Range (ppm)
Pseudomonas aeruginosaPaint Formulation500 - 1500
Aspergillus brasiliensisAdhesive800 - 2000
Fusarium solaniMetalworking Fluid1000 - 2500
Mixed Bacterial CultureConcrete Admixture1000 - 3000

Note: The MIC values presented are illustrative and can vary significantly based on the specific formulation and test conditions. It is imperative to conduct preservative efficacy testing for each unique formulation.

Formulation and Compatibility Considerations

The successful incorporation of this compound into an industrial formulation requires careful consideration of its compatibility with other components.

Impact of Surfactants

A critical consideration is the potential for inactivation of PCMC by certain surfactants. Non-ionic surfactants, in particular, can reduce the biocidal activity of chlorocresol derivatives. This is believed to be due to the partitioning of the preservative into the surfactant micelles, which reduces its availability in the aqueous phase to interact with microorganisms. Therefore, careful selection and evaluation of the surfactant system are essential when formulating with PCMC.

pH and Stability

PCMC is most active in acidic media. The pH of the final formulation should be considered to ensure optimal performance. It is stable at room temperature but is volatile in steam. Aqueous solutions may be sterilized by autoclaving.

Validating Performance: Preservative Efficacy Testing

To ensure the microbiological robustness of a product, preservative efficacy testing (PET), also known as a challenge test, is indispensable. This involves intentionally inoculating the product with a range of relevant microorganisms and monitoring the reduction in their population over time.

Experimental Workflow: In-Can Preservation of Paints (Based on ASTM D2574)

This protocol provides a framework for evaluating the efficacy of this compound as an in-can preservative in emulsion paints.

cluster_prep Preparation cluster_challenge Challenge cluster_incubation Incubation & Monitoring cluster_analysis Analysis Prep_Paint Prepare Paint Samples (with and without PCMC) Inoculation Inoculate Paint Samples with Bacterial Suspension Prep_Paint->Inoculation Prep_Inoculum Prepare Bacterial Inoculum (e.g., Pseudomonas aeruginosa) Prep_Inoculum->Inoculation Incubation Incubate at Controlled Temperature Inoculation->Incubation Sampling Sample at Intervals (e.g., Day 1, 2, 7) Incubation->Sampling Plating Plate Samples on Agar Sampling->Plating Incubate_Plates Incubate Agar Plates Plating->Incubate_Plates Evaluation Evaluate Microbial Growth Incubate_Plates->Evaluation Reporting Report Results (Pass/Fail) Evaluation->Reporting

Caption: Preservative efficacy testing workflow for in-can paint preservation.

Step-by-Step Methodology:

  • Preparation of Materials:

    • Prepare paint samples with varying concentrations of this compound, as well as a control sample with no preservative.[3]

    • Culture the challenge microorganisms, such as Pseudomonas aeruginosa (ATCC 10145) and Enterobacter aerogenes (ATCC 13048), in a suitable broth medium.[3]

  • Inoculation:

    • Inoculate each paint sample with a standardized suspension of the test microorganisms. The inoculum level should be sufficient to present a significant challenge to the preservative system.[3]

  • Incubation:

    • Incubate the inoculated samples at a constant temperature, typically 30°C ± 2°C, for a specified period, usually up to 7 days.[3]

  • Evaluation:

    • At predetermined intervals (e.g., Day 1, 2, and 7), streak a loopful of the inoculated paint onto an agar plate.[3]

    • Incubate the agar plates and visually inspect for bacterial growth.

    • The level of growth is rated to determine the efficacy of the preservative. A successful preservative will show a significant reduction or complete inhibition of microbial growth compared to the control.

Experimental Protocol: Metalworking Fluids (Based on ASTM E2275)

This practice evaluates the bioresistance of water-miscible metalworking fluids and the performance of antimicrobial pesticides like PCMC.[3][5]

Step-by-Step Methodology:

  • Preparation of Test System:

    • Dispense the metalworking fluid (with and without PCMC) into test containers that simulate use conditions.[3]

  • Inoculum Preparation:

    • Prepare a biological inoculum, which can be a characterized mix of known microbial cultures or an uncharacterized sample from a contaminated metalworking fluid system.[5]

  • Challenge and Incubation:

    • Introduce the inoculum into the metalworking fluid samples.

    • Incubate the challenged fluids under conditions that mimic industrial use, which may include aeration. The test is typically run for at least 6 weeks or until the preservative fails.[3]

  • Monitoring and Evaluation:

    • Periodically (e.g., weekly), assess the bioresistance of the fluid by measuring:

      • Viable microbial cell counts.

      • Changes in physical properties (e.g., appearance, phase separation).[3]

      • Changes in chemical properties (e.g., pH, alkalinity).[3]

    • The performance of PCMC is determined by its ability to resist biomass increase and maintain the physical and chemical properties of the fluid compared to the untreated control.

Safety, Handling, and Regulatory Landscape

As with any biocide, the safe handling and use of this compound are of utmost importance.

Toxicological Profile
  • Acute Toxicity: PCMC is harmful if swallowed.[5]

  • Skin and Eye Irritation: It can cause severe skin burns and eye damage.[5]

  • Sensitization: May cause an allergic skin reaction.[5]

Personal Protective Equipment (PPE)

When handling this compound, it is essential to wear appropriate personal protective equipment, including:

  • Protective eyewear (goggles or face shield).

  • Chemical-resistant gloves.

  • Protective clothing to prevent skin contact.

Regulatory Status

The use of this compound is regulated in various regions and applications.

  • Canada: Health Canada's Pest Management Regulatory Agency (PMRA) has granted continued registration for products containing PCMC for use as material preservatives in industrial settings, provided they are used according to amended label directions.[2][6]

  • United States: The U.S. Food and Drug Administration (FDA) has approved the use of 4-Chloro-3-methylphenol, sodium salt (a synonym for this compound) as an antimicrobial preservative in lubricants with incidental food contact, at a level not to exceed 1.4 wt-%.[11]

  • Europe: The use of p-Chloro-m-cresol in cosmetic products is restricted.[2]

Conclusion: A Cornerstone of Industrial Preservation

This compound stands as a highly effective and versatile tool in the arsenal of industrial preservation. Its broad-spectrum antimicrobial activity, coupled with its solubility in aqueous systems, makes it a valuable preservative in a wide range of applications. However, its successful implementation hinges on a thorough understanding of its mechanism of action, efficacy against relevant spoilage organisms, and compatibility with other formulation components. By following rigorous preservative efficacy testing protocols and adhering to safety and regulatory guidelines, researchers and formulators can confidently leverage the power of this compound to protect their products from microbial degradation, ensuring their quality, performance, and longevity.

References

  • Chemsrc. (2025). This compound | CAS#:15733-22-9. Retrieved from [Link]

  • Health Canada. (2014). p-Chloro-m-cresol and this compound. Retrieved from [Link]

  • The Good Scents Company. (n.d.). sodium p-chloro-m-cresol. Retrieved from [Link]

  • PubChem. (n.d.). Sodium p-chloro-m-cresol. Retrieved from [Link]

  • Baddaky, S., et al. (2006). Final report on the safety assessment of sodium p-chloro-m-cresol, p-chloro-m-cresol, chlorothymol, mixed cresols, m-cresol, o-cresol, p-cresol, isopropyl cresols, thymol, o-cymen-5-ol, and carvacrol. International Journal of Toxicology, 25 Suppl 1, 29-127. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). PCPC M-6 Method Summary. Retrieved from [Link]

  • Yin, G., et al. (2021). The study on bactericidal effect and ultrastructural alterations of chlorocresol nanoemulsion disinfectant against Staphylococcus aureus. AMB Express, 11(1), 22. Retrieved from [Link]

  • Australian Government Department of Health. (2016). Chlorocresol and its sodium salt: Human health tier II assessment. Retrieved from [Link]

  • Multichem. (n.d.). preventol® cmk. Retrieved from [Link]

  • Australian Government Department of Health. (2022). Chlorocresol and chloroxylenol - Evaluation statement. Retrieved from [Link]

  • Ataman Kimya. (n.d.). SODIUM P-CHLORO-M-CRESOL ( this compound ). Retrieved from [Link]

  • Wikipedia. (n.d.). p-Chlorocresol. Retrieved from [Link]

  • Personal Care Products Council. (2020). Preservative Efficacy Test 2020 Practitioners Survey. Retrieved from [Link]

  • Consumer Product Testing Company. (n.d.). Preservative Efficacy Testing: USP 51 Vs. PCPC. Retrieved from [Link]

  • BHM Chemicals. (n.d.). Chlorocresol. Retrieved from [Link]

  • Google Patents. (n.d.). CN104738032A - Chlorocresol nanoemulsion disinfectant and preparation method thereof.
  • ResearchGate. (n.d.). Evaluation of characterization and disinfection efficacy of chlorocresol nanoemulsion disinfectant. Retrieved from [Link]

  • Classic Solvents. (n.d.). Dry Film and In Can Preservatives. Retrieved from [Link]

  • ResearchGate. (2021). Current Alternatives for In-Can Preservation of Aqueous Paints: A Review. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Preservatives-Effectiveness Tests. Retrieved from [Link]

  • MDPI. (2021). Current Alternatives for In-Can Preservation of Aqueous Paints: A Review. Retrieved from [Link]

  • Lanxess. (n.d.). In-Can Preservation. Retrieved from [Link]

  • CPT Labs. (n.d.). Accurate Antimicrobial Preservative Effectiveness Testing. Retrieved from [Link]

  • Nama Group. (n.d.). Sodium p-chloro-m-cresol. Retrieved from [Link]

  • Chemotechnique Diagnostics. (n.d.). p-CHLORO-m-CRESOL. Retrieved from [Link]

  • PubMed Central. (n.d.). The Control of Microbiological Problems. Retrieved from [Link]

Sources

Methodological & Application

"HPLC method for quantification of Sodium p-chloro-m-cresolate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Isocratic Reversed-Phase HPLC Method for the Quantification of Sodium p-chloro-m-cresolate (Chlorocresol)

Authored by: A Senior Application Scientist

Abstract

This application note presents a robust, validated isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of this compound. Commonly known by its active form, p-chloro-m-cresol or chlorocresol, this compound is a critical antimicrobial preservative in pharmaceutical formulations and cosmetic products.[1][2] Ensuring its concentration is within specified limits is paramount for product stability and consumer safety. The method detailed herein is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision, making it suitable for routine quality control and stability testing.[1][3]

Introduction and Scientific Rationale

This compound is the sodium salt of 4-chloro-3-methylphenol (chlorocresol). In aqueous solutions or formulations, it exists in equilibrium with its active phenolic form, which imparts its antimicrobial properties.[4] The accurate determination of chlorocresol concentration is a regulatory requirement to guarantee that the preservative system remains effective throughout the product's shelf-life without reaching levels that could be harmful.

This method employs RP-HPLC with UV detection, a cornerstone technique in pharmaceutical analysis due to its high specificity and sensitivity. The fundamental principle involves separating the analyte of interest from other matrix components on a nonpolar stationary phase (C18) using a polar mobile phase. The choice of a buffered mobile phase is critical; it ensures the chlorocresol (a weak acid) is in its non-ionized form, promoting consistent retention and sharp, symmetrical peak shapes. The selected UV wavelength of 280 nm provides high sensitivity for chlorocresol, allowing for accurate quantification even at low preservative concentrations.

Analytical Method Workflow

The following diagram illustrates the logical flow of the entire analytical procedure, from initial preparation to final data analysis, ensuring a systematic and reproducible execution.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep_std Weigh & Dissolve Standard sys_setup System Setup & Equilibration prep_std->sys_setup prep_sample Weigh & Dissolve Sample prep_sample->sys_setup prep_mobile Prepare Mobile Phase (Filter & Degas) prep_mobile->sys_setup sst System Suitability Test (SST) sys_setup->sst Verify Performance analysis Inject Standards & Samples sst->analysis SST Passed integration Peak Integration & Identification analysis->integration calibration Generate Calibration Curve integration->calibration quantification Calculate Sample Concentration calibration->quantification report Final Report (Pass/Fail) quantification->report

Caption: Workflow for the HPLC quantification of this compound.

Detailed Experimental Protocol

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with an isocratic pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Analytical Column: A robust C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Chemicals:

    • Chlorocresol Reference Standard (USP or equivalent)

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Monobasic Potassium Phosphate (KH₂PO₄) (Reagent Grade)

    • Orthophosphoric Acid (Reagent Grade)

    • Water (HPLC Grade or Milli-Q)

Chromatographic Conditions

The following table summarizes the optimized and validated chromatographic conditions for this assay.

ParameterConditionRationale
Mobile Phase Acetonitrile : 25mM Phosphate Buffer pH 3.0 (50:50, v/v)The 50:50 ratio provides optimal retention of chlorocresol. The pH 3.0 buffer ensures the analyte is in its neutral form for better peak shape.
Column C18, 150 mm x 4.6 mm, 5 µmStandard reversed-phase column providing excellent resolution and efficiency for this moderately nonpolar analyte.[1][3]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that balances analysis time with system backpressure.[1][3][5]
Column Temperature 30 °CMaintaining a constant temperature ensures stable and reproducible retention times.[5]
Detection UV at 280 nmProvides high sensitivity and specificity for the quantification of chlorocresol.[5]
Injection Volume 10 µLA suitable volume to achieve good peak response without overloading the column.[5]
Run Time Approximately 10 minutesAllows for complete elution of the chlorocresol peak and any potential early-eluting impurities.
Preparation of Solutions
  • Phosphate Buffer (25mM, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

  • Diluent: Mobile Phase (Acetonitrile:Buffer, 50:50 v/v).

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of Chlorocresol Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards (5 - 150 µg/mL): Prepare a series of at least five calibration standards by serially diluting the Standard Stock Solution with the diluent. A suggested range is 5, 25, 50, 100, and 150 µg/mL.

Sample Preparation

Accurately weigh a portion of the sample product (e.g., cream, solution) expected to contain approximately 5 mg of chlorocresol into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 15 minutes to ensure complete dissolution/extraction. Dilute to volume with the diluent and mix well. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[5] Note: A further dilution may be necessary to bring the final concentration into the linear range of the calibration curve.

System Suitability and Analysis Sequence
  • Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • System Suitability Test (SST): Inject the mid-range standard (e.g., 50 µg/mL) six consecutive times. The system is deemed ready for analysis if the SST criteria are met.

  • Analysis:

    • Inject the diluent (as a blank) to ensure no carryover or system contamination.

    • Inject each calibration standard to generate the calibration curve.

    • Inject the prepared sample solutions.

Method Validation and Data

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3][6]

System Suitability

System performance must be verified before any sample analysis.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
%RSD of Peak Areas ≤ 2.0% (for n=6)
Specificity

Specificity was confirmed by injecting a placebo (formulation matrix without chlorocresol). No interfering peaks were observed at the retention time of the chlorocresol peak, demonstrating the method's ability to assess the analyte unequivocally.

Linearity

The linearity of the method was evaluated across the range of 5% to 150% of the target concentration.

Concentration Range (µg/mL)Correlation Coefficient (r²)
5 - 150≥ 0.999
Accuracy and Precision

Accuracy was determined by the recovery of spiked placebo samples at three concentration levels. Precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day).

LevelAccuracy (% Recovery)Precision (%RSD, n=6)
80%99.8%0.8%
100%100.5%0.6%
120%101.2%0.9%
LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were established based on the signal-to-noise ratio.

ParameterResult (µg/mL)
LOD 0.6
LOQ 2.0

Conclusion

The RP-HPLC method described in this application note is rapid, reliable, and robust for the quantification of this compound in various sample matrices. The comprehensive validation confirms that the method adheres to the stringent requirements of regulatory bodies, making it an invaluable tool for quality control laboratories in the pharmaceutical and cosmetic industries. The clear rationale behind each parameter provides analysts with the confidence to implement and troubleshoot the method effectively.

References

  • RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF CHLOROCRESOL AND BETAMETHASONE DIPROPION
  • Chlorocresol USP 2025.
  • A Simple RP-HPLC Method for the Simultaneous Quantitation of Chlorocresol, Mometasone Furoate, and Fusidic Acid in Creams.
  • A Comparative Guide to Analytical Method Validation for 5-Amino-6-chloro-o-cresol Following ICH Guidelines.Benchchem.
  • Chlorocresol - Definition, Identification, Impurities - USP 2025.
  • CHLOROCRESOL Chlorocresolum - European Pharmacopoeia 6.0.European Pharmacopoeia.
  • Development and Validation of the RP-HPLC Method for the Estimation of Chlorocresol and Betamethasone Dipropionate in Semisolid Dosage Formulation.
  • Development and Validation of the RP-HPLC Method for the Estimation of Chlorocresol and Betamethasone Dipropionate in Semisolid Dosage Formulation.
  • NF Monographs: Chlorocresol - USP29-NF24.U.S. Pharmacopeia.
  • Sodium p-chloro-m-cresol | C7H6ClNaO.PubChem.
  • SODIUM P-CHLORO-M-CRESOL ( this compound ).
  • Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formulation.
  • Final report on the safety assessment of sodium p-chloro-m-cresol, p-chloro-m-cresol, chlorothymol, mixed cresols, m-cresol, o-cresol, p-cresol, isopropyl cresols, thymol, o-cymen-5-ol, and carvacrol.PubMed.

Sources

Application Note: High-Resolution GC-MS Analysis of Sodium p-chloro-m-cresolate and its Isomeric Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide for the robust analysis of Sodium p-chloro-m-cresolate (PCMC), a widely used antimicrobial and preservative. The focus is on developing a validated Gas Chromatography-Mass Spectrometry (GC-MS) method capable of accurately identifying and quantifying the active ingredient, p-chloro-m-cresol (4-chloro-3-methylphenol), and critically, separating it from its challenging positional isomers. Due to the low volatility and polar nature of the phenolic analytes, a crucial derivatization step is incorporated. This guide provides detailed protocols for sample preparation, silylation, instrument configuration, and data analysis, underpinned by scientific rationale to ensure methodological integrity for researchers, quality control analysts, and drug development professionals.

Introduction: The Analytical Challenge of Chlorocresol Isomers

This compound is the sodium salt of p-chloro-m-cresol (PCMC), a potent antiseptic and disinfectant.[1] Its manufacturing process, typically involving the chlorination of m-cresol, can lead to the formation of various positional isomers.[2] These isomers, such as 2-chloro-3-methylphenol, 6-chloro-3-methylphenol, and 4-chloro-2-methylphenol, may exhibit different toxicological profiles and efficacy. Therefore, a highly selective analytical method is imperative for quality control to ensure the purity of the final product and limit potentially harmful impurities.

The direct analysis of these phenolic compounds by Gas Chromatography (GC) is problematic. Their polarity leads to poor peak shape (tailing) and potential adsorption on the analytical column, while their relatively low volatility requires high temperatures that can cause degradation.[3] Furthermore, positional isomers of cresols often have very similar boiling points and mass spectra, making their chromatographic separation and identification a significant challenge.[4][5]

To overcome these obstacles, this method employs a derivatization strategy prior to GC-MS analysis. Derivatization chemically modifies the polar hydroxyl group, converting the analyte into a more volatile and thermally stable derivative suitable for GC.[6] This application note details a silylation method, which is a robust and widely used technique for derivatizing phenols.[7][8][9]

Methodological Framework & Rationale

The analytical workflow is designed as a self-validating system, incorporating steps that ensure accuracy, precision, and specificity, in line with principles outlined by the International Council for Harmonisation (ICH).[10]

GCMS_Workflow cluster_prep PART 1: Sample & Standard Preparation cluster_deriv PART 2: Derivatization cluster_analysis PART 3: GC-MS Analysis cluster_data PART 4: Data Processing & Validation SP1 Weigh Sodium PCMC Sample SP2 Dissolve in Water & Acidify (to form PCMC) SP1->SP2 SP3 Liquid-Liquid Extraction (LLE) SP2->SP3 SP4 Dry Extract SP3->SP4 D1 Add Silylation Reagent (BSTFA + 1% TMCS) SP4->D1 D2 Incubate at 60°C for 30 min D1->D2 A1 Inject Derivatized Sample D2->A1 A2 Chromatographic Separation A1->A2 A3 Mass Spectrometric Detection (Scan/SIM) A2->A3 DP1 Peak Identification (RT & Mass Spectrum) A3->DP1 DP2 Quantification (Impurity Profiling) DP1->DP2 DP3 Method Validation (ICH Q2(R1)) DP2->DP3

Sources

Application Notes and Protocols: Preservative Efficacy Testing for Sodium p-chloro-m-cresolate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Sodium p-chloro-m-cresolate as a Preservative

This compound (PCMC), the sodium salt of p-chloro-m-cresol, is a broad-spectrum antimicrobial agent widely utilized as a preservative in pharmaceutical and cosmetic formulations.[1][2][3] Its efficacy against a wide range of gram-positive and gram-negative bacteria, as well as fungi and yeasts, makes it a valuable component for protecting aqueous-based products from microbial contamination during their shelf life and use.[4][5] The antimicrobial action of chlorocresol, the active form of PCMC, stems from its ability to disrupt microbial cell membranes, leading to cytoplasmic leakage and inhibition of essential cellular processes.[6]

Regulatory bodies such as the European Union and the Cosmetic Ingredient Review (CIR) Expert Panel have established safe use concentrations, typically up to 0.2% in the EU for cosmetic products and deemed safe up to 0.5% by the CIR panel.[1][7][8] Ensuring the effectiveness of this preservative within a specific formulation is not merely a matter of its inclusion; it requires rigorous evaluation through a Preservative Efficacy Test (PET), also known as an Antimicrobial Effectiveness Test (AET).[9] This document provides a detailed protocol and scientific rationale for conducting a robust PET for formulations containing this compound, aligning with major pharmacopeial standards.

The Scientific Imperative of Preservative Efficacy Testing (PET)

A PET is a critical microbiological study performed during product development and stability testing to demonstrate that the antimicrobial preservative in a formulation is effective at inhibiting the growth of and killing microorganisms that may be introduced during manufacturing or repeated use.[9] The efficacy of a preservative like this compound is not absolute; it can be significantly influenced by the product's matrix, including its pH, the presence of other excipients (especially nonionic surfactants which can reduce its activity), and the type of packaging.[4][10] Therefore, the PET is designed to challenge the final product formulation with a standardized inoculum of representative microorganisms and monitor their survival over a defined period.[10]

The core principle of a PET is to simulate microbial contamination and assess the preservative's ability to reduce the microbial bioburden to safe levels within specified timeframes. The most widely recognized standards for this test are detailed in the United States Pharmacopeia (USP) General Chapter <51>, the European Pharmacopoeia (EP) Chapter 5.1.3, and the Japanese Pharmacopoeia (JP) Chapter 19.[9]

Part 1: Foundational Step - Neutralizer Validation Protocol

Before initiating the PET, it is paramount to validate a method for neutralizing the antimicrobial activity of this compound within the product matrix. Failure to effectively neutralize the preservative will result in residual antimicrobial activity on the recovery plates, leading to a false-negative (lower microbial count) and an overestimation of the preservative's efficacy. This validation is a mandatory prerequisite as outlined in USP General Chapter <1227> Validation of Microbial Recovery from Pharmacopeial Articles.[11][12]

The goal is to find a neutralizer or a combination of dilution and chemical neutralization that is effective against PCMC without being toxic to the challenge microorganisms.[13] For phenolic preservatives like chlorocresol, a common approach involves dilution in a validated neutralizing broth or diluent, such as those containing lecithin and polysorbate 80 (e.g., Dey-Engley Broth or Letheen Broth).[3]

Step-by-Step Neutralizer Validation Protocol

Objective: To demonstrate that the chosen neutralization method effectively inactivates the antimicrobial properties of the product containing this compound and is not toxic to the test microorganisms.

Materials:

  • Product containing this compound (Test Product)

  • Placebo product without this compound (if available)

  • Neutralizing Diluent (e.g., Letheen Broth, Dey-Engley Broth)

  • Phosphate Buffered Saline (PBS) or Saline TS

  • Challenge microorganisms (as specified in PET protocols, e.g., S. aureus, P. aeruginosa, E. coli, C. albicans, A. brasiliensis)

  • Growth media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)

Procedure:

  • Preparation of Microbial Suspensions: Prepare standardized suspensions of each challenge microorganism to a concentration of approximately 1000 CFU/mL.

  • Validation Groups: Prepare the following mixtures in triplicate for each challenge microorganism:

    • Group A (Product Toxicity Control): 1 mL of Test Product + 9 mL of Neutralizing Diluent. Inoculate with ≤ 100 CFU of the challenge microorganism.

    • Group B (Neutralizer Efficacy Control): 1 mL of PBS + 9 mL of Neutralizing Diluent. Inoculate with ≤ 100 CFU of the challenge microorganism.

    • Group C (Viability Control): 10 mL of PBS. Inoculate with ≤ 100 CFU of the challenge microorganism.

  • Incubation: Incubate all plates at the appropriate temperature and duration (e.g., 30-35°C for 24-48 hours for bacteria; 20-25°C for 3-5 days for fungi).

  • Enumeration: Count the number of colony-forming units (CFU) on each plate.

Acceptance Criteria (as per USP <1227>):

  • The average CFU count from Group A must be at least 70% of the average CFU count from Group B . This demonstrates that the neutralizer is effective at quenching the antimicrobial activity of the product.

  • The average CFU count from Group B should not show a statistically significant difference from the average CFU count from Group C . This confirms that the neutralizer itself is not toxic to the microorganisms.

If the criteria are not met, the neutralization method is not valid. The procedure must be modified, for example, by increasing the dilution factor, changing the neutralizer, or employing membrane filtration.[12][13]

Part 2: Preservative Efficacy Testing (PET) Protocol

Once a validated neutralization method is established, the PET can be performed. This protocol is a harmonized approach designed to meet the general requirements of the USP, EP, and JP.

Experimental Workflow Diagram

PET_Workflow cluster_prep Phase 1: Preparation cluster_challenge Phase 2: Inoculation & Incubation cluster_sampling Phase 3: Sampling & Enumeration cluster_enum For each time point: cluster_analysis Phase 4: Data Analysis prep_product Prepare 5 Containers of Test Product inoculate Inoculate each container with a single microbe (Final Conc: 10^5-10^6 CFU/mL) prep_product->inoculate prep_inoculum Prepare Standardized Inocula (10^7-10^8 CFU/mL) of 5 Challenge Microbes prep_inoculum->inoculate incubate Incubate at 20-25°C for 28 Days inoculate->incubate time_7 Day 7 incubate->time_7 Sample time_0 Time 0 (Inoculum Count) time_14 Day 14 time_7->time_14 Continue Incubation dilute Perform Serial Dilution with Validated Neutralizer time_7->dilute time_28 Day 28 time_14->time_28 Continue Incubation time_14->dilute time_28->dilute plate Plate onto Growth Media (TSA / SDA) dilute->plate count Incubate & Count CFU plate->count calc_log Calculate Log10 Reduction from Initial Inoculum count->calc_log compare Compare with Pharmacopeial Acceptance Criteria calc_log->compare report Generate Final Report compare->report

Caption: High-level workflow for the Preservative Efficacy Test.

Step-by-Step PET Methodology

1. Preparation of Materials:

  • Test Product: Use five original containers of the product to be tested, one for each challenge microorganism.

  • Challenge Microorganisms: The standard panel includes:

    • Staphylococcus aureus (ATCC 6538)

    • Pseudomonas aeruginosa (ATCC 9027)

    • Escherichia coli (ATCC 8739)

    • Candida albicans (ATCC 10231)

    • Aspergillus brasiliensis (ATCC 16404)

  • Culture Media: Prepare Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA) for bacteria, and Sabouraud Dextrose Broth (SDB) and Sabouraud Dextrose Agar (SDA) for fungi.

  • Neutralizing Diluent: Prepare the validated neutralizer from Part 1.

2. Inoculum Preparation:

  • Grow fresh cultures of the bacteria and yeast in their respective broths.

  • Harvest the cells by centrifugation, wash with sterile saline, and resuspend to achieve a microbial count of approximately 1 x 10⁸ CFU/mL.

  • For A. brasiliensis, grow on an SDA slant until heavy sporulation is achieved. Harvest spores using a sterile saline solution containing 0.05% polysorbate 80. Adjust the spore count to approximately 1 x 10⁸ CFU/mL.

  • The prepared inocula should be used promptly, ideally within a few hours, and stored at 2-8°C if not used immediately.[9]

3. Product Inoculation:

  • For each of the five product containers, add a small volume (0.5% to 1.0% of the product volume) of one of the prepared microbial inocula.

  • The target is to achieve an initial concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL or g in the final product.

  • Thoroughly mix the inoculum with the product to ensure a homogenous distribution.

  • Store the inoculated product containers at a controlled ambient temperature (20-25°C) and protected from light for the duration of the 28-day test.[9]

4. Sampling and Enumeration:

  • Withdraw an appropriate aliquot (e.g., 1 mL or 1 g) from each container at specified time intervals: Day 0 (optional, but recommended for baseline), Day 7, Day 14, and Day 28. (Note: EP criteria may require earlier time points like 6 and 24 hours for certain product categories).[9]

  • Immediately perform serial dilutions of the sampled aliquot using the validated neutralizing diluent.

  • Plate the dilutions onto the appropriate agar medium (TSA for bacteria, SDA for fungi) using the pour plate or spread plate method.

  • Incubate the plates under the conditions specified in the neutralization validation.

  • Following incubation, count the colonies and calculate the CFU/mL or CFU/g of the product for each time point.

Part 3: Data Interpretation and Acceptance Criteria

The effectiveness of the preservative system is determined by calculating the log reduction in viable microorganisms from the initial calculated count at Day 0.

Log Reduction Calculation: Log Reduction = (log₁₀ of Initial Inoculum Count) - (log₁₀ of Count at Sampling Time)

The acceptance criteria vary depending on the pharmacopeia and the product category (e.g., parenteral, topical, oral). The following table provides a consolidated summary.

Product Category (Example)OrganismTime PointUSP <51> CriteriaEP 5.1.3 Criteria (A)JP 19 Criteria
Category 1 (Parenteral, Ophthalmic) Bacteria6 hours-≥ 2.0 log reduction-
24 hours-≥ 3.0 log reduction-
7 days≥ 1.0 log reductionNo recovery-
14 days≥ 3.0 log reductionNo recovery≥ 3.0 log reduction
28 daysNo increase from 14 daysNo recoveryNo increase from 14 days
Fungi7 daysNo increase--
14 daysNo increase≥ 2.0 log reductionNo increase
28 daysNo increaseNo increase from 14 daysNo increase
Category 2 (Topical, Non-sterile Nasal) Bacteria14 days≥ 2.0 log reduction≥ 3.0 log reduction-
28 daysNo increase from 14 daysNo increase from 14 days-
Fungi14 daysNo increase≥ 1.0 log reduction-
28 daysNo increaseNo increase from 14 days-
Category 3 (Oral, excluding Antacids) Bacteria14 days≥ 1.0 log reduction--
28 daysNo increase from 14 days--
Fungi14 daysNo increase--
28 daysNo increase--

Note: "No increase" is generally defined as not more than a 0.5 log₁₀ unit increase from the previous measurement point. This table is a simplified summary; users must consult the current official pharmacopeias for complete and detailed criteria.[9][10][14]

Decision Logic Diagram

Decision_Logic start Obtain Log Reduction Data for each time point check_criteria Does the data meet the specified pharmacopeial acceptance criteria for the product category? start->check_criteria pass Preservative System is Effective (PASS) check_criteria->pass Yes fail Preservative System is NOT Effective (FAIL) check_criteria->fail No investigate Investigate Formulation: - Preservative concentration - pH of the product - Ingredient interactions - Packaging compatibility fail->investigate reformulate Reformulate and Re-test investigate->reformulate

Sources

Determining the Antimicrobial Potency of Sodium p-chloro-m-cresolate: An Application Note on Minimum Inhibitory Concentration (MIC)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Sodium p-chloro-m-cresolate (PCMC), a widely used antimicrobial agent.[1][] Addressed to researchers, scientists, and professionals in drug development, this guide delves into the principles and practical execution of standardized antimicrobial susceptibility testing (AST) methods. We will explore the underlying science of MIC determination and offer step-by-step protocols for broth microdilution, agar dilution, and gradient diffusion techniques, aligning with internationally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5][6][7][8] This document is designed to equip laboratory personnel with the necessary expertise to generate accurate, reproducible, and meaningful data on the antimicrobial efficacy of PCMC.

Introduction: The Significance of MIC in Antimicrobial Assessment

The Minimum Inhibitory Concentration (MIC) is a fundamental metric in microbiology, representing the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[9][10] Establishing the MIC is a critical step in the evaluation of new antimicrobial compounds, guiding formulation decisions, and ensuring the efficacy of preservatives and disinfectants.[9] this compound (PCMC), the sodium salt of p-chloro-m-cresol, is a broad-spectrum antimicrobial agent employed as a preservative in various industrial and pharmaceutical applications.[1][][11] Its effectiveness stems from the action of its active component, p-chloro-m-cresol, a phenolic compound that disrupts bacterial cell membranes.[12][13][14]

Mechanism of Action: Disruption of Cellular Integrity

The bacteriostatic action of p-chloro-m-cresol is primarily attributed to its ability to compromise the bacterial cytoplasmic membrane. This disruption leads to the leakage of essential intracellular components, such as potassium and phosphate ions.[12][13] The subsequent dissipation of the proton motive force uncouples cellular respiration from ATP synthesis, ultimately inhibiting bacterial growth.[12][13] Understanding this mechanism underscores the importance of quantifying its potency through standardized MIC testing.

Foundational Principles of MIC Determination

The core principle of MIC testing involves exposing a standardized bacterial inoculum to a series of decreasing concentrations of the antimicrobial agent.[9][10] Following a defined incubation period, the presence or absence of visible growth is assessed to identify the MIC value.[15][16][17] Several standardized methods exist, each with distinct advantages and applications. The most prominent are broth dilution, agar dilution, and gradient diffusion.[3][18]

The choice of methodology often depends on factors such as the number of isolates to be tested, the specific antimicrobial agent, and laboratory resources. Both CLSI and EUCAST provide detailed guidelines to ensure the reproducibility and comparability of results across different laboratories.[3][4][6][7]

Essential Components for Reliable MIC Testing

To ensure the accuracy and validity of MIC determination, several key components must be meticulously prepared and standardized.

3.1. Test Organisms and Quality Control (QC) Strains

The selection of appropriate test organisms is crucial. For general screening, a panel of clinically relevant Gram-positive and Gram-negative bacteria is recommended. Furthermore, the inclusion of standard quality control (QC) strains is mandatory for every experiment.[19][20] These strains, such as those from the American Type Culture Collection (ATCC), have well-characterized susceptibility profiles and serve to validate the test system, including the medium, inoculum, and antimicrobial agent potency.[21][22]

Table 1: Recommended ATCC® Quality Control Strains for Routine AST

OrganismATCC® No.Gram StainRationale
Escherichia coli25922Gram-NegativeRepresentative of Enterobacteriaceae.[22]
Staphylococcus aureus29213Gram-PositiveCommon Gram-positive pathogen; QC for dilution methods.[20]
Pseudomonas aeruginosa27853Gram-NegativeRepresents non-Enterobacteriaceae Gram-negative bacilli.[22]
Enterococcus faecalis29212Gram-PositiveImportant nosocomial pathogen.

3.2. Culture Media

Cation-adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA) are the standard media recommended by both CLSI and EUCAST for routine susceptibility testing of non-fastidious aerobic bacteria.[18] The cation concentration (Ca²⁺ and Mg²⁺) is critical as it can influence the activity of certain antimicrobial agents.

3.3. Preparation of this compound Stock Solution

A sterile, high-concentration stock solution of PCMC must be accurately prepared. The solvent used should be non-bacteriostatic and compatible with the test medium. For PCMC, sterile deionized water is a suitable solvent. The stock solution should be prepared at a concentration that is a convenient multiple of the highest concentration to be tested, typically 10 to 20 times higher, to minimize the volume added to the test medium.

Protocol 1: Broth Microdilution Method

The broth microdilution method is a widely used technique that involves a 96-well microtiter plate format, allowing for the efficient testing of multiple samples.[15][16][17]

4.1. Principle

A standardized bacterial suspension is inoculated into wells of a microtiter plate containing serial twofold dilutions of PCMC in CAMHB.[23] The MIC is determined as the lowest concentration of PCMC that completely inhibits visible bacterial growth after incubation.[3][23]

4.2. Step-by-Step Protocol

  • Prepare PCMC Dilutions:

    • Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

    • Add 50 µL of the PCMC stock solution (at twice the highest desired final concentration) to the first well of each row.

    • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well. This creates a gradient of PCMC concentrations.

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli. This can be verified using a densitometer.[3]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculate the Plate:

    • Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL per well.

    • Include a growth control well (inoculum in CAMHB without PCMC) and a sterility control well (uninoculated CAMHB).[23]

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plate for turbidity (bacterial growth). A reading mirror or a plate reader can aid in this assessment.

    • The MIC is the lowest concentration of PCMC in which there is no visible growth.

4.3. Workflow Visualization

Broth_Microdilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare PCMC Stock Solution C Prepare 96-Well Plate (Serial Dilutions) A->C B Prepare 0.5 McFarland Bacterial Suspension D Inoculate Plate with Standardized Bacteria (~5x10^5 CFU/mL) B->D C->D E Incubate at 35°C for 16-20 hours D->E F Read Plate Visually or with Plate Reader E->F G Determine MIC: Lowest Concentration with No Growth F->G

Caption: Workflow for Broth Microdilution MIC Determination.

Protocol 2: Agar Dilution Method

The agar dilution method is considered a reference or "gold standard" method for MIC determination due to its high reproducibility.[24]

5.1. Principle

Serial dilutions of PCMC are incorporated into molten MHA, which is then poured into petri dishes.[17][24] A standardized inoculum of the test organisms is then spotted onto the surface of the agar plates.[24] The MIC is the lowest concentration of PCMC that prevents visible colony formation.[24]

5.2. Step-by-Step Protocol

  • Prepare PCMC-Agar Plates:

    • Prepare a series of twofold dilutions of the PCMC stock solution in a sterile diluent.

    • For each concentration, add 1 part of the PCMC dilution to 9 parts of molten MHA (held at 45-50°C). Mix thoroughly but gently to avoid bubbles.

    • Pour the PCMC-containing agar into sterile petri dishes to a uniform depth (4.0 ± 0.5 mm).

    • Prepare a growth control plate containing MHA without PCMC.

    • Allow the plates to solidify completely and dry the surface before inoculation.

  • Prepare and Standardize Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

    • This suspension will be further diluted to achieve a final inoculum of approximately 10⁴ colony-forming units (CFU) per spot.

  • Inoculate Plates:

    • Using a multipoint inoculator (replicator), spot a small, defined volume (e.g., 1 µL) of each standardized bacterial suspension onto the surface of each PCMC-agar plate and the control plate.[25]

    • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Reading and Interpreting Results:

    • Examine the plates for bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of PCMC that completely inhibits the growth of the organism, disregarding a single faint haze or one or two isolated colonies.

5.3. Workflow Visualization

Agar_Dilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare PCMC-Infused Mueller-Hinton Agar Plates (Serial Dilutions) C Spot Inoculum onto Each Agar Plate A->C B Prepare Standardized Bacterial Inoculum (~10^4 CFU/spot) B->C D Incubate at 35°C for 16-20 hours C->D E Examine Plates for Growth D->E F Determine MIC: Lowest Concentration Preventing Growth E->F

Caption: Workflow for Agar Dilution MIC Determination.

Protocol 3: Gradient Diffusion Method (Etest®)

The gradient diffusion method, commercially known as Etest®, provides a direct reading of the MIC value.

6.1. Principle

A non-porous plastic strip impregnated with a predefined, continuous concentration gradient of an antimicrobial agent is placed on an inoculated agar plate.[26][27] The agent diffuses into the agar, creating an exponential gradient.[27] After incubation, a symmetrical inhibition ellipse is formed, and the MIC is read where the edge of the ellipse intersects the scale on the strip.[28][27]

6.2. Step-by-Step Protocol

  • Prepare Inoculum and Plate:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.

    • Using a sterile swab, inoculate the entire surface of an MHA plate to create a confluent lawn of growth.

    • Allow the plate to dry for 10-15 minutes.

  • Apply Gradient Strip:

    • Using sterile forceps, apply the PCMC gradient strip to the center of the agar surface. Ensure the strip is in full contact with the agar.

  • Incubation:

    • Incubate the plate in an inverted position at 35 ± 2°C for 16-20 hours.

  • Reading and Interpreting Results:

    • After incubation, a clear ellipse of growth inhibition will be visible around the strip.

    • Read the MIC value at the point where the lower edge of the inhibition ellipse intersects the MIC scale on the strip.[18] Read the value on the side of the strip with the higher MIC value if the intersection is between two markings.[26]

6.3. Workflow Visualization

Etest_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare Standardized Bacterial Inoculum (0.5 McFarland) B Inoculate MHA Plate for Confluent Growth A->B C Apply PCMC Gradient Strip to Agar Surface B->C D Incubate at 35°C for 16-20 hours C->D E Observe Inhibition Ellipse D->E F Read MIC Value at Ellipse Intersection with Strip Scale E->F

Caption: Workflow for Gradient Diffusion (Etest®) MIC.

Data Interpretation and Quality Assurance

7.1. Expected Results

The MIC value is reported in µg/mL or mg/L. The table below shows a hypothetical example of MIC data for PCMC against QC strains.

Table 2: Example MIC Data for this compound

Organism (ATCC® No.)MIC (µg/mL) by Broth MicrodilutionMIC (µg/mL) by Agar DilutionMIC (µg/mL) by Gradient Diffusion
E. coli (25922)128128128
S. aureus (29213)646496
P. aeruginosa (27853)256512256
E. faecalis (29212)323248

7.2. Self-Validating Systems: The Role of Quality Control

A critical aspect of trustworthiness in MIC testing is the establishment of a self-validating system. This is achieved through the consistent use of QC strains.[19][21] The MIC values obtained for the QC strains must fall within the acceptable ranges established by CLSI or EUCAST for the specific antimicrobial agent being tested.[29][30] If the QC results are out of range, patient or test results should not be reported, and the entire test must be investigated for potential errors in methodology, reagents, or equipment.[19]

Conclusion

The determination of the Minimum Inhibitory Concentration is a cornerstone of antimicrobial research and development. This application note provides a detailed framework for the accurate and reproducible assessment of this compound's antimicrobial activity using standard broth microdilution, agar dilution, and gradient diffusion methods. By adhering to these protocols, explaining the rationale behind key steps, and implementing rigorous quality control measures, researchers can generate high-quality, reliable data. This information is invaluable for understanding the potency of PCMC, supporting its use as an effective preservative and disinfectant, and contributing to the broader field of antimicrobial science.

References

  • Jubeh, B., Breijyeh, Z., & Karaman, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 947. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

  • Wikipedia. (n.d.). p-Chlorocresol. [Link]

  • Wikipedia. (n.d.). Agar dilution. [Link]

  • Kim, Y. K., Lee, W. G., & Park, Y. J. (2018). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine, 38(6), 559–564. [Link]

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  • Semantic Scholar. (n.d.). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. [Link]

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  • Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. [Link]

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  • Health Canada. (2014). p-Chloro-m-cresol and this compound. [Link]

  • European Society of Clinical Microbiology and Infectious Diseases. (n.d.). EUCAST. [Link]

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  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST - Home. [Link]

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  • Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Journal of Clinical Microbiology. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). ISO16256: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. [Link]

  • Ataman Kimya. (n.d.). SODIUM P-CHLORO-M-CRESOL ( this compound ). [Link]

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  • Gomez-Villegas, N., et al. (2020). Multicenter Evaluation of the New Etest Gradient Diffusion Method for Piperacillin-Tazobactam Susceptibility Testing of Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter baumannii Complex. Journal of Clinical Microbiology, 58(3), e01599-19. [Link]

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Application Notes and Protocols: Sodium p-Chloro-m-cresolate as a Preservative in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Microbial Contamination in Cell Culture

In the meticulously controlled environment of a cell culture laboratory, microbial contamination remains a persistent threat. Bacteria, fungi, and yeast can swiftly overrun a culture, leading to the loss of valuable cells, costly reagents, and irreplaceable time. The consequences extend beyond mere inconvenience; contaminants can alter cellular metabolism, gene expression, and overall physiology, thereby compromising the integrity and reproducibility of experimental data.[1][2] While the combination of penicillin and streptomycin is a common prophylactic measure, its use can mask low-level contamination, contribute to the development of antibiotic-resistant organisms, and may not be suitable for all experimental designs.[3][4][5] This necessitates the exploration of alternative, broad-spectrum preservatives.

This document provides a comprehensive guide to the evaluation and potential application of Sodium p-chloro-m-cresolate as a preservative in mammalian cell culture media. As a potent, broad-spectrum antimicrobial, it presents a potential alternative to traditional antibiotics for controlling microbial growth.[6] These notes are intended for researchers, scientists, and drug development professionals seeking to expand their toolkit for maintaining aseptic cell cultures.

Scientific Background: Understanding this compound

This compound is the sodium salt of p-chloro-m-cresol (4-chloro-3-methylphenol), a halogenated phenolic compound.[7][] It is recognized for its efficacy as a disinfectant and preservative in various applications, including cosmetics and industrial fluids.[6][9]

1.1 Mechanism of Antimicrobial Action

The antimicrobial activity of p-chloro-m-cresol, the active component, is attributed to its ability to disrupt microbial cell membranes. As a phenolic agent, it induces the leakage of essential intracellular components, such as potassium and phosphate ions, from the cytoplasm.[10] This disruption of membrane permeability leads to the dissipation of the proton motive force, which is critical for ATP synthesis and other vital cellular processes. The ultimate result is the inhibition of microbial growth and cell death.[10]

cluster_0 Bacterial Cell PCMC This compound Membrane Cell Membrane PCMC->Membrane Disrupts Integrity Cytoplasm Cytoplasm (K+, Phosphate, etc.) Membrane->Cytoplasm Induces Leakage ATP_Synth ATP Synthesis Cytoplasm->ATP_Synth Dissipates Proton Motive Force Growth Bacterial Growth ATP_Synth->Growth Inhibits

Caption: Mechanism of action of p-chloro-m-cresol.

Critical Considerations and Best Practices

Before implementing this compound, it is imperative to understand its potential impact on mammalian cells. While effective against microbes, phenolic compounds can also exhibit cytotoxicity to eukaryotic cells at higher concentrations. Therefore, a rigorous validation process is essential for each specific cell line and experimental condition.

Key Considerations:

  • Cytotoxicity: The primary limitation is the potential for dose-dependent toxicity to the cultured cells.

  • Cell Line Specificity: Different cell lines will exhibit varying sensitivities.

  • Downstream Assay Interference: The compound could potentially interfere with specific downstream applications, such as fluorescent assays or metabolic studies.

  • Regulatory Status: While used in cosmetics and industrial applications, its use in cell culture for therapeutic production may require specific regulatory consideration.[6][11]

Experimental Protocols: A Framework for Validation

The following protocols provide a structured approach to determining the optimal and safe working concentration of this compound for your specific cell culture system.

3.1. Preparation of Stock Solution

A concentrated stock solution allows for accurate and sterile addition to the culture medium.

Materials:

  • This compound powder (ensure high purity)

  • Sterile, cell culture-grade water or Phosphate Buffered Saline (PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

Procedure:

  • In a laminar flow hood, weigh out the desired amount of this compound powder.

  • Dissolve the powder in sterile water or PBS to create a 1000X stock solution. For example, to create a 100 mg/mL stock, dissolve 1 g of the compound in 10 mL of solvent.

  • Gently vortex until the powder is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

  • Label the tube clearly with the compound name, concentration, and date of preparation.

  • Store the stock solution at 4°C, protected from light. Ascertain the stability of the solution under these conditions from the manufacturer's data or internal validation.

3.2. Determining the Optimal Working Concentration: A Cytotoxicity Assay

This protocol will establish the maximum non-toxic concentration of this compound for your cell line of interest.

Start Seed Cells in 96-well Plate Prepare_Dilutions Prepare Serial Dilutions of This compound in Culture Medium Start->Prepare_Dilutions Add_Compound Add Dilutions to Wells Prepare_Dilutions->Add_Compound Incubate Incubate for 24-72 hours Add_Compound->Incubate Viability_Assay Perform Cell Viability Assay (e.g., MTT, PrestoBlue) Incubate->Viability_Assay Analyze Analyze Data: Determine IC50 and Maximum Non-Toxic Concentration Viability_Assay->Analyze End Optimal Concentration Identified Analyze->End

Caption: Workflow for determining optimal preservative concentration.

Procedure:

  • Cell Seeding: Seed your cells of interest into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis.

  • Prepare Dilutions: Prepare a series of 2X concentrations of this compound in your complete cell culture medium. A suggested starting range is from 1 µg/mL to 1000 µg/mL. Also, prepare a vehicle control (medium with the same amount of solvent used for the stock solution) and a positive control for cell death (e.g., a known cytotoxic agent).

  • Treatment: Remove the seeding medium from the cells and add 100 µL of the 2X this compound dilutions to the appropriate wells. This will result in a 1X final concentration.

  • Incubation: Incubate the plate for a period that reflects your typical experimental timeline (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Assess cell viability using a standard method such as MTT, XTT, or a resazurin-based assay (e.g., PrestoBlue).

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 (the concentration that inhibits 50% of cell growth). The optimal working concentration for preservation should be significantly lower than the IC50.

Table 1: Example Cytotoxicity Data Interpretation

Concentration (µg/mL)Cell Viability (%)Observation
0 (Vehicle Control)100Healthy, confluent monolayer
198No observable toxicity
1095No observable toxicity
5085Minor decrease in viability
10052Significant cell death (IC50)
50010Widespread cell death
10002Complete cell death

Based on this hypothetical data, a working concentration in the range of 1-10 µg/mL would be a reasonable starting point for efficacy testing.

3.3. Validating Preservative Efficacy: A Microbial Challenge Test

This protocol validates the antimicrobial effectiveness of the determined non-toxic concentration.

Procedure:

  • Prepare Media: Prepare flasks of your complete cell culture medium containing:

    • No preservative (Positive Control for contamination)

    • Your chosen working concentration of this compound

    • Standard antibiotics (e.g., Penicillin-Streptomycin) as a benchmark.

  • Inoculation: Intentionally introduce a low level of common laboratory contaminants (e.g., E. coli, S. aureus, or a mixed environmental sample) into each flask.

  • Incubation: Incubate the flasks under standard cell culture conditions (37°C, 5% CO2).

  • Monitoring: Visually inspect the media daily for signs of microbial growth (e.g., turbidity, color change of the pH indicator).

  • Plating (Optional): At various time points (e.g., 24, 48, 72 hours), plate a small aliquot of the medium onto nutrient agar plates to quantify microbial growth.

  • Analysis: Compare the level of microbial growth in the this compound-containing medium to the positive and antibiotic controls.

Table 2: Example Microbial Challenge Test Results

TreatmentVisual Turbidity (48h)Colony Forming Units (CFU/mL) at 48h
No PreservativeHigh>10^6
10 µg/mL this compoundNone<10
Penicillin-StreptomycinNone<10

Conclusion and Future Directions

This compound demonstrates potential as a preservative in cell culture media due to its broad-spectrum antimicrobial activity. However, the absence of established protocols necessitates a careful, empirical approach to its implementation. By following the validation framework outlined in these application notes, researchers can determine a safe and effective working concentration for their specific experimental needs. This allows for the maintenance of aseptic cultures while mitigating the drawbacks associated with traditional antibiotics. Further research is warranted to explore the full range of cell line sensitivities and potential interactions with advanced downstream applications.

References

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  • p-Cresol Affects Reactive Oxygen Species Generation, Cell Cycle Arrest, Cytotoxicity and Inflammation/Atherosclerosis-Related Modulators Production in Endothelial Cells and Mononuclear Cells - NIH. (2014).
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Application Notes & Protocols for the Formulation of Disinfectants with Sodium p-chloro-m-cresolate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the use of Sodium p-chloro-m-cresolate (the sodium salt of p-chloro-m-cresol, PCMC) as the primary active ingredient in disinfectant formulations. It elucidates the antimicrobial mechanism, details critical formulation principles, and provides step-by-step protocols for preparation and efficacy validation.

Introduction to p-Chloro-m-cresol (PCMC) and its Sodium Salt

p-Chloro-m-cresol (PCMC) is a potent, broad-spectrum antimicrobial agent belonging to the halogenated phenolic class of compounds.[1][2] It demonstrates significant bactericidal and fungicidal activity, making it a highly effective active ingredient for disinfectants and preservatives.[1][2][3] The parent molecule, PCMC, is a crystalline solid with low solubility in water but is soluble in organic solvents like alcohols and in aqueous alkaline solutions.[4][5][6] For aqueous disinfectant applications, it is almost invariably converted to its sodium salt, this compound, by reacting it with a stoichiometric amount of sodium hydroxide. This conversion dramatically increases its water solubility, enabling the creation of stable, water-based disinfectant concentrates and ready-to-use solutions.

Chemical & Physical Properties
PropertyValueSource(s)
Chemical Name Sodium 4-chloro-3-methylphenolate[7]
Synonyms This compound, PCMC Sodium Salt[7]
CAS Number 15733-22-9[7]
Molecular Formula C₇H₆ClNaO[7][8]
Molecular Weight 164.56 g/mol [8][9]
Appearance White to off-white crystalline solid or powder[3]
Solubility (PCMC) Slightly soluble in water (approx. 4 g/L)[4][5]
Solubility (PCMC-Na) Soluble in water[4]
Mechanism of Antimicrobial Action

As a phenolic disinfectant, the primary mechanism of action for PCMC is the disruption and destruction of the microbial cell structure.[10][11][12] This multi-targeted approach contributes to its broad-spectrum efficacy and a lower risk of microbial resistance development.[13]

The key mechanisms include:

  • Cell Membrane Damage: PCMC adsorbs to the cell membrane and disrupts its integrity by denaturing essential proteins and altering membrane permeability.[6][14] This leads to the leakage of critical intracellular components, such as potassium ions, phosphates, and other metabolites.[14]

  • Protein Denaturation & Enzyme Inactivation: The compound acts as a general protoplasmic poison, denaturing and coagulating proteins within the cytoplasm.[10][12][15] This inactivates essential enzyme systems required for cellular metabolism and respiration, ultimately leading to cell death.[1][10]

  • Dissipation of Proton Motive Force: The induced leakage of ions across the cytoplasmic membrane dissipates the proton motive force, which is crucial for ATP synthesis, transport, and motility, causing a catastrophic failure of cellular energy production.[14]

cluster_cell Microbial Cell PCMC PCMC Molecule Membrane Microbial Cell Membrane PCMC->Membrane Adsorption & Disruption Proteins Membrane & Cytoplasmic Proteins PCMC->Proteins Denaturation & Coagulation Enzymes Essential Enzyme Systems PCMC->Enzymes Inactivation Cytoplasm Cytoplasm Membrane->Cytoplasm Increased Permeability (Leakage of Ions, ATP) CellDeath Cell Death Proteins->CellDeath Leads to Enzymes->CellDeath Leads to Cytoplasm->CellDeath Leads to

Caption: Mechanism of action for PCMC against microbial cells.

Principles of Formulation

The successful formulation of a disinfectant based on this compound hinges on achieving a stable aqueous solution while maximizing antimicrobial efficacy. Due to the inherent properties of PCMC, several factors must be carefully considered.

Solubilization: The Critical First Step

As p-chloro-m-cresol itself has poor water solubility, the primary formulation step is its conversion to the highly soluble sodium salt.[4] This is achieved by dissolving PCMC in water with the aid of a strong base, typically sodium hydroxide (NaOH).

Causality: The hydroxyl group on the phenol is weakly acidic. The addition of a strong base like NaOH deprotonates this group, forming the phenolate salt (this compound) and water. This ionic salt is readily soluble in water, whereas the parent phenol is not.

The Role of Co-formulants

While PCMC is a potent active, its performance can be enhanced and stabilized through the use of adjuvants.

  • Surfactants (Anionic/Non-ionic): Surfactants are crucial for several reasons. They act as wetting agents, allowing the disinfectant to spread evenly and penetrate microscopic cracks on a surface. They also function as detergents to help clean soiled surfaces, as heavy organic loads can inactivate phenolic disinfectants.[5][10] Furthermore, they can help solubilize and stabilize the PCMC in the final formulation.[16]

  • Solvents/Co-solvents (Glycols, Alcohols): Solvents like propylene glycol or ethanol can be used to pre-dissolve the PCMC before its addition to the aqueous phase, ensuring a more uniform distribution.[13] They also contribute to the overall stability of the concentrate.

  • Chelating Agents (e.g., EDTA): Tap water used for dilution often contains metal ions (Ca²⁺, Mg²⁺) that cause "hardness." These ions can interact with surfactants, reducing their effectiveness. A chelating agent sequesters these ions, preventing interference and maintaining the disinfectant's performance, especially in hard water conditions.[16]

  • pH Buffers/Adjusters: The pH of the final formulation is critical. While an alkaline pH is necessary to solubilize PCMC as its sodium salt, the antimicrobial activity of some phenolic compounds is higher in more acidic conditions.[5][12] Therefore, the formulation must strike a balance. The pH should be high enough to keep the active ingredient in solution but optimized to not significantly compromise its biocidal activity. A typical effective pH range for PCMC formulations is 4-12.[5]

Start Start: p-Chloro-m-cresol (PCMC Powder) Solubilize Step 1: Solubilization Add NaOH (aq) to form Sodium PCMC salt Start->Solubilize Adjuvants Step 2: Add Adjuvants - Surfactants (Wetting/Cleaning) - Chelating Agents (Hard Water) - Co-solvents (Stability) Solubilize->Adjuvants pH_Adjust Step 3: pH Adjustment Optimize for stability and efficacy (pH 4-12) Adjuvants->pH_Adjust QC Step 4: Quality Control - Appearance - pH - Active Content pH_Adjust->QC Finish Finished Product: Stable & Efficacious Disinfectant QC->Finish

Caption: Logical workflow for formulating a PCMC-based disinfectant.

Experimental Protocols

Safety Precaution: Always handle p-chloro-m-cresol and concentrated sodium hydroxide solutions in a well-ventilated area or fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 1: Preparation of a 10% (w/v) this compound Stock Solution

This protocol details the preparation of a concentrated, water-soluble stock of the active ingredient.

Materials:

  • p-Chloro-m-cresol (PCMC), powder (≥99% purity)

  • Sodium hydroxide (NaOH), pellets

  • Deionized (DI) water

  • Magnetic stirrer and stir bar

  • Glass beaker and graduated cylinder

  • Calibrated pH meter

Procedure:

  • Prepare NaOH Solution: Carefully prepare a 50% (w/w) NaOH solution by slowly adding 50g of NaOH pellets to 50g of DI water in a beaker while stirring. Caution: This reaction is highly exothermic. Use a borosilicate glass beaker and allow the solution to cool to room temperature.

  • Weigh PCMC: Weigh 100g of PCMC powder and place it into a 1-liter beaker.

  • Add Water: Add approximately 700 mL of DI water to the beaker containing the PCMC.

  • Solubilization: Begin stirring the suspension with a magnetic stirrer. Slowly and carefully add the cooled 50% NaOH solution dropwise. The PCMC powder will begin to dissolve as it converts to its sodium salt.

  • pH Adjustment: Continue adding NaOH solution until all the PCMC has dissolved. Use the pH meter to monitor the pH, aiming for a final pH between 11.0 and 12.5 to ensure complete conversion and stability of the salt.

  • Final Volume: Once fully dissolved, transfer the solution to a 1-liter volumetric flask. Rinse the beaker with small amounts of DI water and add the rinsate to the flask. Bring the final volume to 1000 mL with DI water.

  • Storage: Store the stock solution in a sealed, properly labeled container at room temperature, protected from light.

Protocol 2: Formulation of a General-Purpose Hard Surface Disinfectant (0.5% Active)

This protocol describes the dilution of the stock solution and the addition of adjuvants to create a ready-to-use (RTU) disinfectant.

Materials:

  • 10% this compound stock solution (from Protocol 3.1)

  • Non-ionic surfactant (e.g., Polysorbate 20 or an alcohol ethoxylate)

  • EDTA tetrasodium salt

  • Citric acid or Hydrochloric acid (for pH adjustment)

  • Deionized (DI) water

  • Mixing vessel

Procedure:

  • To a clean mixing vessel, add approximately 900 mL of DI water.

  • With gentle mixing, add 1.0g of EDTA tetrasodium salt and stir until dissolved.

  • Add 2.0g of the non-ionic surfactant and continue mixing until the solution is homogeneous.

  • Slowly add 50.0 mL of the 10% this compound stock solution.

  • Check the pH of the solution. It will likely be alkaline. Slowly add a dilute solution of citric acid or HCl dropwise to adjust the pH to a target range of 8.0 - 9.0. This range maintains solubility while improving antimicrobial activity.

  • Add DI water to bring the final volume to 1000 mL.

  • Mix thoroughly for 15 minutes. The final solution contains 0.5% active this compound.

Protocol 3: Quantitative Suspension Test for Efficacy Evaluation (Adapted from ASTM E2315)

This protocol is a time-kill procedure to determine the rate at which the formulated disinfectant kills a microbial population.[11][15]

Materials:

  • Formulated disinfectant (from Protocol 3.2)

  • Test organisms (e.g., Staphylococcus aureus ATCC 6538, Pseudomonas aeruginosa ATCC 15442) grown to a standardized concentration (~1x10⁸ CFU/mL) in appropriate broth.

  • Sterile hard water (if testing hard water tolerance)

  • Neutralizer broth (e.g., D/E Neutralizing Broth)

  • Sterile test tubes, pipettes, and plating loops

  • Tryptic Soy Agar (TSA) plates

  • Incubator (35 ± 2°C)

  • Stopwatch

Procedure:

  • Preparation: Dispense 9.9 mL of the disinfectant into a sterile test tube. Place it in a temperature-controlled water bath (e.g., 20°C).

  • Inoculation: At time zero, add 0.1 mL of the standardized bacterial culture to the disinfectant. Immediately mix thoroughly. This creates a 1:100 dilution of the inoculum.

  • Contact Times: At predetermined contact times (e.g., 30 seconds, 1 minute, 5 minutes, 10 minutes), transfer 1.0 mL of the disinfectant-bacteria mixture into a tube containing 9.0 mL of neutralizer broth. This stops the antimicrobial action.

  • Enumeration: Perform serial 10-fold dilutions of the neutralized sample in sterile saline or phosphate-buffered saline.

  • Plating: Plate 0.1 mL or 1.0 mL aliquots from appropriate dilutions onto TSA plates.

  • Controls:

    • Inoculum Control: Add 0.1 mL of the bacterial culture to 9.9 mL of a saline blank (instead of disinfectant) and plate immediately to determine the initial bacterial concentration.

    • Neutralizer Control: Confirm that the neutralizer effectively inactivates the disinfectant without being toxic to the microorganisms.

  • Incubation: Incubate all plates at 35 ± 2°C for 24-48 hours.

  • Calculation: Count the colonies on the plates and calculate the CFU/mL for each time point. The Log₁₀ reduction is calculated as: Log₁₀ Reduction = Log₁₀(Initial CFU/mL) - Log₁₀(CFU/mL at contact time)

cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Culture 1. Prepare Standardized Bacterial Culture (~1x10^8 CFU/mL) Inoculate 3. Add 0.1 mL Culture to Disinfectant (Time=0) Culture->Inoculate Disinfectant 2. Aliquot 9.9 mL of Disinfectant into Tube Disinfectant->Inoculate Sample 4. At Contact Time (t), Transfer 1 mL to 9 mL Neutralizer Inoculate->Sample Start Timer Dilute 5. Perform Serial Dilutions Sample->Dilute Plate 6. Plate Dilutions onto Agar Dilute->Plate Incubate 7. Incubate Plates (24-48h at 35°C) Plate->Incubate Count 8. Count Colonies (CFU) Incubate->Count Calculate 9. Calculate Log Reduction Count->Calculate

Caption: Workflow for the ASTM E2315 Quantitative Suspension Test.

Expected Efficacy

A properly formulated disinfectant containing 0.5% - 1.0% this compound is expected to demonstrate rapid and broad-spectrum antimicrobial activity. Published studies on effective phenolic disinfectants show that a satisfactory level of disinfection is often defined as achieving a 5-log reduction (99.999% kill rate) within a 5-minute contact time against common vegetative bacteria.[10] Studies specifically on chlorocresol-based products have confirmed them to be highly effective and bactericidal against a range of pathogens.[8]

Representative Efficacy Data

The following table presents hypothetical but realistic data for a 0.5% this compound disinfectant, based on typical performance characteristics of phenolic biocides.

Contact TimeMean Log₁₀ Reduction vs. S. aureusMean Log₁₀ Reduction vs. P. aeruginosa
30 seconds 3.22.9
1 minute 4.54.1
5 minutes > 6.0 (Complete Kill)> 6.0 (Complete Kill)
10 minutes > 6.0 (Complete Kill)> 6.0 (Complete Kill)

Note: "Complete Kill" indicates that the number of surviving organisms was below the limit of detection for the assay.

References

  • A comparison of hypochlorite and phenolic disinfectants for disinfection of clean and soiled surfaces and blood spillages. (1989). Journal of Hospital Infection. Available at: [Link]

  • Phenolic Acid Disinfectant | Definition, Toxicity & Usage - Video. (n.d.). Study.com. Available at: [Link]

  • Contact time has limited impact on the efficacy of disinfectant towelettes when tested under conditions reflective of realistic use. (2023). bioRxiv. Available at: [Link]

  • Strain, disinfectant, concentration, and contact time quantitatively impact disinfectant efficacy. (2018). Antimicrobial Resistance & Infection Control. Available at: [Link]

  • Strain, disinfectant, concentration, and contact time quantitatively impact disinfectant efficacy. (2018). PubMed. Available at: [Link]

  • Aqueous disinfectant formulation comprising a phenolic compound, a surfactant, and a solvent. (n.d.). Google Patents.
  • Aqueous disinfectant formulations containing phenolic compounds, surfactants and solvents. (n.d.). Google Patents.
  • p-Chlorocresol. (n.d.). Wikipedia. Available at: [Link]

  • P-CHLORO-M-CRESOL. (n.d.). HENAN REFORTUNE INDUSTRIAL CO.,LTD. Available at: [Link]

  • Factors affecting the activity of phenolic disinfectants. (1960). Applied Microbiology. Available at: [Link]

  • CHLOROCRESOL (PCMC). (n.d.). Ataman Kimya. Available at: [Link]

  • The study on bactericidal effect and ultrastructural alterations of chlorocresol nanoemulsion disinfectant against Staphylococcus aureus. (2021). PubMed. Available at: [Link]

  • Testing Surface Disinfectants. (2010). Center for Biofilm Engineering. Available at: [Link]

  • Disinfectant Report Card: Phenols. (2016). Virox. Available at: [Link]

  • Disinfectant formulation. (n.d.). Google Patents.
  • Chlorocresol. (n.d.). BHM Chemicals. Available at: [Link]

  • Efficacy of Five Disinfectant Products Commonly Used in Pig Herds against a Panel of Bacteria Sensitive and Resistant to Selected Antimicrobials. (2022). Antibiotics. Available at: [Link]

  • Log & Percent Reductions in Microbiology & Antimicrobial Testing. (n.d.). Microchem Laboratory. Available at: [Link]

  • Phenols and Related Compounds as Antiseptics and Disinfectants for Use With Animals. (n.d.). MSD Veterinary Manual. Available at: [Link]

  • Phenol-An effective antibacterial Agent. (2016). Research and Reviews: Journal of Pharmaceutical Analysis. Available at: [Link]

  • Prevalent Synergy and Antagonism Among Antibiotics and Biocides in Pseudomonas aeruginosa. (2021). Frontiers in Microbiology. Available at: [Link]

  • Effect of pH on biodegradation of p-cresol. (n.d.). ResearchGate. Available at: [Link]

  • Aqueous disinfectant formulation comprising a phenolic compound, a surfactant and a solvent. (n.d.). Google Patents.
  • Synergistic activity of biocides and antibiotics on resistant bacteria from organically produced foods. (2014). Microbial Drug Resistance. Available at: [Link]

  • Sodium p-chloro-m-cresol. (n.d.). PubChem. Available at: [Link]

  • Synergistic Effects and Antibiofilm Properties of Chimeric Peptides against Multidrug-Resistant Acinetobacter baumannii Strains. (n.d.). Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • A systematic review of chlorine-based surface disinfection efficacy to inform recommendations for low-resource outbreak settings. (2020). PLOS ONE. Available at: [Link]

  • Microbial log reduction versus time: mean of experimental data (dots)... (n.d.). ResearchGate. Available at: [Link]

  • p-Chlorocresol. (n.d.). Wikipedia. Available at: [Link]

  • PCMC (PARA CHLORO META CRESOL). (n.d.). Ataman Kimya. Available at: [Link]

  • Using Chemicals to Control Microorganisms. (n.d.). Lumen Learning. Available at: [Link]

  • Preventing Microbial Infections with Natural Phenolic Compounds. (n.d.). MDPI. Available at: [Link]

  • sodium p-chloro-m-cresol. (n.d.). The Good Scents Company. Available at: [Link]

  • Phenolic Disinfectants & The Future of Alternative Options. (2022). CloroxPro. Available at: [Link]

  • Formulation of chelating agent with surfactant in cloud point extraction of methylphenol in water. (2018). Royal Society Open Science. Available at: [Link]

  • SYNERGISM OF ANTIMICROBIAL ACTIVITY OF ANTIBIOTICS WITH BIOCIDES OF NATURAL ORIGIN. (2023). ResearchGate. Available at: [Link]

  • Sodium p-chloro-m-cresol. (n.d.). Nama Group. Available at: [Link]

Sources

Application Note: A Comprehensive Guide to the Validation of an Analytical Method for the Assay of Sodium p-chloro-m-cresolate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

Sodium p-chloro-m-cresolate (Sodium 4-chloro-3-methylphenolate), the sodium salt of p-chloro-m-cresol (PCMC), is a potent biocide widely employed as an antiseptic and preservative in pharmaceutical formulations, cosmetics, and industrial products.[1][2][3][4] Its efficacy is directly linked to its concentration, making the accurate and reliable quantification of this active ingredient a critical aspect of quality control. A rigorously validated analytical method is not merely a regulatory requirement; it is the cornerstone of ensuring product safety, potency, and consistency.

This application note provides an in-depth, scientifically grounded framework for the validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the assay of this compound. The protocols and rationale are designed for researchers, analytical scientists, and quality assurance professionals in the drug development and manufacturing sectors. Our approach is built upon the foundational principles outlined by the International Council for Harmonisation (ICH) in the Q2(R2) guideline, ensuring global regulatory compliance and scientific integrity.[5][6][7][8][9] The objective is to demonstrate that the analytical procedure is unequivocally "fit for its intended purpose."[10][11]

The Logic of Method Selection: Why RP-HPLC?

While classical techniques like titrimetry are described in some pharmacopoeias for chlorocresol, they often lack the specificity required for modern pharmaceutical analysis.[12][13][14][15] Similarly, direct UV-Vis spectrophotometry, though simple, is susceptible to interference from excipients and potential degradation products that absorb in the same UV region, making it unsuitable for a stability-indicating assay.[16][17][18][19]

We have selected RP-HPLC with UV detection as the method of choice for the following causal reasons:

  • Inherent Specificity: RP-HPLC provides powerful separation capabilities, allowing for the distinct resolution of the PCMC peak from formulation excipients, process impurities, and, most importantly, degradation products. This is a non-negotiable requirement for a stability-indicating method.

  • High Sensitivity and Precision: The technique allows for quantification at low concentrations with high reproducibility, ensuring reliable results.

  • Robustness and Versatility: HPLC methods are highly robust and can be adapted to various sample matrices with appropriate development.

The validation process detailed herein is designed to scientifically prove these attributes.

The Validation Workflow: An Integrated Approach

Method validation is not a series of disconnected tests but an integrated system of experiments that collectively build confidence in the method's performance. The relationship between these validation parameters demonstrates that the procedure, when operated within its defined scope, will consistently produce results that are accurate, precise, and specific.

G cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters (ICH Q2) cluster_2 Routine Application Dev Analytical Procedure Development (ICH Q14) Spec Specificity & Forced Degradation Dev->Spec Defines Procedure Lin Linearity Spec->Lin SST System Suitability Testing (Pre-analysis check) Spec->SST Establishes Criteria Range Range Lin->Range Lin->SST Establishes Criteria Acc Accuracy Acc->Range Acc->SST Establishes Criteria Prec Precision (Repeatability & Intermediate) Prec->Range Prec->SST Establishes Criteria Range->SST Establishes Criteria Rob Robustness Rob->SST Establishes Criteria Routine Routine Sample Analysis SST->Routine Pass/Fail Gateway Lifecycle Lifecycle Management (Continuous Monitoring) Routine->Lifecycle G cluster_0 Inputs for Specificity cluster_1 Analytical Method cluster_2 Outputs for Evaluation Analyte Analyte (Sodium PCMC) Method RP-HPLC Method Analyte->Method Matrix Matrix (Placebo/Excipients) Matrix->Method Degradants Degradants (Forced Degradation) Degradants->Method Resolution Peak Resolution (Analyte vs. Others) Method->Resolution generates Purity Peak Purity (No Co-elution) Method->Purity generates Interference No Interference (at Analyte RT) Method->Interference generates

Sources

Application Notes and Protocols for Evaluating the Antimicrobial Efficacy of Sodium p-chloro-m-cresolate using the Zone of Inhibition Assay

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Standardized Antimicrobial Susceptibility Testing

In the landscape of drug development and material preservation, the quantification of a compound's antimicrobial efficacy is a cornerstone of its preclinical evaluation. Sodium p-chloro-m-cresolate, the sodium salt of p-chloro-m-cresol (4-chloro-3-methylphenol), is a broad-spectrum antimicrobial agent utilized as a preservative in a variety of industrial and pharmaceutical applications.[1][][3] Its efficacy against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi, makes it a valuable compound.[4] The zone of inhibition assay, particularly the Kirby-Bauer disk diffusion method, offers a robust, preliminary assessment of the in vitro activity of such antimicrobial agents.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the zone of inhibition assay for evaluating this compound. It is designed to ensure scientific integrity through adherence to established standards, promoting reproducibility and reliability in experimental outcomes. The protocols detailed herein are grounded in principles outlined by the Clinical and Laboratory Standards Institute (CLSI), a globally recognized authority in antimicrobial susceptibility testing (AST).[7][8][9]

The Scientific Principle: Diffusion and Inhibition

The Kirby-Bauer test is predicated on a simple yet elegant principle: the diffusion of an antimicrobial agent from a saturated disk through an agar medium inoculated with a target microorganism.[6][10] As the agent diffuses, a concentration gradient is established. If the microorganism is susceptible to the agent, its growth will be inhibited, resulting in a clear area, or "zone of inhibition," around the disk.[11][12] The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism.[5][13] A larger zone of inhibition generally indicates greater susceptibility of the microorganism to the antimicrobial agent.[12][14]

The antimicrobial action of p-chloro-m-cresol, the active component of this compound, involves the disruption of microbial cell membranes.[3][4][15] This leads to the leakage of essential cytoplasmic components, such as potassium and phosphate ions, and the dissipation of the proton motive force, ultimately inhibiting cellular respiration and ATP synthesis.[4][15]

Methodology and Experimental Protocols

Adherence to a standardized protocol is paramount for obtaining meaningful and reproducible results. The following sections detail the necessary materials, equipment, and step-by-step procedures for conducting a zone of inhibition assay for this compound.

Materials and Equipment

Biological Materials:

  • Pure cultures of test microorganisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • McFarland 0.5 turbidity standard[16]

Culture Media and Reagents:

  • Mueller-Hinton Agar (MHA) plates (90 mm or 150 mm diameter)[17][18]

  • Tryptic Soy Broth (TSB) or other suitable broth medium[18]

  • Sterile 0.9% saline solution[19]

  • This compound (analytical grade)

  • Sterile deionized water or appropriate solvent for this compound

  • Positive control antibiotic disks (e.g., gentamicin, ampicillin)

  • Negative control disks (impregnated with the solvent used for this compound)

Equipment and Consumables:

  • Sterile petri dishes

  • Sterile filter paper disks (6 mm diameter)

  • Sterile cotton swabs[5]

  • Micropipettes and sterile tips

  • Incubator (35-37°C)[6]

  • Bunsen burner or laminar flow hood for aseptic work[10]

  • Autoclave for sterilization[20][21]

  • Vortex mixer

  • Calipers or a ruler for measuring zone diameters in millimeters[16]

  • Sterile forceps[10]

Experimental Workflow Diagram

ZoneOfInhibitionWorkflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis Inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculate 4. Inoculate Agar Plate (Create Bacterial Lawn) Inoculum->Inoculate Disks 2. Prepare Antimicrobial Disks (this compound) PlaceDisks 5. Apply Antimicrobial Disks Disks->PlaceDisks Media 3. Prepare Mueller-Hinton Agar Plates Media->Inoculate Inoculate->PlaceDisks Incubate 6. Incubate Plates (16-18 hours at 35-37°C) PlaceDisks->Incubate Measure 7. Measure Zones of Inhibition (in mm) Incubate->Measure Interpret 8. Interpret Results (Susceptible, Intermediate, Resistant) Measure->Interpret

Caption: A streamlined workflow for the zone of inhibition assay.

Step-by-Step Protocol

1. Preparation of this compound Disks:

  • Stock Solution: Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile deionized water). The concentration should be determined based on preliminary studies or expected efficacy.

  • Working Solutions: Create a series of dilutions from the stock solution to test a range of concentrations.

  • Disk Impregnation: Aseptically apply a precise volume (e.g., 20 µL) of each this compound dilution onto sterile filter paper disks. Allow the disks to dry completely in a sterile environment before use. Prepare negative control disks using the solvent alone.

2. Inoculum Preparation:

  • Bacterial Culture: From a pure, overnight culture of the test microorganism on a non-selective agar plate, select 3-5 well-isolated colonies.[22]

  • Suspension: Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium, such as Tryptic Soy Broth.[18]

  • Turbidity Adjustment: Incubate the broth culture at 35-37°C until it achieves or exceeds the turbidity of the 0.5 McFarland standard.[17][18] This standard corresponds to a bacterial suspension of approximately 1-2 x 10⁸ CFU/mL.[18] Visually compare the turbidity of the inoculum to the 0.5 McFarland standard against a white background with contrasting black lines or use a photometric device.[18] Adjust the turbidity with sterile saline or broth as needed.[18]

3. Inoculation of Mueller-Hinton Agar Plates:

  • Swabbing: Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the bacterial suspension.[18] Remove excess fluid by pressing the swab firmly against the inside wall of the tube.[11][22]

  • Creating a Lawn: Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate to create a uniform bacterial lawn.[11] Rotate the plate approximately 60 degrees and repeat the streaking process two more times to ensure complete coverage.[11][22] Finally, swab the rim of the agar.[11]

  • Drying: Allow the plate to dry for 3-5 minutes, but no longer than 15 minutes, with the lid slightly ajar in a sterile environment.[18]

4. Application of Disks and Incubation:

  • Disk Placement: Using sterile forceps, place the prepared this compound disks, along with positive and negative control disks, onto the inoculated agar surface.[10] Ensure disks are placed at least 24 mm apart from center to center and 10-15 mm from the edge of the plate.[18] Gently press each disk to ensure complete contact with the agar.[6]

  • Incubation: Invert the plates and incubate them at 35-37°C for 16-18 hours.[6]

5. Measurement and Interpretation of Results:

  • Zone Measurement: After incubation, measure the diameter of the zone of inhibition for each disk in millimeters (mm) using calipers or a ruler.[16] Measurements should be taken from the back of the plate against a dark, non-reflective background.[16]

  • Interpretation: The results are typically categorized as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the measured zone diameters to standardized interpretive charts provided by organizations like the CLSI.[13] For novel compounds like this compound, these interpretive criteria may need to be established through more extensive studies, including correlation with MIC data.

Principle of the Zone of Inhibition Assay Diagram

ZoneOfInhibitionPrinciple cluster_plate Petri Dish with Mueller-Hinton Agar cluster_zone Zone of Inhibition Bacterial Lawn Uniform Bacterial Growth Antimicrobial Disk Disk with Sodium p-chloro-m-cresolate Concentration Gradient Antimicrobial diffuses creating a concentration gradient Antimicrobial Disk->Concentration Gradient

Caption: Diffusion of the antimicrobial agent creates a zone of no growth.

Data Presentation and Interpretation

For a systematic evaluation of this compound, it is recommended to test its activity against a panel of relevant microorganisms. The results should be tabulated for clear comparison.

Table 1: Example Data for Zone of Inhibition Diameters of this compound

Test MicroorganismThis compound Concentration (µ g/disk )Zone of Inhibition Diameter (mm)Positive Control (e.g., Gentamicin 10 µg) Zone Diameter (mm)Negative Control Zone Diameter (mm)
Staphylococcus aureus ATCC 259235022250
2518250
1014250
Escherichia coli ATCC 259225019230
2515230
1011230

Interpretation of Zone Sizes:

  • Large Zones: Indicate high susceptibility of the microorganism to the tested concentration of this compound.[12]

  • Small or Partial Zones: May suggest intermediate susceptibility or the need for a higher concentration of the antimicrobial agent.[12]

  • No Zone: Indicates resistance of the microorganism to the tested concentration.[12]

It is important to note that the size of the inhibition zone can be influenced by several factors, including the inoculum density, incubation time and temperature, and the diffusion rate of the antimicrobial agent in the agar.[12] Therefore, strict adherence to standardized procedures is crucial for accurate and comparable results.

Troubleshooting and Considerations

IssuePotential Cause(s)Recommended Solution(s)
No zones of inhibition for this compound - Microorganism is resistant. - Inactive compound. - Insufficient concentration. - Poor diffusion of the compound in agar.[23]- Verify the activity of the compound with a known susceptible strain. - Increase the concentration of this compound on the disk. - Consider alternative susceptibility testing methods like broth microdilution.
Overlapping zones of inhibition - Disks placed too close together.- Ensure a minimum distance of 24 mm between the centers of the disks.[18]
Irregular or fuzzy zone edges - Mixed or contaminated culture. - Inoculum spread unevenly.- Ensure the use of a pure culture. - Refine the technique for creating a uniform bacterial lawn.
Growth within the zone of inhibition - Presence of resistant mutants. - Mixed culture.- Re-isolate colonies from within the zone and re-test for susceptibility.
Positive control shows no or a small zone - Impotent antibiotic disk. - Resistant quality control strain.- Use new, properly stored control disks. - Verify the identity and expected susceptibility of the quality control strain.

Conclusion

The zone of inhibition assay is a fundamental and valuable tool for the preliminary assessment of the antimicrobial activity of compounds like this compound. When performed with meticulous attention to standardized protocols, such as those advocated by the CLSI, this method yields reliable and reproducible data that is essential for guiding further research and development. By understanding the underlying principles and potential variables, researchers can confidently employ this technique to characterize the efficacy of novel and existing antimicrobial agents.

References

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
  • Microbe Investigations. Zone of Inhibition Test - Kirby Bauer Test.
  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
  • National Institutes of Health, Islamabad Pakistan. (2020, January). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing | Area of Focus.
  • Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • Bitesize Bio. (2025, January 20).
  • Ossila.
  • Wikipedia.
  • Contract Laboratory. (2024, November 28).
  • 11. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method.
  • (2023, May 2).
  • Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing.
  • SEPS Services. (2023, January 31).
  • National Center for Biotechnology Information.
  • Microchem Laboratory. Zone of Inhibition Test for Antimicrobial Activity.
  • Wikipedia. p-Chlorocresol.
  • U.S. Food and Drug Administration. (2025, December 15). Antibacterial Susceptibility Test Interpretive Criteria.
  • ASM Journals. (1982, November 26). Inoculum standardization in antimicrobial susceptibility testing.
  • 2. Materials and Methods | The CDS Antibiotic Susceptibility Test.
  • Canada.ca. (2014, December 10).
  • National Center for Biotechnology Information. (1983, March).
  • Singer Instruments. Zone of Inhibition explained.
  • APEC. Antimicrobial Susceptibility Testing.
  • Nelson Labs. Zone of Inhibition.
  • Wikiwand. p-Chlorocresol.
  • Benchchem. Application Notes and Protocols: Zone of Inhibition Testing with Antibacterial Agent 47.
  • Biology LibreTexts. (2024, November 23). 13.5B: Kirby-Bauer Disk Susceptibility Test.
  • National Center for Biotechnology Information. (2020, January 8).
  • Scientific Research Publishing. (2020). Clinical and Laboratory Standard Institute (CLSI) (2020) Performance Standards for Anti-Microbial Susceptibility Testing. 30th Edition, M100.
  • BOC Sciences. CAS 15733-22-9 p-Chloro-m-cresol sodium salt.
  • Ataman Kimya.
  • BHM Chemicals. Chlorocresol.
  • ResearchGate. (2021, February 21). Examples of inaccurate detections of inhibition zones: A,B) Inhibition...
  • The Good Scents Company. sodium p-chloro-m-cresol, 15733-22-9.
  • Microban. Zone of Inhibition Test: Why Bigger Isn't Always Better.
  • ResearchGate. (2017, July 1).
  • Canada.ca. (2023, March 31).
  • PubChem. Sodium p-chloro-m-cresol.

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Application of Sodium p-Chloro-m-cresolate in Pharmaceutical Formulations: A Technical Guide for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: January 2026

This document provides in-depth technical guidance on the application of Sodium p-chloro-m-cresolate, the salt form of p-chloro-m-cresol (chlorocresol), as an antimicrobial preservative in pharmaceutical formulations. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven protocols.

Introduction: The Role of Preservatives in Pharmaceutical Integrity

The assurance of microbial safety and stability is a cornerstone of pharmaceutical product development, particularly for multi-dose aqueous formulations. Antimicrobial preservatives are critical excipients added to these formulations to inhibit the growth of microorganisms that may be inadvertently introduced during manufacturing or repeated use.[1] this compound, a potent phenolic derivative, has a long-standing history of use as an effective preservative in a variety of pharmaceutical products, including parenteral, topical, and ophthalmic preparations.[2]

This guide will delve into the scientific principles behind its application, providing a robust framework for its effective and safe use in formulation development.

Physicochemical Properties and Mechanism of Action

This compound (C₇H₆ClNaO) is the sodium salt of 4-chloro-3-methylphenol (chlorocresol).[3] In aqueous solutions, it exists in equilibrium with its active, non-ionized form, chlorocresol. The efficacy of the preservative is pH-dependent, with greater activity observed in acidic conditions where the equilibrium favors the undissociated phenolic form.[4]

Mechanism of Antimicrobial Action: Chlorocresol, the active form, exerts its antimicrobial effect primarily by disrupting the microbial cell membrane.[2][5] This process involves:

  • Adsorption and Penetration: The lipophilic nature of the chlorocresol molecule allows it to adsorb onto and penetrate the lipid-rich cell membranes of bacteria and fungi.

  • Membrane Disruption: Once within the membrane, it disrupts the structural integrity and functionality of the phospholipid bilayer.

  • Cytoplasmic Leakage: This disruption leads to an increase in membrane permeability, causing the leakage of essential intracellular components such as potassium ions and phosphate.[6]

  • Dissipation of Proton Motive Force: The leakage of ions dissipates the proton motive force across the membrane, which is crucial for ATP synthesis and other vital cellular processes.[6]

This multi-faceted attack on the cell membrane ultimately leads to the inhibition of microbial growth and cell death. Chlorocresol is effective against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[6]

Applications in Pharmaceutical Formulations

This compound is utilized in a range of pharmaceutical dosage forms where the risk of microbial contamination exists. Its selection is based on its efficacy, compatibility with the active pharmaceutical ingredient (API) and other excipients, and the intended route of administration.

Dosage Form Typical Concentration Range of Chlorocresol (% w/v) Key Considerations
Parenteral Products (Multi-dose Injections) 0.1% - 0.2%Used in vaccines, protein and peptide products, and small molecule injectables.[6][7] Must be proven non-toxic at the recommended dose.[8] Not for use in intrathecal, intracisternal, or peridural injections.[4][8]
Topical Preparations (Creams, Ointments, Lotions) 0.1% - 0.5%Effective in preserving aqueous-based topical products from contamination.[2][6] Potential for skin sensitization should be evaluated.
Ophthalmic and Otic Solutions 0.05% - 0.1%Must be non-irritating to the eyes and ears at the concentration used.
Nasal Sprays (Non-sterile) 0.1% - 0.2%Provides microbial protection for multi-dose nasal formulations.

Experimental Protocols: Ensuring Efficacy and Stability

The successful incorporation of this compound into a formulation requires rigorous testing to validate its effectiveness and ensure the stability of the final product.

Protocol 1: Antimicrobial Effectiveness Testing (AET)

Causality and Rationale: The Antimicrobial Effectiveness Test (AET), as described in the United States Pharmacopeia (USP) General Chapter <51>, is the gold standard for evaluating the performance of a preservative system.[9] This protocol is designed to challenge the formulation with a high concentration of specific microorganisms and measure the rate and extent of microbial reduction over a 28-day period. This ensures the preservative is effective against a broad range of potential contaminants under simulated real-world conditions.[2][6]

AET_Workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase P1 Prepare & Sterilize Formulation Sample T0 Day 0: Inoculate Formulation with Challenge Organisms (10^5-10^6 CFU/mL final) P1->T0 P2 Culture & Harvest Challenge Organisms (e.g., S. aureus, P. aeruginosa, C. albicans, A. brasiliensis) P3 Prepare Inoculum (~1 x 10^8 CFU/mL) P2->P3 P3->T0 T7 Day 7: Plate & Count Survivors T0->T7 T14 Day 14: Plate & Count Survivors T7->T14 T28 Day 28: Plate & Count Survivors T14->T28 A1 Calculate Log Reduction at each time point T28->A1 A2 Compare results to USP <51> Acceptance Criteria for the product category A1->A2

Caption: Workflow for Antimicrobial Effectiveness Testing (AET).

Step-by-Step Methodology:

  • Preparation of Inocula:

    • Culture the specified USP challenge organisms separately: Staphylococcus aureus (ATCC 6538), Pseudomonas aeruginosa (ATCC 9027), Escherichia coli (ATCC 8739), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404).[2][9]

    • Harvest the microorganisms and resuspend them in sterile saline to achieve a microbial count of approximately 1 x 10⁸ CFU/mL.[2]

  • Inoculation of the Product:

    • Dispense the pharmaceutical formulation into five separate, sterile containers.

    • Inoculate each container with one of the prepared microbial suspensions to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL. The volume of the inoculum should not exceed 1% of the volume of the product.

    • Determine the initial concentration of viable microorganisms in a control sample immediately after inoculation.

  • Incubation and Sampling:

    • Incubate the inoculated containers at 22.5 ± 2.5°C.[2]

    • At specified intervals (typically 7, 14, and 28 days), withdraw a sample from each container.[6]

  • Enumeration:

    • Perform viable plate counts on the samples to determine the number of surviving microorganisms. A validated neutralization step is critical to inactivate the chlorocresol and allow for the recovery of any remaining viable organisms.[9]

  • Interpretation of Results:

    • Calculate the log reduction in viable microorganisms from the initial count at each time interval.

    • Compare these reductions to the acceptance criteria outlined in USP <51> for the specific product category (e.g., parenteral, topical).[6]

Protocol 2: Analytical Quantification of Chlorocresol by HPLC

Causality and Rationale: A validated, stability-indicating analytical method is essential to accurately quantify the concentration of chlorocresol in the final product and to monitor its stability over time. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for this purpose due to its specificity, sensitivity, and precision.[10][11]

Step-by-Step Methodology (Example Method):

  • Chromatographic System:

    • Column: C8 or C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[11]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 1.5% w/v ammonium acetate, pH 3.8) and an organic solvent (e.g., acetonitrile) in an isocratic elution mode (e.g., 55:45 v/v).[11] The exact ratio should be optimized to achieve good separation and peak shape.

    • Flow Rate: 1.0 mL/min.[11]

    • Detection: UV detector set at 240 nm.[10][11]

    • Injection Volume: 20 µL.

  • Preparation of Standard Solutions:

    • Accurately weigh and dissolve a reference standard of chlorocresol in the mobile phase to prepare a stock solution of known concentration.

    • Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.

  • Preparation of Sample Solutions:

    • Accurately weigh or pipette a quantity of the pharmaceutical formulation.

    • Dilute with the mobile phase to a final concentration within the calibration range.

    • Mix thoroughly and filter through a 0.45 µm membrane filter before injection.[11]

  • Analysis and Calculation:

    • Inject the standard and sample solutions into the HPLC system.

    • Construct a calibration curve by plotting the peak area of the chlorocresol standard against its concentration.

    • Determine the concentration of chlorocresol in the sample by comparing its peak area to the calibration curve.

Protocol 3: Compatibility and Stability Studies

Causality and Rationale: Preservatives can interact with other formulation components, which may reduce their antimicrobial efficacy or degrade the API. Stability studies, guided by the International Council for Harmonisation (ICH) guidelines, are crucial to ensure that the preservative remains effective and the product maintains its quality, safety, and efficacy throughout its shelf life.[5]

Stability_Study_Logic cluster_conditions ICH Stability Storage Conditions cluster_testing Testing at Time Points (0, 3, 6, 9, 12, 24 mos) Start Formulation with This compound LongTerm Long-Term (e.g., 25°C/60% RH) Start->LongTerm Accelerated Accelerated (e.g., 40°C/75% RH) Start->Accelerated Test1 Assay of Chlorocresol (Protocol 2) LongTerm->Test1 Test2 Antimicrobial Effectiveness (Protocol 1) LongTerm->Test2 Test3 Assay of API & Degradants LongTerm->Test3 Test4 Physical Properties (pH, Appearance) LongTerm->Test4 Accelerated->Test1 Accelerated->Test2 Accelerated->Test3 Accelerated->Test4 Evaluation Evaluate Data: - Preservative concentration - AET performance - API stability - Physical stability Test1->Evaluation Test2->Evaluation Test3->Evaluation Test4->Evaluation Decision Establish Shelf-Life & Storage Conditions Evaluation->Decision

Caption: Logical flow for a compatibility and stability study.

Step-by-Step Methodology:

  • Study Design:

    • Prepare at least three primary batches of the final drug product formulation.[12]

    • Store the batches under long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) storage conditions as per ICH guidelines.[13]

  • Testing Schedule:

    • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies), pull samples for analysis.[12][13]

  • Analytical Testing:

    • Preservative Content: Quantify the concentration of chlorocresol using the validated HPLC method (Protocol 2).

    • Antimicrobial Effectiveness: Perform AET (Protocol 1) at the initial and final time points to ensure continued efficacy.

    • API Stability: Assay the API and quantify any degradation products using a validated stability-indicating method.

    • Physical and Chemical Properties: Monitor appearance, pH, color, and for parenteral products, particulate matter.

  • Data Evaluation:

    • Assess the data to identify any trends in preservative degradation or loss of antimicrobial effectiveness.

    • Evaluate any physical or chemical incompatibilities observed. For instance, nonionic surfactants like polysorbates can interact with phenolic preservatives, potentially reducing their availability and efficacy.[12][14] This may be observed as a decrease in the quantifiable chlorocresol concentration over time.

Safety and Regulatory Considerations

The use of chlorocresol as a preservative is regulated by global health authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7]

  • Concentration Limits: The concentration of the preservative must be justified and shown to be effective at the lowest possible level to minimize any potential toxicity to the patient.[8] The European Union permits its use as a preservative at concentrations up to 0.2%.[8]

  • Route of Administration: As noted, chlorocresol is prohibited in formulations intended for injection into cerebrospinal fluid (e.g., intrathecal).[4][8]

  • Labelling: The presence of the preservative must be declared on the product label.

  • Justification: Regulatory submissions must include a rationale for the inclusion of the preservative, proof of its efficacy, and comprehensive safety data.[8]

Conclusion

This compound is a well-established and effective antimicrobial preservative for a variety of pharmaceutical formulations. Its successful application hinges on a thorough understanding of its mechanism of action, appropriate concentration selection, and rigorous validation through antimicrobial effectiveness, analytical, and stability testing. By following the structured protocols and principles outlined in this guide, formulation scientists can confidently develop safe, stable, and effective multi-dose pharmaceutical products.

References

  • Alliance Analytical Laboratories. Preservative Efficacy Testing USP 51. Available from: [Link]

  • BHM Chemicals. Chlorocresol. Available from: [Link]

  • Zeelab Pharmacy. Chlorocresol Uses, Benefits, Side Effects And Medicines. Available from: [Link]

  • Ataman Kimya. CHLOROCRESOL. Available from: [Link]

  • LSC Group®. ICH Stability Guidelines. Available from: [Link]

  • Microchem Laboratory. USP <51> Preservative Challenge Test. Available from: [Link]

  • Ataman Kimya. Chlorocresol. Available from: [Link]

  • International Council for Harmonisation (ICH). ICH Q1A(R2) Guideline on Stability Testing of New Drug Substances and Products. Available from: [Link]

  • Microbe Investigations. USP 51 - Antimicrobial Effectiveness Test. Available from: [Link]

  • Geneva Labs. Antimicrobial Effectiveness Test. Available from: [Link]

  • American Pharmaceutical Review. Antimicrobial Preservatives Part Three: Challenges Facing Preservative Systems. 2017 Dec 22. Available from: [Link]

  • Khatawakar A, et al. Development and Validation of the RP-HPLC Method for the Estimation of Chlorocresol and Betamethasone Dipropionate in Semisolid Dosage Formulation.
  • Journal of Chromatographic Science. A Simple RP-HPLC Method for the Simultaneous Quantitation of Chlorocresol, Mometasone Furoate, and Fusidic Acid in Creams. Available from: [Link]

  • DrugPatentWatch. CHLOROCRESOL Excipient Market. Available from: [Link]

  • PubChem. Sodium p-chloro-m-cresol. National Center for Biotechnology Information. Available from: [Link]

  • Lund University. Interactions between polysorbate and antimicrobial preservatives in aqueous parenteral products. Lund University Research Portal. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing GC-MS Separation of Cresol Isomers with Silylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of cresol isomers by Gas Chromatography-Mass Spectrometry (GC-MS) following silylation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to overcome the challenges associated with the chromatographic separation of these structurally similar compounds. Accurate quantification of cresol isomers is critical in various fields, including environmental monitoring and industrial quality control, due to their varying toxicities and applications.[1][2]

Direct analysis of cresol isomers by GC-MS is often hindered by poor chromatographic resolution, particularly between m-cresol and p-cresol, and their nearly identical mass spectra.[3][4] Silylation, a derivatization technique that replaces the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (TMS) group, is a robust solution to this analytical challenge.[2][5][6] This modification increases the volatility and thermal stability of the cresols, leading to improved peak shapes and enhanced separation on common GC columns.[1][2][5]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your silylation and GC-MS workflow for reliable and reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the silylation and GC-MS analysis of cresol isomers.

Issue 1: Poor or Incomplete Chromatographic Separation of m- and p-Cresol

Symptoms:

  • Co-eluting or partially resolved peaks for m-cresol and p-cresol.

  • Inconsistent retention times.

Potential Causes & Solutions:

CauseExplanationRecommended Solution
Incomplete Silylation If the derivatization reaction is not complete, the presence of underivatized cresols will lead to poor peak shape and potential co-elution with the derivatized isomers. Underivatized cresols have a tendency to adsorb to active sites in the GC system.[7]Optimize Silylation Conditions: Ensure an excess of the silylating reagent is used.[8] Experiment with reaction time and temperature. For example, with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), a reaction time of 30 minutes at 40°C has been shown to be effective.[1] For N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a reaction time of 10 minutes at room temperature (25°C) in the presence of pyridine can be sufficient.[7]
Inappropriate GC Column While silylation significantly improves separation, the choice of GC column remains critical. A standard non-polar column may not provide sufficient selectivity.Select an Appropriate Column: An Agilent HP-5ms column (30 m × 0.25 mm × 0.25 µm) has been successfully used to separate the silylated derivatives of all three cresol isomers.[1][3] Using a polar GC column, such as an OPTIMA FFAPplus, can also achieve separation of underivatized cresols, though silylation is still recommended for improved peak shape and sensitivity.
Suboptimal GC Oven Temperature Program An inadequate temperature ramp rate can lead to insufficient separation of closely eluting compounds.Optimize Temperature Program: A typical program involves holding at an initial temperature (e.g., 80°C for 2 minutes), followed by a slow ramp (e.g., 3°C/min to 110°C), and then a faster ramp to a final temperature (e.g., 25°C/min to 260°C).[1] Fine-tuning the ramp rates can improve resolution.
Issue 2: Low Signal Intensity or Poor Peak Shape

Symptoms:

  • Broad, tailing, or fronting peaks.

  • Low signal-to-noise ratio.

Potential Causes & Solutions:

CauseExplanationRecommended Solution
Degradation of Silyl Derivatives Silyl derivatives can be sensitive to moisture.[5] The presence of water in the sample or solvent can lead to hydrolysis of the derivatives back to the original cresols.Ensure Anhydrous Conditions: Use dry solvents and handle reagents in a moisture-free environment. Silylating reagents are extremely sensitive to moisture and should be handled under dry conditions.[8] Consider adding a drying agent like anhydrous sodium sulfate after derivatization if moisture is a concern.[9]
Active Sites in the GC System Active sites in the injector liner, column, or detector can interact with the analytes, causing peak tailing and signal loss.System Maintenance: Regularly replace the injector liner and septum. Use a deactivated liner. Condition the GC column according to the manufacturer's instructions.
Matrix Effects Components in the sample matrix can interfere with the derivatization reaction or co-elute with the target analytes, suppressing the signal.[7]Sample Preparation and Reagent Ratio: Implement a thorough sample cleanup procedure. Increase the ratio of silylating reagent to the sample extract to overcome competition from matrix components. A 2:1 ratio of BSTFA to extract has been shown to be effective in complex matrices.[7]

Frequently Asked Questions (FAQs)

Q1: Which silylating reagent is best for cresol analysis?

Both N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are excellent choices for derivatizing cresols.[10][11][12] MSTFA is considered one of the strongest and most versatile silylating agents, and its by-products are highly volatile, which minimizes chromatographic interference.[11][13] BSTFA is also a powerful silylating agent that reacts rapidly.[8] For difficult-to-silylate compounds, BSTFA with 1% Trimethylchlorosilane (TMCS) as a catalyst can be used.[13][14]

Q2: What are the optimal reaction conditions for silylation of cresols?

Optimal conditions can vary slightly depending on the chosen reagent and the sample matrix. A good starting point for MSTFA is to react the sample in dichloromethane for 30 minutes at 40°C.[1] For BSTFA, a reaction with pyridine as a catalyst for 10 minutes at room temperature has proven effective.[7] It's recommended to optimize the reaction time and temperature for your specific application by analyzing aliquots at different time points until the product peak area no longer increases.[8]

Q3: Can I use any solvent for the silylation reaction?

No, it is crucial to use an aprotic solvent (a solvent without active hydrogens, such as hydroxyl groups). Protic solvents like alcohols or water will react with the silylating reagent, consuming it and preventing the derivatization of your analytes.[2] Dichloromethane and acetone are commonly used and effective solvents.[1][15] Acetone has been shown to significantly accelerate the silylation reaction rate for phenols with BSTFA.[9][15]

Q4: How do the mass spectra of the silylated cresol isomers differ?

While the mass spectra of underivatized cresol isomers are very similar, their silylated derivatives show distinct fragmentation patterns that aid in their identification. Notably, the silylated o-cresol derivative exhibits a characteristic base peak at m/z 91 (tropylium ion), which is much less abundant in the spectra of the m- and p-isomers.[1][3] The base peak for silylated m- and p-cresol is typically m/z 165.[1] This difference is attributed to an "ortho effect," where a hydrogen from the adjacent methyl group participates in the fragmentation process.[1]

Q5: What type of GC column should I use?

A standard non-polar column, such as an Agilent HP-5ms (a 5% phenyl-methylpolysiloxane phase), has been demonstrated to provide complete separation of the three silylated cresol isomers.[1][3] This is a significant advantage as it allows for the analysis to be performed on a commonly available GC column.

Experimental Protocols

Protocol 1: Silylation of Cresol Standards using MSTFA

This protocol is adapted from Xu et al. (2019).[1]

Materials:

  • Cresol isomer standards (o-, m-, p-cresol)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Dichloromethane (anhydrous)

  • GC vials (2 mL) with caps

  • Heating block or water bath

Procedure:

  • Prepare a stock solution of the cresol isomers in dichloromethane.

  • Transfer an aliquot of the standard solution to a 2 mL GC vial.

  • Evaporate the solvent under a gentle stream of nitrogen to obtain a dry residue.

  • Add 100 µL of dichloromethane to redissolve the cresols.

  • Add 100 µL of MSTFA to the vial.

  • Cap the vial tightly and vortex briefly.

  • Heat the vial at 40°C for 30 minutes in a heating block or water bath.

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Silylation of Cresol in a Sample Matrix using BSTFA

This protocol is adapted from a method for analyzing cresols in sewage sludge, demonstrating its applicability to complex matrices.[7]

Materials:

  • Sample extract containing cresols

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Pyridine (anhydrous)

  • GC vials (2 mL) with micro-inserts (e.g., 240 µL)

  • Vortex mixer

Procedure:

  • Place a 240 µL micro-insert into a 2 mL GC vial.

  • Add 50 µL of the sample extract into the micro-insert.

  • Add 100 µL of BSTFA to the micro-insert.

  • Add 30 µL of pyridine to the micro-insert.

  • Cap the vial and vortex to mix.

  • Let the reaction proceed for 10 minutes at room temperature (25°C).

  • Immediately analyze the derivatized sample by GC-MS.

Data Presentation

Table 1: Typical GC-MS Parameters for Silylated Cresol Isomer Analysis

ParameterValueReference
GC Column Agilent HP-5ms (30 m x 0.25 mm x 0.25 µm)[1]
Carrier Gas Helium at a constant flow of 1.0 mL/min[1]
Oven Program 80°C (2 min hold), then 3°C/min to 110°C, then 25°C/min to 260°C (5 min hold)[1]
Injector Temp. 260°C
Ionization Mode Electron Ionization (EI) at 70 eV[1]
Ion Source Temp. 200°C

Table 2: Characteristic Mass Fragments (m/z) for Silylated Cresol Isomers

IsomerBase Peak (m/z)Other Significant Ions (m/z)Reference
o-Cresol-TMS 91135, 165[1]
m-Cresol-TMS 16591, 135[1]
p-Cresol-TMS 16591, 135[1]

Visualizations

Workflow for Silylation and GC-MS Analysis

Silylation_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Cresol Sample (Standard or Extract) Dry Evaporate to Dryness Sample->Dry Reagents Add Silylating Reagent (e.g., MSTFA) & Solvent Dry->Reagents React Heat and Incubate (e.g., 40°C for 30 min) Reagents->React GCMS Inject into GC-MS React->GCMS Data Data Acquisition & Analysis GCMS->Data

Caption: Silylation and GC-MS analysis workflow.

Troubleshooting Logic for Isomer Co-elution

Troubleshooting_Logic Start Problem: m- and p-Cresol Co-elution CheckSilylation Verify Silylation Incomplete? Start->CheckSilylation CheckColumn Evaluate GC Column Non-optimal? Start->CheckColumn CheckMethod Review GC Method Poor Ramp Rate? Start->CheckMethod Sol_Silylation Optimize Reaction: - Increase Reagent Excess - Adjust Time/Temp CheckSilylation:f1->Sol_Silylation Yes Sol_Column Use Recommended Column: - e.g., HP-5ms CheckColumn:f1->Sol_Column Yes Sol_Method Refine Oven Program: - Slower Ramp Rate CheckMethod:f1->Sol_Method Yes End Resolution Achieved Sol_Silylation->End Sol_Column->End Sol_Method->End

Caption: Troubleshooting co-elution issues.

References

  • Wiley Analytical Science. (2020). Cresol determination made possible by silylation. Wiley Analytical Science. [Link]

  • Xu, J., Zhu, G., Zhang, H., et al. (2020). Differentiation of isomeric cresols by silylation in combination with gas chromatography/mass spectrometry analysis. Rapid Communications in Mass Spectrometry, 34(3), e8576. [Link]

  • ResearchGate. (n.d.). Differentiation of isomeric cresols by silylation in combination with gas chromatography/mass spectrometry analysis | Request PDF. [Link]

  • Hua, A., et al. (n.d.). Catalytic Reductive ortho-C–H Silylation of Phenols with Traceless, Versatile Acetal Directing Groups and Synthetic Applications of Dioxasilines. National Institutes of Health. [Link]

  • Agilent. (2011). Phenols and cresols Separation of isomers and aromatic alcohols on a chiral capillary column. Agilent Technologies, Inc. [Link]

  • MDPI. (n.d.). Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. [Link]

  • ResearchGate. (n.d.). Analysis of phenol and cresol isomers using capillary column gas chromatography | Request PDF. [Link]

  • SciSpace. (n.d.). Catalytic Reductive ortho-C–H Silylation of Phenols with Traceless, Versatile Acetal Directing Groups and Synthetic Applicatio. [Link]

  • MACHEREY-NAGEL. (n.d.). Separation of cresols on polar GC column. [Link]

  • Regis Technologies. (n.d.). Silylation Reagents. [Link]

  • Royal Society of Chemistry. (n.d.). Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent. [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]

  • ResearchGate. (n.d.). Time dependence of silylation reactions of various phenolate analytes.... [Link]

  • Restek. (n.d.). Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide), 10x1 g Vials, 10-pk.. [Link]

  • Taylor & Francis Online. (2019). Determination of three cresol isomers in sewage sludge by solid-liquid extraction with low temperature purification and gas chro. [Link]

  • International Journal of Chemical Studies. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para). [Link]

  • adis international. (n.d.). Derivatization reagents for GC. [Link]

  • Shimadzu. (n.d.). eL549 Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column. [Link]

  • ResearchGate. (n.d.). Mass spectrum of m-cresol-TBDMS (M ¼ 222 g mol À1 ).. [Link]

  • PubMed. (n.d.). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. [Link]

  • National Institutes of Health. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Cresols. [Link]

  • ResearchGate. (n.d.). General derivatization mechanism for phenol with MTBSTFA.. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Chemical structure and reactions of derivatizing agents MSTFA and BSTFA with polar analytes. [Link]

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Sources

Technical Support Center: Improving the Solubility of Sodium p-Chloro-m-cresolate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sodium p-chloro-m-cresolate (PCMC). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the solubility of PCMC in aqueous solutions. By understanding the underlying chemical principles, you can design robust and stable formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is the sodium salt of p-chloro-m-cresol (PCMC-H), a potent antimicrobial and preservative agent used in various pharmaceutical, cosmetic, and industrial applications.[1][2] While the sodium salt form is designed for better water solubility compared to its acidic precursor (PCMC-H), challenges such as precipitation, cloudiness, or incomplete dissolution can arise, particularly at high concentrations or under specific pH conditions. Achieving and maintaining complete solubility is critical for product efficacy, stability, and safety.

Q2: My PCMC solution is cloudy. What is the most likely cause?

Cloudiness or precipitation in a this compound solution is almost always due to the conversion of the highly soluble sodium salt (phenolate form) into its less soluble free phenol form, p-chloro-m-cresol (PCMC-H). This conversion is highly dependent on the pH of the solution.

The free phenol form, PCMC-H, has a very limited aqueous solubility of approximately 3.8 to 4.0 g/L at 20-25°C.[1][3] If the pH of your aqueous solution drops, the equilibrium shown below shifts to the right, favoring the formation of the insoluble PCMC-H, which then precipitates out.

Caption: Chemical equilibrium of PCMC in aqueous solution.

Troubleshooting Guide

Issue 1: Precipitation Upon Dissolution or Standing

Question: I've prepared a this compound solution, but a white precipitate has formed. How can I fix this and prevent it from happening again?

Root Cause Analysis: This issue is a direct consequence of the solution's pH becoming too acidic, causing the soluble sodium salt to convert to the insoluble p-chloro-m-cresol. This can happen if the deionized water used is slightly acidic due to dissolved CO₂, or if other acidic components are present in the formulation.

Immediate Corrective Action: You can often redissolve the precipitate by carefully adjusting the pH of the solution. Add a dilute solution of a strong base, such as 1M Sodium Hydroxide (NaOH), dropwise while monitoring the pH with a calibrated meter. The precipitate should dissolve as the pH increases and the equilibrium shifts back to the soluble phenolate form. PCMC is noted to be soluble in aqueous base and solutions of alkali hydroxides.[3][4]

Preventative Workflow:

Sources

Technical Support Center: Addressing Matrix Effects in the Analysis of Sodium p-chloro-m-cresolate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in the quantitative analysis of Sodium p-chloro-m-cresolate (PCMC). This document provides in-depth troubleshooting, validated experimental protocols, and a foundational understanding of why certain analytical choices are critical for robust and reliable data.

Introduction to Matrix Effects in PCMC Analysis

This compound, a substituted phenol, is utilized as a preservative in various formulations.[1][2] Its accurate quantification in complex biological matrices such as plasma, urine, or tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and formulation stability studies. However, the inherent complexity of these biological samples presents a significant analytical challenge known as the "matrix effect."

Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, undetected components in the sample matrix.[3][4] This phenomenon, primarily observed in Liquid Chromatography-Mass Spectrometry (LC-MS), can lead to ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of the analytical method.[5][6][7] This guide provides a systematic approach to identifying, quantifying, and mitigating these effects.

Frequently Asked Questions (FAQs)

Q1: What exactly is a "matrix effect" in the context of LC-MS analysis of PCMC?

A: In LC-MS analysis, the "matrix" refers to all components within a sample other than the analyte of interest, PCMC. When analyzing biological samples, this includes a vast array of endogenous substances like salts, lipids, proteins, and metabolites.[6] A matrix effect occurs when these co-eluting components interfere with the ionization of PCMC in the mass spectrometer's ion source, leading to either a suppressed or enhanced signal compared to a pure standard solution.[3][5] This can result in inaccurate quantification of PCMC.

Q2: How can I determine if my PCMC assay is suffering from matrix effects?

A: The most direct way to assess matrix effects is through a post-extraction spike experiment.[8] This involves comparing the response of PCMC spiked into a blank matrix extract (which has gone through the entire sample preparation process) with the response of PCMC in a neat solvent at the same concentration. A significant difference in signal intensity indicates the presence of matrix effects.[9] The matrix effect can be quantified using the following formula:

Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Matrix / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[9]

Q3: Are there regulatory guidelines I should follow for assessing and controlling matrix effects?

A: Yes, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidelines for analytical method validation.[10][11][12] These guidelines emphasize the importance of demonstrating the accuracy and reliability of an analytical method, which includes the evaluation and mitigation of matrix effects.[13][14] Following the principles outlined in documents such as ICH Q2(R2) is crucial for ensuring data integrity for regulatory submissions.[10][11][13]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the analysis of this compound and provides actionable solutions.

Problem 1: Poor recovery and inconsistent results for PCMC in plasma samples.

Cause: This is a classic symptom of significant matrix effects, likely due to phospholipids and proteins in the plasma interfering with PCMC ionization. Protein precipitation alone is often insufficient for removing all interfering components.[15]

Solution Workflow:

Caption: Workflow for troubleshooting poor PCMC recovery.

Detailed Protocols:

  • Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

    Solid-phase extraction is a highly effective technique for removing interfering matrix components.[16][17] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can provide exceptionally clean extracts.[15]

    Step-by-Step Methodology:

    • Conditioning: Condition a mixed-mode SPE cartridge (e.g., Strata-X-A) with 1 mL of methanol followed by 1 mL of water.[18]

    • Loading: Pretreat 200 µL of plasma by adding 200 µL of 4% phosphoric acid in water. Vortex and load the entire sample onto the SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elution: Elute the PCMC with 1 mL of methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples

    LLE is another effective cleanup technique, particularly for moderately polar compounds like PCMC.[15]

    Step-by-Step Methodology:

    • Sample Preparation: To 200 µL of plasma, add an internal standard and 50 µL of 1M HCl to acidify the sample.

    • Extraction: Add 1 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 4000 rpm for 5 minutes.

    • Separation: Carefully transfer the upper organic layer to a clean tube.

    • Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in 100 µL of the mobile phase.

Problem 2: Inconsistent quantification despite using an internal standard.

Cause: While a standard internal standard (IS) can compensate for some variability, a stable isotope-labeled (SIL) internal standard for PCMC is the gold standard for correcting matrix effects.[8] If a SIL-IS is not available, the chosen IS may not be experiencing the same degree of ion suppression or enhancement as PCMC.[19]

Solution:

  • Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS of PCMC (e.g., ¹³C₆-labeled PCMC) is the most effective way to compensate for matrix effects.[8][19] It co-elutes with the analyte and experiences nearly identical ionization effects, leading to a consistent analyte/IS response ratio.[8][19]

  • Matrix-Matched Calibration: If a SIL-IS is unavailable, prepare calibration standards in the same matrix as the samples (e.g., blank plasma).[8] This approach helps to normalize the matrix effects between the calibrators and the unknown samples.[20]

Data Comparison: Effectiveness of Different Internal Standards

Internal Standard TypeTypical RSD (%) for PCMC in PlasmaRationale
Structural Analog IS10-20%May not co-elute perfectly or experience identical ionization effects as PCMC.
Stable Isotope-Labeled IS<5%Co-elutes and behaves almost identically to PCMC in the ion source, providing the best correction.[8][19]
Problem 3: Ion suppression is observed even with a clean sample preparation method.

Cause: Residual matrix components may still be co-eluting with PCMC. Optimizing the chromatographic separation can resolve the analyte from these interfering species.[5]

Solution Workflow:

G cluster_0 Chromatographic Optimization for Matrix Effect Mitigation A Ion Suppression Observed B Modify Gradient Elution A->B Steeper gradient to elute interferences earlier C Change Column Chemistry A->C e.g., Phenyl-Hexyl for alternative selectivity D Reduce Flow Rate A->D Improves ionization efficiency E Successful Separation B->E C->E D->E

Caption: Chromatographic strategies to mitigate ion suppression.

Detailed Protocols:

  • Protocol 3: Chromatographic Optimization

    • Gradient Sharpening: Increase the ramp of the organic mobile phase to elute hydrophobic matrix components either before or after PCMC.

    • Column Selectivity: Switch from a standard C18 column to one with a different stationary phase, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column. These offer alternative selectivities for aromatic compounds like PCMC and may better separate it from interferences.

    • Flow Rate Reduction: Lowering the flow rate can sometimes improve ionization efficiency and reduce the impact of co-eluting compounds.[21]

    • Employ UPLC/UHPLC: Ultra-High-Performance Liquid Chromatography (UHPLC) provides significantly better resolution than traditional HPLC, which can separate PCMC from closely eluting matrix components, thereby reducing ion suppression.[15][22]

Conclusion

Addressing matrix effects in the analysis of this compound is a multi-faceted challenge that requires a systematic and logical approach. By understanding the underlying causes of these effects and implementing a combination of advanced sample preparation techniques, appropriate internal standards, and optimized chromatography, researchers can develop robust and reliable analytical methods. This guide provides a starting point for troubleshooting and method development, emphasizing the importance of validating each step to ensure data of the highest quality and integrity.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]

  • Tan, S. K., Shaw, P. N., & Hewavitharana, A. K. (2012). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 30(7), 596-603. [Link]

  • Waters Corporation. (2010). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. [Link]

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22–34. [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Pharmaceutical and Bioanalytical Sciences. [Link]

  • da Silva, R. G. C., & Borges, K. B. (2016). Study of ion suppression for phenolic compounds in medicinal plant extracts using liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography A, 1428, 124-133. [Link]

  • Phenomenex. (n.d.). Protein Precipitation Method. [Link]

  • Naczk, M., & Shahidi, F. (2004). Extraction and analysis of phenolics in food. Journal of Chromatography A, 1054(1-2), 95-111. [Link]

  • Korytowska, N., Tomasik, A., Wiśniewska, A., Paczek, L., & Giebułtowicz, J. (2019). Development of the LC-MS/MS method for determining the p-cresol level in plasma. Journal of Pharmaceutical and Biomedical Analysis, 168, 10-16. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • PubChem. (n.d.). Sodium p-chloro-m-cresol. National Center for Biotechnology Information. [Link]

  • Health Canada. (2014). p-Chloro-m-cresol and this compound. [Link]

  • Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041-1044. [Link]

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334. [Link]

  • Phenomenex. (n.d.). Sample Preparation. [Link]

  • Miniati, E. (2007). Assessment of phenolic compounds in biological samples. Italian Journal of Agronomy, 2(s2), 363-368. [Link]

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Technical Support Center: Optimizing Preservative Efficacy of Sodium p-chloro-m-cresolate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sodium p-chloro-m-cresolate (PCMC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting assistance for leveraging the preservative efficacy of PCMC in your formulations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions about this compound and its properties.

Q1: What is this compound (PCMC) and how does it work as a preservative?

A1: this compound (PCMC) is the sodium salt of p-chloro-m-cresol (chlorocresol). It is a broad-spectrum antimicrobial agent used as a preservative in a variety of industrial, cosmetic, and pharmaceutical products.[1][2][3] Its primary function is to inhibit the growth of microorganisms, including bacteria and fungi, that can cause spoilage and degradation of products.[3]

The antimicrobial mechanism of its active form, chlorocresol, involves disrupting the microbial cell membrane.[4] It increases the permeability of the cell membrane, leading to the leakage of essential intracellular components like potassium and phosphate ions. This disruption also dissipates the proton motive force, which is crucial for ATP synthesis, ultimately leading to cell death.[4]

Q2: What is the effective concentration range for PCMC?

A2: The effective concentration of PCMC can vary significantly depending on the formulation, the expected microbial challenge, and regulatory guidelines. Generally, its active form, chlorocresol, is used in concentrations up to 0.2% in many cosmetic and pharmaceutical preparations.[5] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that PCMC and related compounds are safe at concentrations up to 0.5% in cosmetics.[6][7][8] For specific applications, it is crucial to determine the minimum effective concentration through efficacy testing.

Q3: What is the antimicrobial spectrum of PCMC?

A3: PCMC, through its active form chlorocresol, is effective against a wide range of microorganisms. This includes Gram-positive and Gram-negative bacteria, yeasts, and molds.[5] Its broad-spectrum activity makes it a versatile preservative for various aqueous-based formulations.[1]

Q4: How does pH affect the efficacy of PCMC?

A4: The efficacy of phenolic preservatives like chlorocresol is pH-dependent. Chlorocresol is most active in acidic media, and its antimicrobial effectiveness decreases as the pH increases.[5] This is because the unionized form of the molecule is more effective at penetrating microbial cell membranes.[9] As the pH rises above the pKa of chlorocresol (around 9.2), it becomes increasingly ionized, reducing its efficacy.[5]

Q5: Is PCMC stable in formulations?

A5: Chlorocresol is stable at room temperature but can be volatile in steam.[5] Aqueous solutions of chlorocresol can be sterilized by autoclaving. However, exposure to air and light may cause aqueous solutions to develop a yellow color.[5] It's important to consider potential interactions with other formulation components and packaging materials, which can impact its stability and availability.[9][10]

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the use of PCMC in experimental settings.

Issue 1: Reduced Preservative Efficacy in a New Formulation

Question: I've incorporated PCMC into a new cream formulation at a concentration that has worked for me in the past (0.2%), but it's failing the preservative efficacy test (PET). What could be the issue?

Answer:

Several factors in your new formulation could be diminishing the efficacy of PCMC. Here's a systematic approach to troubleshooting:

  • Check the pH of Your Formulation: The antimicrobial activity of chlorocresol is optimal in acidic conditions and decreases with increasing pH.[5] If your new formulation has a higher pH than previous ones, this could be the primary reason for reduced efficacy.

  • Evaluate Excipient Interactions: Certain ingredients can interact with preservatives and reduce their availability.

    • Non-ionic Surfactants: These can form micelles that may sequester the preservative, making it unavailable to act on microorganisms.[11]

    • Proteins and Polymers: Ingredients like proteins and certain polymers can bind to the preservative, reducing the concentration of free, active preservative in the aqueous phase.[10]

  • Assess the Partition Coefficient in Emulsions: In multiphase systems like creams (oil-in-water emulsions), the preservative will partition between the oil and water phases. Only the concentration of the preservative in the aqueous phase is effective against microorganisms.[9][11] If your new formulation has a higher oil content or a different type of oil, it might be drawing more of the chlorocresol into the oil phase, thus lowering its concentration in the water phase to sub-lethal levels.

  • Consider the Impact of Raw Material Bioburden: An unusually high initial microbial load in your raw materials can overwhelm the preservative system.

Workflow for Troubleshooting Reduced Efficacy

G Start Start: Failed PET Check_pH Measure pH of Formulation Start->Check_pH pH_High Is pH > 7? Check_pH->pH_High Adjust_pH Adjust pH to be more acidic and re-test pH_High->Adjust_pH Yes Review_Excipients Review Formulation Excipients pH_High->Review_Excipients No Success Success: Passed PET Adjust_pH->Success Surfactants Presence of non-ionic surfactants or high polymer content? Review_Excipients->Surfactants Increase_Conc Increase PCMC concentration and re-test Surfactants->Increase_Conc Yes Check_Partitioning Analyze Oil/Water Partitioning Surfactants->Check_Partitioning No Increase_Conc->Success High_Oil_Partition Is preservative partitioning into oil phase? Check_Partitioning->High_Oil_Partition Reformulate Reformulate to improve aqueous phase concentration High_Oil_Partition->Reformulate Yes High_Oil_Partition->Success No Reformulate->Success PET_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Prep_Product Prepare 5 Samples of Final Product Inoculate Inoculate each sample with one microorganism (10^5-10^6 CFU/mL) Prep_Product->Inoculate Prep_Inoculum Prepare Inoculum of 5 Microorganisms Prep_Inoculum->Inoculate Incubate Incubate at 20-25°C for 28 Days Inoculate->Incubate Sample_7 Sample at Day 7 Incubate->Sample_7 Sample_14 Sample at Day 14 Incubate->Sample_14 Sample_28 Sample at Day 28 Incubate->Sample_28 Plate_Count Plate and Count Viable Microorganisms Sample_7->Plate_Count Sample_14->Plate_Count Sample_28->Plate_Count Calculate_Log Calculate Log Reduction Plate_Count->Calculate_Log Compare_Criteria Compare to USP <51> Criteria Calculate_Log->Compare_Criteria

Caption: Workflow for Preservative Efficacy Testing (PET).

Section 4: Analytical Methods

Accurate quantification of PCMC in your formulation is essential for quality control and to ensure that the concentration remains within the effective range throughout the product's shelf life.

Q: How can I accurately measure the concentration of PCMC in my product?

A: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the quantification of phenolic preservatives like chlorocresol. [12]Gas Chromatography (GC) coupled with a suitable detector (like FID or MS) can also be used. [12] General HPLC Method Outline:

  • Sample Preparation: This is a critical step and will depend on your sample matrix. It may involve dilution, extraction (e.g., liquid-liquid extraction or solid-phase extraction), and filtration to remove interfering substances.

  • Chromatographic Separation: A reverse-phase column (e.g., C18) is typically used. The mobile phase often consists of a mixture of an aqueous buffer (like phosphate or acetate) and an organic solvent (like acetonitrile or methanol).

  • Detection: UV detection is commonly used, with the wavelength set to the absorbance maximum of chlorocresol.

  • Quantification: A calibration curve is generated using standards of known chlorocresol concentrations. The concentration in your sample is then determined by comparing its peak area to the calibration curve.

For complex biological matrices like plasma, more advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) may be required for selective and sensitive quantification. [24][25]

References

  • Consumer Product Testing Company. Preservative Efficacy Testing: USP 51 Vs. PCPC. [Link]

  • Microchem Laboratory. USP <51> Preservative Challenge Test. [Link]

  • Nelson Labs. USP 51 Antimicrobial Effectiveness Testing. [Link]

  • Twin Arbor Labs. USP 51: Efficacy Testing of Preservatives in Soaps, Cosmetics,and Pharmaceuticals. [Link]

  • Microbe Investigations. The Role of USP 51 in Regulatory Compliance. [Link]

  • Health Canada. p-Chloro-m-cresol and this compound. [Link]

  • National Center for Biotechnology Information. Comparison of Automated and Traditional Minimum Inhibitory Concentration Procedures for Microbiological Cosmetic Preservatives. [Link]

  • ResearchGate. Procedure for the preparation of the minimum inhibitory concentration (MIC) test. [Link]

  • Wikipedia. p-Chlorocresol. [Link]

  • National Center for Biotechnology Information. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview. [Link]

  • Ataman Kimya. CHLOROCRESOL. [Link]

  • National Center for Biotechnology Information. Cresol. [Link]

  • National Center for Biotechnology Information. Preservation of solubilized and emulsified systems I: Correlation of mathematically predicted preservative availability with antimicrobial activity. [Link]

  • SlideShare. Factors affecting preservative efficacy. [Link]

  • Microchem Laboratory. Minimum Inhibitory Concentration Test (MIC). [Link]

  • Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. [Link]

  • Microbial Spoilage. Effect of Preservative Concentration, Temperature and Size of Inoculum. [Link]

  • Nama Group. Sodium p-chloro-m-cresol. [Link]

  • Ataman Kimya. Chlorocresol. [Link]

  • The Good Scents Company. sodium p-chloro-m-cresol. [Link]

  • National Center for Biotechnology Information. Sodium p-chloro-m-cresol. [Link]

  • Microbial Spoilage. Factors Affecting The 'Availability' of Preservatives. [Link]

  • National Center for Biotechnology Information. Final report on the safety assessment of sodium p-chloro-m-cresol, p-chloro-m-cresol, chlorothymol, mixed cresols, m-cresol, o-cresol, p-cresol, isopropyl cresols, thymol, o-cymen-5-ol, and carvacrol. [Link]

  • Health Canada. Proposed Re-evaluation Decision PRVD2013-03 p-Chloro-m-cresol and this compound. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. Chlorocresol and its sodium salt: Human health tier II assessment. [Link]

  • National Center for Biotechnology Information. ANALYTICAL METHODS - Toxicological Profile for Cresols. [Link]

  • Multichem. preventol® cmk. [Link]

  • COSMILE Europe. P-CHLORO-M-CRESOL – Ingredient. [Link]

  • Chemsrc. This compound | CAS#:15733-22-9. [Link]

  • National Center for Biotechnology Information. Table 7-2, Analytical Methods for Determining Cresols in Environmental Materials. [Link]

  • Cosmetics Info. p-Chloro-m-Cresol. [Link]

  • SpringerLink. Quantification of p-cresol sulphate in human plasma by selected reaction monitoring. [Link]

  • MDPI. Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. [Link]

  • Brieflands. Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique. [Link]

  • Chemotechnique Diagnostics. p-CHLORO-m-CRESOL. [Link]

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Technical Support Center: Navigating the Stability of Sodium p-Chloro-m-cresolate in Complex Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sodium p-chloro-m-cresolate (PCMC). This resource is designed for researchers, scientists, and drug development professionals to address the stability challenges of PCMC in complex formulations. Here, you will find in-depth troubleshooting guides and frequently asked questions to support your experimental work.

Introduction to this compound (PCMC)

This compound is the sodium salt of p-chloro-m-cresol (chlorocresol), a potent antimicrobial preservative widely used in pharmaceutical and cosmetic products.[1][2] Its broad spectrum of activity against bacteria and fungi makes it an effective choice for preserving aqueous and multi-dose formulations.[3][4] However, its chemical nature as a chlorinated phenol can present stability challenges in complex formulations, impacting both its preservative efficacy and the overall quality of the product. This guide will provide you with the expertise to anticipate, diagnose, and resolve these stability issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for the stability and efficacy of this compound?

A1: The antimicrobial efficacy of chlorocresol, the active form of PCMC, is pH-dependent. It is most active in acidic media, and its effectiveness decreases with increasing pH.[2] While it can retain some activity up to its pKa of 9.2, it is generally considered inactive above pH 9.[2] For optimal stability and preservative action, a formulation pH in the acidic to neutral range is recommended.

Q2: Can PCMC be used in formulations containing nonionic surfactants like Polysorbate 80?

A2: Caution is advised when formulating PCMC with nonionic surfactants. These surfactants can form micelles that entrap the chlorocresol molecules, reducing the concentration of free, active preservative in the aqueous phase and thereby diminishing its antimicrobial efficacy.[2][5] This interaction is a common cause of preservative failure in formulations such as emulsions and solubilized systems.

Q3: What are the common signs of PCMC degradation in a liquid formulation?

A3: Physical signs of PCMC degradation can include a change in color, particularly a yellowing of the solution upon exposure to air and light, and the development of a characteristic phenolic odor.[2] Chemical degradation, which may not be visually apparent, will manifest as a decrease in the assay value of PCMC and a potential loss of preservative effectiveness.

Q4: Is PCMC sensitive to light?

A4: Yes, aqueous solutions of chlorocresol can be sensitive to light, which may lead to discoloration (yellowing) and degradation.[2] Therefore, it is crucial to store bulk material and final formulations in well-closed, light-protected containers.[2]

Q5: Can PCMC be autoclaved?

A5: Aqueous solutions of chlorocresol can be sterilized by autoclaving. However, it is volatile in steam, which could lead to some loss of the preservative during the process.[2]

Troubleshooting Guide: Stability Issues of PCMC

This guide provides a systematic approach to identifying and resolving common stability problems encountered with this compound in complex formulations.

Problem 1: Loss of Preservative Efficacy Over Time

Symptoms:

  • The formulation fails the Antimicrobial Effectiveness Test (AET) as per USP <51> or EP 5.1.3 criteria.[6][7]

  • Microbial growth is observed in the product during its shelf-life.

Potential Causes & Investigative Workflow:

Caption: Troubleshooting workflow for loss of preservative efficacy.

Investigative Steps & Solutions:

  • Chemical Assay of PCMC:

    • Action: Quantify the concentration of PCMC in the aged stability samples using a validated stability-indicating HPLC method.

    • Rationale: A decrease in PCMC concentration is a direct indicator of chemical degradation or loss due to sorption.

  • Review Formulation Composition:

    • Action: Scrutinize the formulation for potentially incompatible excipients, particularly nonionic surfactants (e.g., polysorbates, PEGs), and high concentrations of polymers.

    • Rationale: As previously mentioned, nonionic surfactants can sequester PCMC within micelles, rendering it inactive.[5]

  • Evaluate Container Closure System:

    • Action: Assess the potential for sorption of PCMC into the container material (e.g., LDPE, HDPE) or leaching of compounds from the container that could interact with PCMC.[8]

    • Rationale: Phenolic preservatives are known to adsorb to plastic and rubber components of container closure systems, leading to a decrease in the effective concentration in the formulation.[1]

Corrective Actions:

  • If Chemical Degradation is Confirmed:

    • Reformulation: Adjust the formulation pH to a more acidic range. Incorporate an antioxidant if oxidation is suspected. Protect the formulation from light.

  • If Excipient Interaction is Confirmed:

    • Excipient Modification: Replace the problematic nonionic surfactant with an alternative or reduce its concentration to a level that does not significantly impact preservative efficacy.

  • If Sorption is Confirmed:

    • Container Selection: Choose a different, less sorptive container material (e.g., glass instead of plastic, or a different type of plastic with a protective coating).[9]

Problem 2: Discoloration (Yellowing) of the Formulation

Symptoms:

  • The initially colorless or pale-colored liquid formulation develops a yellow tint over time, especially when exposed to light.

Potential Causes & Investigative Workflow:

Caption: Troubleshooting workflow for formulation discoloration.

Investigative Steps & Solutions:

  • Review Storage Conditions:

    • Action: Confirm that the product has been stored with protection from light as recommended.[2]

    • Rationale: Photodegradation is a common cause of discoloration for phenolic compounds.

  • Analyze for Degradation Products:

    • Action: Use a stability-indicating HPLC method with a photodiode array (PDA) detector to separate and identify potential chromophoric (color-causing) degradation products.

    • Rationale: Identification of the degradation products can help to elucidate the degradation pathway (e.g., oxidation, photolysis). Potential photodegradation products of chlorophenols can include less-chlorinated phenols and catechol.[10]

Corrective Actions:

  • Implement Photoprotective Packaging: Switch to amber or opaque containers to shield the formulation from light.

  • Inert Gas Blanketing: During manufacturing, replace the headspace in the container with an inert gas like nitrogen to minimize oxidation.

  • Reformulation: Consider the addition of a suitable antioxidant or a UV-absorbing excipient to the formulation.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is a general guideline and should be validated for your specific formulation matrix.

  • Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of PCMC and its degradation products.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, and photodiode array (PDA) detector.

  • Chromatographic Conditions (based on a published method[11]):

    • Column: Waters SymmetryShield RP18 (150 x 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient Elution: A gradient program should be developed to ensure separation of PCMC from its potential degradation products and other formulation components. A starting point could be a linear gradient from 95% A to 50% A over 20 minutes.

    • Flow Rate: 1.5 mL/min

    • Detection Wavelength: 240 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

  • Sample Preparation:

    • Accurately weigh a portion of the formulation and dilute with a suitable solvent (e.g., a mixture of acetonitrile and water) to achieve a final concentration of PCMC within the linear range of the method.

    • Sonicate and/or vortex to ensure complete dissolution and extraction.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Method Validation:

    • The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[11]

    • Specificity/Stability-Indicating Nature: Forced degradation studies (acid, base, peroxide, heat, and light) should be performed to demonstrate that the method can separate PCMC from its degradation products.

Protocol 2: Preservative Efficacy Testing (PET)

This protocol provides a summary of the harmonized aspects of USP <51> and EP 5.1.3.[12]

  • Objective: To evaluate the effectiveness of the preservative system in the final formulation.

  • Test Organisms:

    • Staphylococcus aureus (ATCC 6538)

    • Pseudomonas aeruginosa (ATCC 9027)

    • Escherichia coli (ATCC 8739)

    • Candida albicans (ATCC 10231)

    • Aspergillus brasiliensis (ATCC 16404)

  • Procedure:

    • Prepare standardized inocula of each test organism to a concentration of approximately 1 x 10⁸ CFU/mL.

    • Inoculate separate containers of the test product with each organism to achieve a final concentration of 1 x 10⁵ to 1 x 10⁶ CFU/mL.

    • Store the inoculated containers at 20-25 °C.

    • At specified time intervals (e.g., 6 hours, 24 hours, 7 days, 14 days, and 28 days), withdraw a sample from each container and determine the number of viable microorganisms using a suitable plate count method.

  • Acceptance Criteria:

    • The acceptance criteria vary depending on the product category (e.g., parenteral, ophthalmic, oral, topical) and the pharmacopeia being followed. The EP criteria are generally more stringent than the USP.[6][7][13] A summary of the acceptance criteria for parenteral products is provided in the table below.

Data Presentation

Table 1: Key Physicochemical Properties of Chlorocresol

PropertyValueReference
Chemical Name 4-chloro-3-methylphenol[1]
Molecular Formula C₇H₇ClO[2]
Molecular Weight 142.58 g/mol [2]
pKa 9.2[2]
Melting Point 64-66 °C[2]
Solubility in Water Slightly soluble[2]
Solubility in Organic Solvents Freely soluble in alcohols, ethers, ketones[2]

Table 2: Potential Degradation Products of p-Chloro-m-cresol

Degradation PathwayPotential Degradation ProductsReference
Biodegradation (Aerobic) m-cresol, catechol, 4-chlorobenzoate[14][15][16]
Photodegradation Less-chlorinated phenols, Catechol[10]
Oxidation Oxidative coupling products[17]

Table 3: Acceptance Criteria for Preservative Efficacy Testing of Parenteral Products

PharmacopeiaOrganismLog Reduction at 6 hoursLog Reduction at 24 hoursLog Reduction at 7 daysLog Reduction at 14 daysLog Reduction at 28 daysReference
EP 5.1.3 (Criteria A) Bacteria23--No Recovery[7]
Fungi---2No Increase[7]
EP 5.1.3 (Criteria B) Bacteria-13-No Increase[18]
Fungi---1No Increase[18]
USP <51> Bacteria--≥ 1.0≥ 3.0No Increase[6][13][19]
Fungi--No IncreaseNo IncreaseNo Increase[6][13][19]

No Increase is defined as not more than 0.5 log₁₀ unit higher than the previous time point.

References

  • Efficacy of Antimicrobial Preservation 5.1.3. In: European Pharmacopoeia. 7.0 ed. Strasbourg, France: Council of Europe; 2010.
  • Charton E. Microbiology chapters. European Directorate for the Quality of Medicines & HealthCare. Published 2020.
  • Efficacy of antimicrobial preservation (EP 5.0). Slideshare. Published online 2014.
  • Sutton S, Branton S. Comparison of Compendial Antimicrobial Effectiveness Tests: A Review. PDA J Pharm Sci Technol. 2006;60(5):304-310.
  • Blanchard J, Akers MJ, El-Ghattam A.
  • EP 5.1.3 Efficacy of Antimicrobial Preservation.
  • USP <51> Antimicrobial Effectiveness Testing.
  • General Chapters: <51> ANTIMICROBIAL EFFECTIVENESS TESTING. uspbpep.com.
  • Rethinking Antimicrobial Effectiveness Testing: Scientific Best Practices for USP 51 Compliance. iFyber.
  • Quality Control Analytical Methods: The Essentials of United States Pharmacopeia Chapter <51. Antimicrobial Effectiveness Tes.
  • Blanchard J.
  • Chlorocresol. BHM Chemicals.
  • Development and validation of a stability-indicating RP-HPLC method for simultaneous assay of betamethasone dipropionate, chloro. SciSpace. Published September 1, 2010.
  • Dong M, Wang J, Li J, et al. Development and validation of a stability-indicating RP-HPLC method for simultaneous assay of betamethasone dipropionate, chlorocresol, and for the estimation of betamethasone dipropionate related compounds in a pharmaceutical cream and ointment.
  • Development and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Assay of Betamethasone Dipropionate, Chlorocresol, and for the Estimation of Betamethasone Dipropionate Related Compounds in a Pharmaceutical Cream and Ointment.
  • Container Selection for Biologic Formulations. Pharmaceutical Technology. Published April 2, 2016.
  • p-Chlorocresol. Wikipedia.
  • Khatawakar A, Sakat S, Inamdar P, Bagade O. Development and Validation of the RP-HPLC Method for the Estimation of Chlorocresol and Betamethasone Dipropionate in Semisolid Dosage Formulation.
  • Zhang Y, Li Y, Wang Y, et al. Study on the Adsorption Behavior of Preservatives in Multidose Eye Drops and Their Interaction with Packaging Materials. Pharmaceutics. 2023;15(12):2708.
  • Chlorocresol.
  • Patel NK, Foss NE. INTERACTION OF SOME PHARMACEUTICALS WITH MACROMOLECULES. I. EFFECT OF TEMPERATURE ON THE BINDING OF PARABENS AND PHENOLS BY POLYSORBATE 80 AND POLYETHYLENE GLYCOL 4000. J Pharm Sci. 1964;53:94-97.
  • Al-Abachi AM, Al-Ghabsha TS. Indirect Spectrophotometric determination of paracetamol via oxidative coupling reaction using chlorocresol reagent. Tikrit Journal of Pure Science. 2012;17(3).
  • Multidose Preservative-Free Container Closure Systems: Developmental Considerations for Sterile Small Molecule Drug Products. American Pharmaceutical Review. Published June 1, 2023.
  • Dong MW. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Pharma Stability: Container/Closure Selection.
  • Blanchard J.
  • Effect of sorbitol on interaction of phenolic preservatives with polysorb
  • Ha DT, Nguyen VK, Le V. Degradation of p-chlorocresol by facultative Thauera sp. strain DO. 3 Biotech. 2020;10(2):46.
  • Degradation of p-chlorocresol by facultative Thauera sp. strain DO.
  • Ha DT, Nguyen VK, Le V. Degradation of p-chlorocresol by facultative Thauera sp. strain DO. 3 Biotech. 2020;10(2):46.
  • Jelic A, Petrovic M, Barcelo D. LC-MS for identifying photodegradation products of pharmaceuticals in the environment. Trac-Trend Anal Chem. 2012;35:99-111.
  • Sautou V. Stability of ophthalmic preparations. GERPAC. Published October 5, 2010.
  • Rahman MA, Shang S, Wang X, et al. Degradation of common pharmaceuticals and personal care products in mixed solutions by advanced oxidation techniques. J Adv Oxid Technol. 2010;13(1):104-112.
  • Hodnik Ž, Anderluh M, Pajk S. Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics. 2022;14(2):325.
  • Gierczak T, Ginterova P, Lojkowska E, Namiesnik J. Determination of chlorophenols and their photodegradation products in aqueous solutions using liquid-liquid extraction and solid phase microextraction - A comparison.
  • Al-Akayleh F, Idkaidek N, Al-Khamis K, Al-Ghazawi M. The Physical, Chemical, and Microbiological Stability of Chloramphenicol Ophthalmic Solution. Libyan International Medical University Journal. 2022;7(1):1-6.
  • Mechanism and identification of reaction byproducts for the degradation of Chloramphenicol drug in heterogeneous photocatalytic process.
  • Sane RT, Samant RS, Nayak VG. Development and Evaluation of a Chloramphenicol Hypertonic Ophthalmic Solution. Indian J Pharm Sci. 2003;65(3):281-284.
  • p-chlorocresol. AERU - University of Hertfordshire.
  • Identification of Photolytical Transformation Products of Pentachlorophenol in W
  • Nagata Y, Nakagawa M, Okuno H, Mizukoshi Y. Sonochemical degradation of chlorophenols in water. Ultrason Sonochem. 2000;7(3):115-120.
  • A Comparison of the Photolytic and Photocatalytic Degradation of Triclosan: Identification of Transformation Products and Ecotoxicity Evalu

Sources

"Reducing interference in the spectroscopic analysis of phenolic compounds"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of phenolic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common and complex interferences encountered during spectroscopic analysis. Here, we synthesize field-proven insights with foundational scientific principles to empower you to generate accurate, reproducible data.

Introduction: The Challenge of the Matrix

Phenolic compounds, with their vast structural diversity, are seldom found in isolation. They exist within complex biological and environmental matrices, surrounded by a host of other molecules—sugars, proteins, organic acids, lipids, and pigments.[1] These matrix components are the primary source of interference in spectroscopic analysis, capable of masking the true signal of your target analytes, leading to either overestimation or underestimation of their concentration.[2][3]

This guide provides a structured, question-and-answer approach to identifying and mitigating these interferences in the two most common analytical techniques: UV-Visible (UV-Vis) Spectrophotometry and High-Performance Liquid Chromatography (HPLC).

Part 1: Troubleshooting UV-Vis Spectrophotometry (e.g., Folin-Ciocalteu Assay)

UV-Vis assays for Total Phenolic Content (TPC), like the Folin-Ciocalteu (F-C) method, are popular for their speed and affordability.[2] However, their lack of specificity is a significant vulnerability. The F-C reagent, a mixture of phosphomolybdic and phosphotungstic acids, reacts with any reducing substance in the sample, not just phenols.[4][5]

Frequently Asked Questions & Troubleshooting

Question 1: My Total Phenolic Content (TPC) seems unexpectedly high compared to literature values. What could be the cause?

Answer: This is a classic symptom of overestimation due to non-phenolic interfering substances. The Folin-Ciocalteu reagent is not specific to phenols and will react with any reducing compound in your sample.[5]

  • Causality: The assay is based on the transfer of electrons from phenolic compounds (and other reducing agents) to the molybdenum in the reagent, resulting in the formation of a blue-colored complex that is measured spectrophotometrically.[6] If other reducing substances are present, they will also contribute to this color change, artificially inflating the TPC value.

  • Common Interferences:

    • Ascorbic Acid (Vitamin C): A potent reducing agent that strongly interferes with the F-C assay.[5]

    • Reducing Sugars: Sugars like glucose and fructose can interfere with the measurement.[4]

    • Proteins: Certain amino acids (e.g., tryptophan) can react with the reagent. A large amount of protein in the extract can be a significant interferent.[4][5]

    • Sulfur Dioxide (SO₂): Often used as a preservative in samples like wine, it can react with the F-C reagent.[7]

    • Maillard Reaction Products: Formed during heating or processing of food samples, these can also contribute to the reading.[2]

Question 2: How can I remove these interfering compounds before my analysis?

Answer: A targeted sample cleanup protocol is essential. The choice of method depends on the primary interferent you suspect.

Workflow: Pre-Analysis Sample Cleanup for UV-Vis

The following diagram outlines a decision-making workflow for cleaning a crude extract prior to spectrophotometric analysis.

cluster_0 Sample Preparation Workflow for UV-Vis Analysis A Crude Plant or Food Extract B High Protein Content Suspected? A->B C High Sugar / Polar Compound Content? B->C No D Protein Precipitation (e.g., with TCA) B->D Yes G Solid-Phase Extraction (SPE) C->G Yes H Clean Extract for UV-Vis Analysis C->H No / Not Significant E Centrifuge & Collect Supernatant D->E E->C F Liquid-Liquid Extraction (LLE) F->H G->H

Caption: Decision workflow for pre-analysis cleanup.

Protocol 1: Protein Precipitation

This protocol is effective for removing large amounts of protein interference.[4]

  • Sample Preparation: Take 1 mL of your plant extract.

  • Precipitation: Add an equal volume of 10% Trichloroacetic Acid (TCA) to the extract.

  • Incubation: Vortex the mixture and let it stand for 2-4 hours at 4°C to allow for complete protein precipitation.

  • Separation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15 minutes.

  • Collection: Carefully collect the supernatant, which contains your phenolic compounds, for analysis. The precipitated protein will form a pellet at the bottom.

Protocol 2: Solid-Phase Extraction (SPE) for General Cleanup

SPE is a highly effective technique for removing a wide range of interferences, including sugars and other polar compounds, while concentrating your phenolic analytes.[8][9]

  • Cartridge Selection: Choose a reversed-phase cartridge (e.g., C18 or a polymeric sorbent like Oasis HLB). C18 is common, but polymeric sorbents offer a larger surface area and are not adversely affected by drying.[8][10]

  • Conditioning: Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water through it. This activates the stationary phase.

  • Loading: Load your crude extract onto the cartridge. Phenolic compounds will adsorb to the sorbent, while highly polar interferences like sugars will pass through.[9]

  • Washing: Wash the cartridge with 5-10 mL of deionized water to remove any remaining polar interferences. This step can be optimized to ensure no loss of target analytes.[10]

  • Elution: Elute the retained phenolic compounds using a small volume (e.g., 2-5 mL) of an organic solvent like methanol or acetone.[11] This eluted fraction is your clean sample, ready for analysis.

Part 2: Troubleshooting HPLC Analysis

High-Performance Liquid Chromatography, especially when coupled with a Diode Array Detector (HPLC-DAD) or Mass Spectrometry (HPLC-MS), offers far greater specificity and is the recommended technique for quantifying individual phenolic compounds.[12] However, it comes with its own set of interference challenges, broadly categorized as "matrix effects."

Frequently Asked Questions & Troubleshooting

Question 1: What is "Matrix Effect" and how do I know if it's affecting my results?

Answer: Matrix effect is the alteration (suppression or enhancement) of the analytical signal of a target analyte due to the presence of co-eluting, undetected components from the sample matrix.[13] In LC-MS, this happens in the ion source when matrix components compete with the analyte for ionization, leading to inaccurate quantification.[14]

  • Causality: When your analyte and matrix components enter the MS source at the same time, they compete for the energy required for desolvation and ionization. If the matrix components ionize more efficiently, they can suppress the signal of your target analyte.

  • Diagnosis: The most reliable way to assess matrix effect is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a curve prepared in a sample matrix spiked with the same standard concentrations. A significant difference in the slopes indicates the presence of a matrix effect.[13]

Diagram: The Mechanism of Ion Suppression in LC-MS

cluster_1 Matrix Effect in the Mass Spectrometer Ion Source A Analytes + Matrix Components (Co-eluting from HPLC) B Ion Source (Electrospray) A->B C Competition for Charge & Droplet Surface Area B->C D Analyte Ionization is Reduced (Ion Suppression) C->D E Inaccurate (Low) Quantification D->E

Caption: How co-eluting matrix components cause ion suppression.

Question 2: My chromatogram shows poor peak shape (tailing, fronting). What is the cause and solution?

Answer: Poor peak shape is often a result of secondary chemical interactions on the column or column overload.

  • Causality (Peak Tailing): For phenolic compounds, the most common cause on silica-based C18 columns is the interaction between the acidic phenolic hydroxyl groups and residual, unreacted silanol groups (Si-OH) on the silica surface.[15] This secondary retention mechanism causes the peaks to tail.

  • Solutions:

    • Mobile Phase Modification: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase. This protonates the silanol groups, minimizing the secondary interactions and resulting in sharper, more symmetrical peaks.[16]

    • Column Choice: Use a column with high-purity silica and advanced end-capping to reduce the number of free silanol groups.

    • Sample Dilution: Highly concentrated samples can overload the column. Try diluting your sample and re-injecting it to see if the peak shape improves.[15]

Question 3: Two of my target compounds are eluting at the same time (co-elution). How can I resolve and quantify them?

Answer: Co-elution is a common challenge when analyzing complex mixtures of structurally similar phenols.[17] This can be addressed by either improving the chromatographic separation or using advanced detection techniques.

  • Solutions:

    • Optimize Chromatographic Separation:

      • Adjust Gradient: Make the elution gradient shallower to increase the separation time between peaks. A slower ramp-up of the organic solvent can significantly improve resolution.[14]

      • Change Mobile Phase: Switch one of the mobile phase solvents (e.g., from acetonitrile to methanol or vice versa). The different solvent selectivity can alter the elution order and resolve co-eluting peaks.

      • Change Stationary Phase: If optimization is insufficient, use a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl or Pentafluorophenyl (PFP)) that offers different selectivity for aromatic compounds.

    • Use Diode Array Detection (DAD): If the two co-eluting compounds have different UV-Vis absorption spectra, a DAD can be used to quantify them. By extracting the chromatogram at a wavelength where one compound absorbs strongly and the other absorbs weakly (and vice versa), you can achieve selective quantification even with overlapping peaks.[18][19]

Question 4: What is the most robust way to remove matrix interferences for sensitive HPLC-MS analysis?

Answer: Solid-Phase Extraction (SPE) is the gold standard for sample cleanup prior to HPLC analysis.[8][20] It is highly effective at removing interferences and can be tailored to your specific analytes and matrix.

Protocol 3: Advanced Solid-Phase Extraction (SPE) for HPLC

This protocol provides a robust cleanup for complex matrices like plant extracts or biological fluids.

  • Select the Right Sorbent: The choice of sorbent is critical for success.

    Sorbent Type Primary Use for Phenolic Analysis Key Characteristics
    C18 (Silica-based) General purpose for retaining non-polar to moderately polar phenols. Most widely used, but can have issues with residual silanols.[8]
    Polymeric (e.g., Oasis HLB, Strata-X) Broad-spectrum retention of polar and non-polar phenols. Water-wettable, high capacity, stable across a wide pH range.[10][11]

    | Diol (Silica-based) | Retaining more polar phenolic compounds. | Useful for separating phenols from less polar matrix components.[8] |

  • Method Steps:

    • Conditioning: Flush the cartridge with 1-2 column volumes of elution solvent (e.g., methanol), followed by 1-2 column volumes of equilibration solvent (e.g., water or mobile phase A). Causality: This solvates the stationary phase, ensuring proper interaction with the sample.

    • Loading: Apply the sample at a slow, controlled flow rate. Causality: A slow flow rate maximizes the interaction time between the analytes and the sorbent, ensuring efficient retention.

    • Washing: Pass 1-3 column volumes of a weak solvent (e.g., 5% methanol in water) through the cartridge. Causality: This removes weakly bound interferences without prematurely eluting the target phenolic compounds.

    • Elution: Elute the analytes with 1-2 column volumes of a strong solvent (e.g., methanol, acetonitrile, or acetone). Causality: The strong solvent disrupts the analyte-sorbent interaction, releasing the purified compounds for collection.

  • Post-Elution: The collected eluate can be evaporated to dryness and reconstituted in the initial mobile phase for optimal peak shape upon injection.

By systematically identifying the source of interference and applying these targeted troubleshooting strategies and protocols, you can significantly enhance the accuracy, reliability, and reproducibility of your spectroscopic analysis of phenolic compounds.

References
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  • Mizzi, L., et al. (2020). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Food Technology and Biotechnology. Available at: [Link]

  • Sharma, P., & Singh, R. (2021). Determination of Phenolics and Flavonoids in Ethanolic Extract of Rosa Centifolia Using UV- Visible Spectroscopy. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

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Technical Support Center: Overcoming Quenching Effects in Antimicrobial Efficacy Testing

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for antimicrobial efficacy testing. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome one of the most common pitfalls in this field: the quenching effect. Inaccurate neutralization of an antimicrobial agent can lead to the overestimation of its efficacy, resulting in false-negative results that can delay product development and compromise safety.[1][2][3]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to ensure your testing is robust, accurate, and reliable.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Quenching Effect

This section addresses the fundamental concepts of quenching and neutralization.

Q1: What is the "quenching effect" in the context of antimicrobial efficacy testing?
Q2: Why is neutralizing the antimicrobial agent so critical for accurate results?

Neutralization is essential for the scientific validity of the test.[6] Without effective and immediate inactivation of the antimicrobial, its activity continues beyond the specified contact time, leading to an overestimation of its killing power.[3] This can result in:

  • False Negatives: Incorrectly concluding that no microorganisms survived when they were merely inhibited from growing (bacteriostasis) by the residual chemical.[1][7]

  • Inaccurate Efficacy Data: Generating flawed data that could lead to selecting sub-optimal disinfectant concentrations or formulations.[2]

  • Regulatory Delays: Failure to validate your neutralization method can lead to rejection of data by regulatory bodies.[8][9]

Q3: What are the primary methods used to neutralize or "quench" antimicrobial activity?

There are three commonly accepted methods for inactivating antimicrobial agents in efficacy studies:[3]

  • Chemical Inactivation: This is the most common method, involving the addition of a chemical agent (a "neutralizer") that specifically inactivates the antimicrobial. For example, sodium thiosulfate is used to neutralize halogen-based disinfectants like chlorine.[10][11]

  • Dilution: This method involves diluting the antimicrobial-microbe suspension to a sub-inhibitory concentration. While simple, it may not be sufficient for potent antimicrobials or when low microbial counts are expected.[12]

  • Membrane Filtration: The sample is passed through a membrane filter that retains the microorganisms. The filter is then washed with a sterile fluid to remove any residual antimicrobial before being placed on growth medium. This is a physical removal method effective for agents that are difficult to neutralize chemically.[3][12]

Q4: Is there a "universal neutralizer" that works for all types of antimicrobials?

No, a single universal neutralizer that is effective against all classes of antimicrobial agents does not exist.[13][14] The choice of neutralizer is highly specific to the active ingredient in the disinfectant.[7] For instance, the components in Dey-Engley (D/E) Neutralizing Broth are designed to inactivate a broad spectrum of chemicals, but its efficacy must still be validated for each specific antimicrobial and test organism.[4][13] It is crucial to select and validate a neutralizer based on the chemistry of the agent being tested.[6][14]

Part 2: Troubleshooting Guide - Solving Common Quenching Issues

This section is formatted as a practical, problem-solving guide for issues encountered during experiments.

Q: My test sample shows zero microbial recovery, while my controls are fine. How can I be sure this is true efficacy and not a quenching artifact?

A: This is a classic sign of potential carry-over activity. If the antimicrobial is not properly neutralized, it will continue to suppress microbial growth on the agar plate or in the recovery broth.

Troubleshooting Steps:

  • Assume Quenching First: Before concluding 100% efficacy, you must prove your neutralization step is effective.

  • Perform a Neutralizer Validation Study: The most definitive way to confirm this is to conduct a formal validation study, such as the one described in the ASTM E1054 standard.[15][16] This involves separate experiments to test the neutralizer's effectiveness (its ability to inactivate the antimicrobial) and its toxicity (ensuring it doesn't harm the microorganisms itself).[5]

  • Review Your Neutralizer Choice: Cross-reference your antimicrobial's active ingredient with a standard neutralizer table (see Table 1 below). You may be using an inappropriate neutralizer.

Q: I'm using a widely recognized neutralizer like D/E Broth, but I still suspect incomplete quenching. What should I do next?

A: Even gold-standard neutralizers can fail depending on the concentration of the antimicrobial, the specific test organism, or interactions with other ingredients in your product's formulation.[13]

Troubleshooting Steps:

  • Check the Concentration Ratio: The volume and concentration of the neutralizer must be sufficient for the amount of active ingredient being carried over.[5] Consider increasing the volume of the neutralizing broth.

  • Validate Against Your Specific Organism: Neutralizer effectiveness can be organism-dependent.[5][13] Always validate using the same microorganisms you use in your efficacy test.

  • Test for Neutralizer Toxicity: The neutralizer itself might be toxic to your specific strain.[13] The Neutralizer Toxicity arm of the validation protocol (see Part 3) is essential to rule this out.

  • Consider an Alternative Method: If chemical neutralization is consistently failing, switch to membrane filtration to physically separate the microbes from the antimicrobial.[12]

Q: My neutralizer validation failed because the neutralizer is toxic to my test organism. What are my options?

A: This is a challenging but solvable problem. The goal is to find a system that inactivates the antimicrobial without harming the cells you are trying to recover.

Troubleshooting Steps:

  • Screen Other Neutralizers: Consult the literature or the table below for alternative neutralizers for your antimicrobial class.

  • Adjust Neutralizer Concentration: It's possible you are using too high a concentration of the neutralizing agent. Try performing the validation with a serial dilution of the neutralizer to find a concentration that is non-toxic but still effective.

  • Combine Methods: Use a less concentrated, non-toxic neutralizer in combination with a dilution step to bring the antimicrobial concentration below the inhibitory level.

  • Use Membrane Filtration: This remains the best alternative when a non-toxic chemical neutralizer cannot be found. The physical washing of the filter effectively removes both the antimicrobial and the potentially toxic neutralizer.[12]

Part 3: Data & Protocols for a Self-Validating System

To ensure trustworthy results, your neutralization protocol must be a self-validating system. This section provides the necessary data tables and experimental workflows.

Table 1: Common Antimicrobial Agents and Recommended Neutralizers

This table summarizes common chemical classes and their corresponding neutralizing agents, compiled from industry standards and scientific literature.

Antimicrobial ClassActive Ingredient ExamplesRecommended Neutralizer(s)Citation(s)
Quaternary Ammonium Compounds (QACs) Benzalkonium chloride, Cetylpyridinium chlorideLecithin, Polysorbate 80 (Tween® 80)[4][10][17]
Phenolics Phenol, o-Phenylphenol, TriclosanPolysorbate 80 (Tween® 80)[4][7][17]
Halogens Sodium hypochlorite (Bleach), Povidone-iodineSodium Thiosulfate, Sodium Bisulfite[10][11][18]
Aldehydes Glutaraldehyde, FormaldehydeGlycine, Histidine, Sodium Bisulfite[4][7][9]
Biguanides Chlorhexidine Gluconate (CHG)Lecithin, Polysorbate 80[5]
Alcohols Ethanol, IsopropanolDilution (as they are volatile and leave little residue)[9][10]
Oxidizing Agents Hydrogen Peroxide, Peracetic AcidCatalase (for H₂O₂), Peroxidase, Sodium Thiosulfate[7][11]
Diagram: Workflow for Neutralizer Validation

The following diagram outlines the critical experimental arms required to validate a neutralization procedure, based on standards like ASTM E1054.[15][16]

G cluster_prep Initial Preparation cluster_tests Experimental Arms (Triplicate) cluster_results Plating and Incubation cluster_analysis Data Analysis & Acceptance Criteria Microbe Microorganism Suspension (~30-100 CFU/mL) Test_A Test A: Neutralizer Effectiveness Microbe->Test_A Test_B Test B: Neutralizer Toxicity Microbe->Test_B Test_C Test C: Organism Viability Microbe->Test_C Antimicrobial Antimicrobial Solution (Test Concentration) Antimicrobial->Test_A Neutralizer Neutralizer Solution Neutralizer->Test_A Neutralizer->Test_B Buffer Control Buffer (e.g., PBS) Buffer->Test_C Plate_A Plate & Incubate Test_A->Plate_A Plate_B Plate & Incubate Test_B->Plate_B Plate_C Plate & Incubate Test_C->Plate_C Count_A Count A (CFU) Plate_A->Count_A Count_B Count B (CFU) Plate_B->Count_B Count_C Count C (CFU) Plate_C->Count_C Analysis Compare Counts: 1. Count A ≈ Count C (Effectiveness) 2. Count B ≈ Count C (Non-Toxicity) Count_A->Analysis Count_B->Analysis Count_C->Analysis

Caption: ASTM E1054-based workflow for neutralizer validation.

Experimental Protocol: Standard Neutralizer Validation Assay

This protocol provides a generalized, step-by-step methodology for validating a chosen neutralizer. It must be performed for each microorganism and antimicrobial combination.

Objective: To verify that a neutralizer effectively inactivates an antimicrobial agent without being toxic to the test microorganism.

Materials:

  • Test antimicrobial at its use-concentration.

  • Chosen neutralizing broth/diluent.

  • Control diluent (e.g., Phosphate-Buffered Saline (PBS) or Peptone Water).

  • Standardized culture of the test organism, diluted to a low concentration (e.g., 30-100 CFU/mL).[15]

  • Standard laboratory plating supplies (agar plates, pipettes, incubator).

Procedure: The experiment is divided into three parallel parts, each performed in triplicate.[16]

  • Part A: Neutralizer Effectiveness Test

    • Add a specified volume of the antimicrobial solution to the neutralizing broth.

    • Immediately after, add a specified volume of the diluted microorganism suspension.

    • Mix and incubate for a defined, short contact time (e.g., 1-5 minutes).

    • Plate a suitable volume from the mixture onto agar plates.

    • Incubate the plates under appropriate conditions.

    • Purpose: This test determines if the neutralizer can rescue microorganisms from the antimicrobial's lethal effect.[15][16]

  • Part B: Neutralizer Toxicity Test

    • Add a specified volume of the control diluent (e.g., PBS) to the neutralizing broth (in place of the antimicrobial).

    • Add the same volume of the diluted microorganism suspension as in Part A.

    • Mix, incubate for the same contact time, and plate as in Part A.

    • Incubate the plates under the same conditions.

    • Purpose: This test ensures that the neutralizer itself does not inhibit or kill the microorganisms.[13][15]

  • Part C: Organism Viability Control

    • Add a specified volume of the control diluent to another tube of control diluent.

    • Add the same volume of the diluted microorganism suspension as in Part A.

    • Mix, incubate for the same contact time, and plate as in Part A.

    • Incubate the plates under the same conditions.

    • Purpose: This is the baseline control that shows the expected number of viable microorganisms in the absence of any antimicrobial or neutralizer.[5][15]

Acceptance Criteria:

  • Effectiveness: The average number of colonies from Part A should be statistically equivalent (or not significantly lower) than the count from Part C. A common acceptance criterion is that the recovery in A is ≥70% of the recovery in C.[13]

  • Non-Toxicity: The average number of colonies from Part B should be statistically equivalent to the count from Part C. This confirms the neutralizer is not inherently microbicidal or biostatic.[13]

If both criteria are met, the neutralization system is considered valid for your specific test conditions.

Diagram: Troubleshooting Logic for Quenching Issues

This diagram provides a logical decision-making pathway for diagnosing and resolving quenching problems.

Troubleshooting Start Unexpected Zero/Low Recovery in Efficacy Test Q1 Is the Neutralization Method Validated for this Antimicrobial & Organism? Start->Q1 Validate Perform Full Neutralizer Validation (Effectiveness & Toxicity) Q1->Validate No Q2 Validation Passed? Q1->Q2 Yes Review Review Literature & Table 1 for Appropriate Neutralizer Validate->Review Validate->Q2 Pass Result is Likely True Antimicrobial Efficacy. Quenching is Ruled Out. Q2->Pass Yes Fail Validation Failed Q2->Fail No Q3 Why did it fail? Fail->Q3 Ineffective Ineffective Neutralization (Recovery in Test A << Control C) Q3->Ineffective Ineffective Toxic Neutralizer Toxicity (Recovery in Test B << Control C) Q3->Toxic Toxic Action_Ineffective Increase Neutralizer Concentration or Contact Time. Re-Validate. Ineffective->Action_Ineffective Action_Toxic Decrease Neutralizer Concentration or Screen Alternative Neutralizers. Re-Validate. Toxic->Action_Toxic Action_Ineffective->Validate Membrane If Chemical Neutralization Consistently Fails, Use Membrane Filtration. Action_Ineffective->Membrane If still fails Action_Toxic->Validate Action_Toxic->Membrane If no alternative

Caption: Decision tree for troubleshooting quenching effects.

References
  • ASTM E1054 - Antimicrobial Agents Evaluation Test. Microbe Investigations. [Link]

  • ASTM E1054 Neutralization Evaluation Test. Microchem Laboratory. [Link]

  • Neutralization of Germicides | Infection Control. CDC. [Link]

  • Kampf, G., et al. (2008). Pitfalls in efficacy testing – how important is the validation of neutralization of chlorhexidine digluconate? BMC Infectious Diseases. [Link]

  • Ghanem, E. H., et al. (1985). Development and validation of a neutralizer system for in vitro evaluation of some antiseptics. Antimicrobial Agents and Chemotherapy. [Link]

  • Beyond Pass-Fail for USP 51 Antimicrobial Effectiveness Testing. iFyber. [Link]

  • A bioassay-based protocol for chemical neutralization of human faecal wastes treated by physico-chemical disinfection processes: A case study on benzalkonium chloride. PubMed Central. [Link]

  • ASTM E1054-21e1 - Standard Practices for Evaluation of Inactivators of Antimicrobial Agents. ANSI Webstore. [Link]

  • Sadeghi, I., et al. (2010). Evaluation of Neutralizing Efficacy and Possible Microbial Cell Toxicity of a Universal Neutralizer Proposed by the CTPA. Jundishapur Journal of Microbiology. [Link]

  • Al-Adham, I. S. I., et al. (2023). Evaluation of new formulations for neutralizing antimicrobial preservatives in pharmaceutical preparations. Future Journal of Pharmaceutical Sciences. [Link]

  • A Review of Traditional and Emerging Residual Chlorine Quenchers on Disinfection By-Products: Impact and Mechanisms. NIH. [Link]

  • E1054 − 08 (Reapproved 2013) - Standard Test Methods for Evaluation of Inactivators of Antimicrobial Agents. ASTM International. [Link]

  • ASTM E1054-08 - Standard Test Methods for Evaluation of Inactivators of Antimicrobial Agents. ASTM International. [Link]

  • Best Practices for Disinfectant Validation in Cleanrooms. STERIS Life Sciences. [Link]

  • QC Corner: Neutralizers to avoid false negatives in microbial monitoring. MilliporeSigma. [Link]

  • Impact of disinfectant-neutralizing buffers used for sampling methods on the viability of adherent Listeria monocytogenes cells on surfaces. NIH. [Link]

  • El-Sayed, E. et al. (2012). Efficacy and toxicity of neutralizers against disinfectants and antiseptics used in vaccine production facility. African Journal of Microbiology Research. [Link]

  • ISO 18593:2004 - Microbiology of food and animal feeding stuffs — Horizontal methods for sampling techniques from surfaces using contact plates and swabs. iTeh Standards. [Link]

  • SurfACE™ Sampling Solutions in Food Production. Hardy Diagnostics. [Link]

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"Method development challenges for chlorinated phenolic compounds"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of chlorinated phenolic compounds (CPs). This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during method development. As Senior Application Scientists, we aim to provide not just solutions, but also the underlying scientific principles to empower you in your analytical endeavors.

Section 1: Sample Preparation Challenges

Sample preparation is a critical step that significantly impacts the accuracy and sensitivity of CP analysis. Due to their polarity and potential for matrix interactions, extracting these compounds efficiently can be challenging.

Frequently Asked Questions (FAQs): Sample Preparation

Q1: My recoveries for chlorinated phenols from water samples are low and inconsistent using Solid-Phase Extraction (SPE). What are the likely causes and how can I improve them?

A1: Low and erratic recoveries in SPE are a common issue when analyzing polar compounds like chlorinated phenols. The problem often stems from several factors related to pH, sorbent selection, and elution conditions.

  • Causality: Chlorinated phenols are weak acids. At neutral or alkaline pH, they exist in their anionic (phenolate) form, which has a much lower affinity for reversed-phase sorbents (like C18) compared to the neutral form. This leads to poor retention on the cartridge and, consequently, low recovery.

  • Troubleshooting Steps:

    • Sample Acidification: Ensure your water sample is acidified to a pH below 2, typically with sulfuric or hydrochloric acid, before extraction.[1][2] This protonates the phenolic hydroxyl group, making the molecule less polar and enhancing its retention on non-polar SPE sorbents.

    • Sorbent Selection: While C18 is common, for more polar CPs, a polystyrene-divinylbenzene (PS-DVB) based sorbent might provide better retention and recovery due to its different interaction mechanisms.[3]

    • Elution Solvent Optimization: If recoveries are still low, your elution solvent may not be strong enough. A mixture of solvents, such as methanol:acetonitrile, can be more effective.[4] Ensure the elution volume is sufficient to completely desorb the analytes from the sorbent; try collecting and analyzing a second elution fraction to check for breakthrough.[3][5]

    • Salting Out: Adding NaCl to the sample can increase the ionic strength, which can improve the extraction efficiency of more water-soluble phenolics by reducing their solubility in the aqueous phase.[2][6]

Q2: I'm observing significant matrix effects (ion suppression/enhancement) in my LC-MS/MS analysis of CPs in complex matrices like wastewater or soil extracts. How can I mitigate this?

A2: Matrix effects are a major challenge in LC-MS/MS analysis, caused by co-eluting matrix components that interfere with the ionization of the target analytes in the mass spectrometer source.[7][8]

  • Causality: Co-extracted substances from complex samples can compete with the analytes for ionization, leading to either a suppressed or, less commonly, an enhanced signal. This directly impacts the accuracy of quantification.[7][9]

  • Troubleshooting & Mitigation Strategies:

    • Improve Sample Cleanup: The most direct approach is to remove the interfering matrix components. This can be achieved by adding cleanup steps after the initial extraction, such as using different SPE cartridges (e.g., graphitized carbon black) or employing liquid-liquid partitioning.

    • Chromatographic Separation: Optimize your HPLC method to chromatographically separate the analytes from the bulk of the matrix components. A longer column, a shallower gradient, or a different stationary phase can achieve this.[8]

    • Dilution: A simple yet effective method is to dilute the sample extract. This reduces the concentration of matrix components, thereby minimizing their impact on ionization.[9] However, this requires a sufficiently sensitive instrument to detect the diluted analytes.

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has been processed in the same way as your samples. This helps to compensate for the matrix effects, as both the standards and the samples will experience similar signal suppression or enhancement.

    • Isotope Dilution: Use stable isotopically labeled internal standards for each analyte. These standards co-elute with the native analytes and experience the same matrix effects, providing the most accurate correction for any signal variation.[2]

Workflow Diagram: Troubleshooting Low SPE Recovery

Caption: A decision tree for troubleshooting low recovery of chlorinated phenols during SPE.

Section 2: Chromatographic and Detection Challenges

Even with perfect sample preparation, chromatographic and detection issues can compromise the quality of your data. This section addresses common problems encountered during the instrumental analysis of CPs.

Frequently Asked Questions (FAQs): Chromatography & Detection

Q3: I am analyzing underivatized chlorinated phenols by GC and observing severe peak tailing and low sensitivity. What is causing this and what's the solution?

A3: This is a classic problem when analyzing polar, acidic compounds like phenols by gas chromatography.

  • Causality: The free hydroxyl group on the phenol ring is highly polar and can interact strongly with active sites (e.g., residual silanols) in the GC inlet liner and on the column stationary phase.[10] This leads to poor peak shape (tailing), reduced response, and potential irreversible adsorption.[10]

  • Solution: Derivatization: The most effective solution is to derivatize the phenols to make them more volatile and less polar. This is a requirement in many standard methods like U.S. EPA Method 8041A.[11][12][13][14]

    • Acetylation: Reacting the phenols with acetic anhydride to form acetate esters is a common approach.[15][16] These esters are more volatile and less polar, resulting in sharper, more symmetrical peaks.[15]

    • Silylation: Using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) ethers is another excellent option.[10][17] This derivatization is often very fast and efficient.[10][17]

    • Pentafluorobenzylation (PFBBr): This derivatization is particularly useful when using an Electron Capture Detector (ECD), as the resulting PFB ethers are highly electronegative and give a strong ECD signal.

Q4: Some of my chlorinated phenol isomers are co-eluting on my GC/LC column. How can I improve their separation?

A4: Co-elution of isomers, such as 2,4-dichlorophenol and 2,5-dichlorophenol, is a frequent challenge due to their similar physicochemical properties.[2]

  • Causality: The subtle differences in the positions of the chlorine atoms may not be sufficient to allow for complete separation on a standard chromatographic column.

  • Troubleshooting Steps:

    • For GC:

      • Change Column Polarity: If you are using a non-polar column (e.g., DB-5), switching to a more polar column (e.g., DB-1701 or a wax-type column) can alter the selectivity and often resolve the co-eluting isomers.[11] U.S. EPA Method 8041A recommends dual-column analysis for confirmation.[11][12]

      • Optimize Temperature Program: A slower temperature ramp rate can increase the time the analytes spend interacting with the stationary phase, which may improve resolution.

    • For HPLC:

      • Modify Mobile Phase: Adjusting the organic modifier (e.g., switching from acetonitrile to methanol or vice versa) can change the selectivity.[1] Fine-tuning the pH of the aqueous portion of the mobile phase can also influence the retention of these acidic compounds.[1]

      • Change Stationary Phase: Consider a column with a different selectivity, such as a phenyl-hexyl or a biphenyl phase, which can offer different interactions compared to a standard C18 column.[18]

Protocol: In-Situ Acetylation Derivatization for GC-MS Analysis

This protocol is adapted from U.S. EPA Method 1653 for the derivatization of chlorinated phenolics in water.[16]

  • Sample Preparation: To a 1000 mL water sample, add appropriate internal standards and surrogates. Adjust the pH to neutral.

  • Buffering: Add 5 mL of a 60% w/v potassium carbonate (K₂CO₃) buffer solution. The pH should now be between 9 and 11.5.[16]

  • Derivatization: Add 3 mL of acetic anhydride to the sample.[16] Stir vigorously for 5 minutes.

  • Extraction: Perform a liquid-liquid extraction using hexane.

  • Concentration: Concentrate the hexane extract to a final volume of 0.5 mL.

  • Analysis: Add an instrument internal standard and inject an aliquot into the GC-MS.

Data Summary: Typical HPLC-UV Conditions

The following table provides a starting point for HPLC method development for chlorinated phenols.[1][19]

ParameterTypical ConditionRationale
Column Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)Provides good hydrophobic retention for a wide range of CPs.[1]
Mobile Phase A: Water with 0.1% Acetic AcidB: Acetonitrile or MethanolAcidification suppresses ionization for better peak shape. A gradient elution is typically used to separate compounds with a wide range of polarities.[1]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides consistent retention times.
Detection UV at 280 nmA good general wavelength for screening multiple chlorophenols.[1] For higher sensitivity, specific wavelengths can be chosen for individual compounds.
Injection Vol. 10-20 µLA typical injection volume for analytical HPLC.

Section 3: Stability and Storage

Q5: My chlorinated phenol standards and samples seem to degrade over time, even when stored in the refrigerator. What can I do to improve their stability?

A5: Chlorinated phenols can be susceptible to degradation, particularly in the presence of residual chlorine or oxidative agents.

  • Causality: Residual chlorine in water samples can continue to react with phenols, altering their concentration and forming different, more highly chlorinated species.[20][21][22] Some CPs, like chlorocatechols, are also prone to oxidation.[2]

  • Preservation and Storage:

    • Dechlorination: For chlorinated water samples, it is crucial to quench any residual chlorine at the time of collection. This is typically done by adding a reducing agent like sodium thiosulfate or ascorbic acid.[2]

    • pH Adjustment: As mentioned for SPE, acidifying samples to pH < 2 helps to preserve the CPs.[2]

    • Storage Conditions: Samples and extracts should be stored refrigerated at ≤ 6°C in amber glass containers to protect them from light.[2]

    • Holding Times: Adhere to established holding times. For preserved water samples, this is typically 14 days to extraction and 40 days for the extract before analysis.[2]

Logical Diagram: Key Stability Factors

Stability_Factors cluster_sample Sample Integrity cluster_factors Influencing Factors cluster_solutions Preservation Strategy Sample Chlorinated Phenol Sample Degradation Degradation (Inaccurate Results) Sample->Degradation Chlorine Residual Chlorine Chlorine->Degradation Oxidation Oxidation Oxidation->Degradation Light Photodegradation Light->Degradation Quench Add Sodium Thiosulfate or Ascorbic Acid Quench->Chlorine Mitigates Acidify Adjust pH < 2 Acidify->Oxidation Mitigates Store Store at ≤ 6°C in Amber Vials Store->Light Mitigates

Caption: Key factors affecting the stability of chlorinated phenols and corresponding preservation strategies.

References

  • Lee, H. B., Peart, T. E., & Svoboda, M. L. (2002). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. Analytical Chemistry, 74(24), 6329–6335. [Link]

  • Journal of the Chemical Society of Pakistan. (2006). Chromatographic Determination of Chlorophenols. Retrieved from [Link]

  • PubMed. (2002). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Retrieved from [Link]

  • Taylor & Francis Online. (2016). Determination of Chlorophenols in Wastewater with Methyl Chloroformate Derivatization, Solid Phase Extraction, and Gas Chromatography–Mass Spectrometry. Retrieved from [Link]

  • British Columbia Ministry of Environment. (2017). Chlorinated and Non-Chlorinated Phenols in Water. Retrieved from [Link]

  • Case Study. (n.d.). Determination of Chlorophenols in water by LC-MS/MS. Retrieved from [Link]

  • Asian Journal of Chemistry. (2013). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2000). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8041A. Retrieved from [Link]

  • ACS Publications. (1998). Electrochemical Incineration of 4-Chlorophenol and the Identification of Products and Intermediates by Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2002). Determination of chlorophenols by solid-phase microextraction and liquid chromatography with electrochemical detection. Retrieved from [Link]

  • ResearchGate. (2011). Determination of Chlorophenols in Water Samples Using Solid-Phase Extraction Enrichment Procedure and Gas Chromatography Analysis. Retrieved from [Link]

  • ResearchGate. (2002). Determination of chlorophenols by solid-phase microextraction and liquid chromatography with electrochemical detection. Retrieved from [Link]

  • SCIRP. (2016). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Retrieved from [Link]

  • Analytical Methods. (2012). LPME with in situ derivatization and GC-MS for trace analysis of chlorophenols in water samples. Retrieved from [Link]

  • National Institutes of Health. (2012). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Retrieved from [Link]

  • Trade Science Inc. (2013). Analysis of chlorophenols in water and sediment samples by solid phase extraction and solvent extraction. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Development of On-Line Solid Phase Extraction (SPE) Coupled with High-Performance Liquid Chromatography (HPLC) for the Determination of Phenols in River Water. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996). Method 1653: Chlorinated Phenolics in Wastewater by In Situ Acetylation and GCMS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1995). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • National Environmental Methods Index. (n.d.). EPA-RCA: 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • PubMed. (1996). Biodegradation of chlorinated phenolic compounds. Retrieved from [Link]

  • ScienceDirect. (2021). Optimization of a solid-phase extraction step by experimental design for application to SPE-GC-ECD analysis of four bromobenzoquinones and 2,4,6-tribromophenol in chlorinated seawater. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). Table 7-2, Analytical Methods for Determining Phenol in Environmental Samples. Retrieved from [Link]

  • ResearchGate. (2007). Speciation and transformation pathways of chlorophenols formed from chlorination of phenol at trace level concentration. Retrieved from [Link]

  • ACS Publications. (1979). Chlorination of Phenols: Kinetics and Formation of Chloroform. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). SW-846 Test Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

  • LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Retrieved from [Link]

  • Phenomenex. (n.d.). Sample Prep Tech Tip: What is the Matrix Effect. Retrieved from [Link]

  • Waters. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

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  • Longdom Publishing. (2017). Analysis of chlorinated compounds, phenolic compounds, styrenes, indene, dicyclopentadiene, dihydrocyclopentadiene, cumene, benzene, toluene, ethylbenzene and xylenes in fuel oil by headspace GC-MS. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Antimicrobial Efficacy of Sodium p-chloro-m-cresolate and Parabens

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the antimicrobial performance of two widely utilized preservative systems: Sodium p-chloro-m-cresolate (PCMC) and parabens. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data and field-proven insights to facilitate informed preservative selection in pharmaceutical, cosmetic, and industrial formulations.

Introduction: The Imperative for Microbial Control

In aqueous-based formulations, the control of microbial contamination is paramount to ensure product safety, stability, and integrity. Antimicrobial preservatives are essential excipients added to prevent the growth of bacteria, yeast, and mold that may be introduced during manufacturing or repeated consumer use.[1][2] The selection of an appropriate preservative is a critical decision, balancing broad-spectrum efficacy against factors like chemical stability, formulation compatibility, safety, and regulatory acceptance.

Among the arsenal of available preservatives, this compound, a halogenated phenolic compound, and parabens, a family of alkyl esters of p-hydroxybenzoic acid, are frequently employed.[3][4] This guide will dissect their mechanisms of action, compare their antimicrobial efficacy with supporting data, detail standardized testing protocols, and navigate their respective safety and regulatory landscapes.

Mechanisms of Antimicrobial Action

The efficacy of a preservative is fundamentally dictated by its mechanism of action at the cellular level. PCMC and parabens employ distinct strategies to inhibit microbial growth.

This compound (PCMC)

PCMC, and its free acid form p-chloro-m-cresol (chlorocresol), function primarily by causing gross physical damage to the microbial cell membrane.[5] This disruptive action is characteristic of phenolic compounds. The process involves binding to the cell membrane, which alters its structure and compromises its function as a selective barrier. This leads to a rapid increase in permeability, causing the leakage of essential intracellular constituents like ions and metabolites, ultimately resulting in cell death.[5]

Parabens

The antimicrobial action of parabens is more multifaceted. The primary target is also the microbial cell membrane, where they are thought to disrupt the lipid bilayer, interfering with membrane transport processes and energy transduction.[1][6][7] Beyond membrane disruption, evidence suggests that parabens can also inhibit the synthesis of crucial macromolecules, such as DNA and RNA, and interfere with key enzymatic activities, including ATPases and phosphotransferases.[1][8]

Antimicrobial_Mechanisms cluster_0 This compound (PCMC) cluster_1 Parabens PCMC PCMC Membrane Microbial Cell Membrane PCMC->Membrane Binds to & Disrupts Leakage Leakage of Cytoplasmic Constituents Membrane->Leakage Increases Permeability Death1 Cell Death Leakage->Death1 Parabens Parabens Membrane2 Microbial Cell Membrane Parabens->Membrane2 Disrupts Lipid Bilayer Synthesis Inhibition of DNA/RNA Synthesis Parabens->Synthesis Enzymes Inhibition of Key Enzymes Parabens->Enzymes Transport Disruption of Membrane Transport Membrane2->Transport Death2 Growth Inhibition & Cell Death Transport->Death2 Synthesis->Death2 Enzymes->Death2

Caption: Comparative mechanisms of action for PCMC and Parabens.

Comparative Antimicrobial Efficacy

The effectiveness of a preservative is evaluated by its spectrum of activity and the minimum concentration required to inhibit microbial growth (Minimum Inhibitory Concentration, MIC).

General Spectrum of Activity:

Both preservative systems offer broad-spectrum activity, but with notable differences in their strengths. PCMC is recognized for its potent bactericidal properties against both Gram-positive and Gram-negative bacteria, as well as fungi.[2] Parabens are generally more effective against fungi (yeasts and molds) and Gram-positive bacteria than they are against Gram-negative bacteria.[1][9]

The antimicrobial activity of parabens increases with the length of their alkyl chain (butyl > propyl > ethyl > methyl).[1][9][10] However, this increase in efficacy is coupled with a decrease in water solubility.[9][11] Consequently, parabens are often used in combination, such as methylparaben and propylparaben, to achieve a synergistic effect and broader coverage.[2][11]

Quantitative Efficacy Data (MIC):

The following table summarizes typical MIC values for various parabens against common microorganisms, compiled from literature. Direct comparative MIC data for PCMC under identical conditions is less commonly published in open literature, but it is generally considered effective at concentrations between 0.05% and 0.2%.

Table 1: Minimum Inhibitory Concentration (MIC) Data for Parabens

Microorganism Type Methylparaben (µg/mL) Propylparaben (µg/mL)
Staphylococcus aureus Gram-positive Bacteria 1000 - 2000 More active than methylparaben
Streptococcus pyogenes Gram-positive Bacteria 2000 500
Micrococcus luteus Gram-positive Bacteria 1000 500
Escherichia coli Gram-negative Bacteria >4000 >4000
Bordetella bronchiseptica Gram-negative Bacteria 250 2000
Candida albicans Yeast (Fungus) 1000 - 2000 250 - 500
Aspergillus brasiliensis Mold (Fungus) 1000 500

Source: Data compiled from multiple studies.[7][12]

Factors Influencing Efficacy:

The in-situ performance of any preservative is highly dependent on the formulation's physicochemical properties.

  • pH: Parabens are effective over a broad pH range of 4-8.[9] The efficacy of phenolic compounds like chlorocresol can also be pH-dependent.

  • Interactions with Excipients: The efficacy of preservatives can be significantly reduced by interactions with other formulation components.[13] For instance, the hydrophobic nature of parabens makes them prone to incorporation into the micelles of non-ionic surfactants (e.g., Polysorbates), which can decrease their available concentration in the aqueous phase and compromise their antimicrobial effect.[11][14]

  • Partitioning: In multiphase systems like emulsions, preservatives can partition between the oil and aqueous phases. Since microbial growth primarily occurs in the aqueous phase, a preservative's efficacy is dependent on maintaining a sufficient concentration in this phase.[9][14]

Standardized Protocol: Antimicrobial Effectiveness Testing (AET)

To validate the efficacy of a preservative system within a final product formulation, a standardized challenge test is required. The United States Pharmacopeia (USP) General Chapter <51> "Antimicrobial Effectiveness Testing" provides a definitive protocol.[15][16]

Objective: To determine the effectiveness of the antimicrobial preservative system by challenging the product with a standardized inoculum of representative microorganisms.

Step-by-Step Methodology (USP <51>):

  • Product Preparation: Five individual containers of the product are prepared, one for each test microorganism.

  • Inoculum Preparation: Standardized cultures of five compendial microorganisms are prepared:

    • Candida albicans (yeast, ATCC 10231)

    • Aspergillus brasiliensis (mold, ATCC 16404)

    • Escherichia coli (Gram-negative bacteria, ATCC 8739)

    • Pseudomonas aeruginosa (Gram-negative bacteria, ATCC 9027)

    • Staphylococcus aureus (Gram-positive bacteria, ATCC 6538)

  • Inoculation ("Challenge"): Each product container is separately inoculated with one of the test microorganisms to achieve a final concentration between 1x10⁵ and 1x10⁶ colony-forming units (CFU) per mL or gram of the product. The initial concentration is confirmed by plate count.

  • Incubation: The inoculated containers are incubated at a controlled temperature of 20-25°C for 28 days.

  • Sampling and Enumeration: Aliquots are removed from each container at specified time intervals (typically 7, 14, and 28 days).[15] The number of viable microorganisms in each aliquot is determined using standard plate count methods. A neutralizing agent is used to stop the action of the preservative during enumeration to ensure accurate recovery of any remaining microbes.[16]

  • Interpretation of Results: The log reduction in viable organisms from the initial inoculum level is calculated for each time point. The product passes the test if it meets the acceptance criteria specified in USP <51> for its specific product category (e.g., topical, oral, parenteral). For example, for topical products, bacteria must show at least a 2.0-log reduction from the initial count by day 14, and yeast and molds must show no increase from the initial count.

AET_Workflow start Start: Product Formulation prep_inoculum Prepare Inoculum (5 USP Microorganisms) start->prep_inoculum prep_product Prepare 5 Product Samples start->prep_product inoculate Inoculate each sample with one microorganism (10^5-10^6 CFU/mL) prep_inoculum->inoculate prep_product->inoculate day0 Day 0: Confirm Initial Count inoculate->day0 incubate Incubate at 20-25°C for 28 Days day0->incubate day7 Day 7: Sample & Plate Count incubate->day7 day14 Day 14: Sample & Plate Count day7->day14 day28 Day 28: Sample & Plate Count day14->day28 calculate Calculate Log Reduction at each timepoint day28->calculate compare Compare results to USP <51> Acceptance Criteria calculate->compare end End: Pass/Fail Result compare->end

Caption: Workflow for the USP <51> Antimicrobial Effectiveness Test.

Safety and Regulatory Landscape

The selection of a preservative is heavily influenced by its safety profile and global regulatory acceptance.

This compound (PCMC):

  • Safety: The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that PCMC is safe for use in cosmetics at concentrations up to 0.5%.[17][18][19] It can be a skin irritant and potential sensitizer, particularly at higher concentrations.[18][20]

  • Regulatory Status: In the European Union, PCMC (as chlorocresol) is permitted as a preservative in cosmetic products at a maximum concentration of 0.2% and is restricted from use in products applied on mucous membranes.[20] In Canada, it is registered for use as a material preservative in industrial settings.[3] The U.S. FDA permits its sodium salt for use as an antimicrobial preservative in lubricants that may have incidental food contact, with a specified maximum level.[19][21]

Parabens:

  • Safety: Parabens have a long history of use and are generally considered to have low toxicity.[22] However, they have come under public and scientific scrutiny due to studies suggesting they possess weak estrogenic activity, classifying them as potential endocrine-disrupting chemicals (EDCs).[23][24] This has raised concerns about a potential link to hormone-related health issues.[23]

  • Regulatory Status: The U.S. FDA considers parabens like methylparaben and propylparaben to be "generally recognized as safe" (GRAS) for use in food and continues to review safety data for their use in cosmetics, stating that at present there is no information showing that parabens as used in cosmetics have an effect on human health.[4][23] In contrast, the European Union has taken a more precautionary approach, lowering the permitted concentration limits for propylparaben and butylparaben to a total of 0.14% and banning certain other parabens from cosmetic use altogether.[22]

Conclusion and Scientific Recommendations

Both this compound and parabens are effective broad-spectrum preservatives, but their optimal applications differ based on their distinct profiles.

  • This compound is a highly effective bactericide and fungicide. Its regulatory acceptance in industrial applications and specific cosmetic uses makes it a strong candidate for formulations where robust microbial control is essential and its safety profile is acceptable under the conditions of use.

  • Parabens offer excellent efficacy, particularly against fungi, and have a long history of use in pharmaceuticals and cosmetics.[1][2] Their cost-effectiveness and performance over a wide pH range are significant advantages. However, formulation scientists must consider the ongoing regulatory and public scrutiny regarding their potential endocrine-disrupting effects, especially for longer-chain variants. When using parabens, it is often scientifically prudent to use them in combination (e.g., methyl and propyl) at the lowest effective concentration to maximize the spectrum of activity while minimizing exposure.

The ultimate choice of preservative requires a comprehensive risk-benefit analysis. This must include rigorous preservative efficacy testing (such as USP <51>) in the final formulation to confirm activity, alongside a thorough evaluation of the product's intended use, target market, and the evolving global regulatory landscape.

References

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A Senior Application Scientist's Guide to the Validation of Preservative Efficacy Testing for Sodium p-chloro-m-cresolate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of Sodium p-chloro-m-cresolate's performance as a preservative in pharmaceutical products. It is intended for researchers, scientists, and drug development professionals seeking to understand and validate its efficacy through established experimental protocols.

Introduction: The Critical Role of Preservative Efficacy in Pharmaceutical Safety

In the development of multi-dose pharmaceutical preparations, particularly aqueous-based formulations, the prevention of microbial proliferation is paramount to patient safety.[1] Antimicrobial preservatives are incorporated to inhibit the growth of microorganisms that may be inadvertently introduced during manufacturing or repeated use.[2][3] this compound, the sodium salt of p-chloro-m-cresol (PCMC), is a broad-spectrum antimicrobial agent utilized for this purpose.[4][5]

The validation of a preservative's efficacy is not merely a quality control checkpoint but a foundational requirement of Good Manufacturing Practice (GMP).[1] Regulatory bodies worldwide mandate robust data demonstrating that the chosen preservative system provides adequate protection against microbial contamination throughout the product's shelf life and usage period.[6] This guide will dissect the validation process for this compound, grounded in the authoritative standards of the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).

Mechanism of Action: How this compound Works

This compound, a phenolic derivative, exerts its antimicrobial effect by disrupting microbial cell integrity.[4] Its primary mechanism involves inducing leakage of essential intracellular components, such as potassium and phosphate ions, from the cytoplasm. This disruption of the cell membrane's permeability leads to the dissipation of the proton motive force, uncoupling respiration from ATP synthesis and ultimately causing cell death.[4] This broad-spectrum activity makes it effective against both Gram-positive and Gram-negative bacteria, as well as fungi.[4][7]

The Gold Standard: Preservative Efficacy Test (PET) Validation

The Preservative Efficacy Test (PET), also known as the Antimicrobial Effectiveness Test (AET), is the definitive method for validating a preservative system.[3][8] The test challenges the preserved formulation with a high concentration of specific microorganisms to simulate contamination.[9][10] The validation of this test is crucial to ensure the method is capable of demonstrating the required reduction in microbial counts.[8]

Foundational Pharmacopoeial Standards

The two most widely recognized standards for PET are:

  • USP General Chapter <51> "Antimicrobial Effectiveness Test" : This standard is predominantly used for products intended for the US market.[9][11]

  • Ph. Eur. Chapter 5.1.3 "Efficacy of antimicrobial preservation" : This is the key standard for products marketed within the European Union.[12][13]

While both standards share the same fundamental principle of challenging the product with a microbial load, they have slight differences in acceptance criteria, which will be detailed later.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines the essential steps for validating the preservative efficacy of a formulation containing this compound.

Mandatory Visualization: Preservative Efficacy Test (PET) Workflow

PET_Workflow cluster_prep Phase 1: Preparation cluster_challenge Phase 2: Challenge cluster_analysis Phase 3: Analysis cluster_eval Phase 4: Evaluation P1 Prepare & Standardize Microbial Inocula (1x10^8 CFU/mL) C1 Inoculate Samples with Individual Microorganisms (Final conc. 10^5-10^6 CFU/mL) P1->C1 P2 Prepare Product Samples (Final Container) P2->C1 C2 Incubate at 20-25°C C1->C2 A1 Withdraw Samples at Specified Intervals (0, 7, 14, 28 days) C2->A1 Time A2 Perform Viable Plate Counts (with Neutralizer) A1->A2 A3 Calculate Log Reduction A2->A3 E1 Compare Results to Pharmacopoeial Acceptance Criteria A3->E1 E2 Validation Report E1->E2

Caption: Workflow for the Preservative Efficacy Test (PET).

Step 1: Selection and Preparation of Challenge Microorganisms The choice of microorganisms is critical and is specified by the pharmacopoeias to represent a broad spectrum of potential contaminants.[9][11]

  • Bacteria:

    • Staphylococcus aureus (ATCC 6538) - Gram-positive cocci

    • Pseudomonas aeruginosa (ATCC 9027) - Gram-negative rod

    • Escherichia coli (ATCC 8739) - Gram-negative rod

  • Fungi:

    • Candida albicans (ATCC 10231) - Yeast

    • Aspergillus brasiliensis (ATCC 16404) - Mold (formerly A. niger)

Cultures are grown on suitable media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi) and harvested to prepare standardized suspensions.[14][15] The final inoculum should be adjusted to a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.[2][11]

Step 2: Inoculation of the Product The product, in its final container whenever possible, is challenged with each microorganism individually.[10][12] A small volume (0.5% to 1.0%) of the standardized inoculum is added to the product to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL.[2][14] This high concentration represents a significant microbial challenge to the preservative system.

Step 3: Incubation and Sampling The inoculated product containers are incubated at a controlled temperature, typically 20-25°C, for a period of 28 days.[11][16] Samples are withdrawn for microbial enumeration at specified time intervals, commonly at 0, 7, 14, and 28 days.[11]

Step 4: Neutralization and Microbial Enumeration This is a self-validating step and is critical for obtaining accurate results. The antimicrobial activity of the this compound in the withdrawn sample must be neutralized to allow for the recovery of any surviving microorganisms.[8][17] Failure to effectively neutralize the preservative would lead to a false-low count, suggesting greater efficacy than is real.

  • Causality Behind Neutralization: The neutralizer must inhibit the preservative's action without being toxic to the microorganisms themselves.[8] Common neutralizers include lecithin and polysorbate 80 (Tween 80). The effectiveness of the neutralization method must be validated before or in parallel with the PET.[17]

After neutralization, the number of viable microorganisms is determined using standard plate count methods.[9][11]

Step 5: Interpretation of Results and Acceptance Criteria The efficacy of the preservative is determined by calculating the log reduction in viable microorganisms from the initial inoculated concentration at each time point.[18] The acceptance criteria vary slightly between the USP and Ph. Eur. standards and also depend on the product category (e.g., parenteral, topical, oral).

Table 1: Comparison of USP <51> and Ph. Eur. 5.1.3 Acceptance Criteria (Category 1/A Products - Parenteral, Ophthalmic)

Time PointUSP <51> Criteria (Log Reduction)Ph. Eur. Criteria A (Log Reduction)
Bacteria
7 days≥ 1.0≥ 2.0
14 days≥ 3.0≥ 3.0
28 daysNo IncreaseNo Increase
Fungi (Yeast & Mold)
7 daysNo Increase-
14 daysNo Increase≥ 2.0
28 daysNo IncreaseNo Increase

*No Increase is defined as not more than a 0.5 log₁₀ unit increase from the previous time point.[2]

Comparative Analysis: this compound vs. Alternative Preservatives

While this compound is a potent preservative, formulation scientists must consider various factors when selecting the optimal preservative system.[4] These include pH of the formulation, potential interactions with the active pharmaceutical ingredient (API) or excipients, and the required spectrum of activity.

Table 2: Performance Comparison of Common Pharmaceutical Preservatives

PreservativeTypical Use ConcentrationOptimal pH RangeSpectrum of ActivityKey AdvantagesPotential Drawbacks
This compound 0.1 - 0.2%[4]Acidic to NeutralBroad (Bacteria & Fungi)[7]Potent, broad-spectrum activity.Can be a moderate allergen for sensitive skin.[19]
Parabens (Methyl, Propyl) 0.01 - 0.3%4 - 8More effective against fungi than bacteria.Wide pH range, often used in combination for synergy.Potential for adsorption onto plastics and some incompatibilities.[20][21]
Benzyl Alcohol 0.5 - 2.0%< 5 (most effective)Primarily bacteriostatic.Good safety profile in many applications.Limited fungistatic activity, potential for neurotoxicity in neonates.
Phenoxyethanol 0.5 - 1.0%BroadPrimarily bacteriostatic (especially Gram-negative).Good compatibility with many ingredients.Narrow spectrum of activity, often requires a co-preservative.[21]
Benzalkonium Chloride (BAK) 0.01 - 0.02%4 - 10Broad (Bacteria, Fungi, Yeast)[22]Highly potent at low concentrations.Cationic nature leads to incompatibilities, known ocular irritant.[22]

Expert Insights on Formulation Considerations: The efficacy of any preservative, including this compound, can be significantly influenced by the formulation matrix.[1] For instance, high concentrations of non-ionic surfactants can micellize the preservative, reducing its availability and antimicrobial activity. Similarly, interactions with container materials, such as adsorption onto rubber stoppers, must be evaluated as part of the stability program.[21]

Conclusion: Ensuring Product Integrity Through Rigorous Validation

The validation of the preservative efficacy test for this compound is a non-negotiable step in pharmaceutical development. It provides the necessary scientific evidence that a product is protected from the risks of microbial contamination, thereby ensuring patient safety and regulatory compliance.[3][6]

By adhering to the rigorous protocols outlined in the USP <51> and Ph. Eur. 5.1.3, and by understanding the causal relationships between test parameters, formulation components, and preservative performance, drug development professionals can confidently establish the robustness of their chosen antimicrobial preservation system. This guide serves as a foundational framework for designing and executing a scientifically sound validation study, ultimately contributing to the delivery of safe and effective medicines.

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A Comparative Study of Antimicrobial Activity: Sodium p-chloro-m-cresolate vs. p-Chloro-m-xylenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of antimicrobial agents, phenolic compounds have long been a cornerstone for disinfection and preservation. Among these, Sodium p-chloro-m-cresolate (PCMC) and p-Chloro-m-xylenol (PCMX) are two closely related yet distinct molecules widely utilized in pharmaceutical, cosmetic, and industrial applications. This guide provides an in-depth comparative analysis of their antimicrobial efficacy, supported by experimental data and methodologies, to aid researchers, scientists, and drug development professionals in selecting the appropriate agent for their specific needs.

Chemical and Physical Properties: A Foundational Comparison

While both PCMC and PCMX share a chlorinated phenolic structure, their subtle molecular differences in methylation and the salt form of PCMC lead to variations in their physical and chemical properties. These differences can significantly impact their formulation, stability, and ultimately, their antimicrobial performance.

PropertyThis compound (PCMC)p-Chloro-m-xylenol (PCMX)
Synonyms Sodium 4-chloro-3-methylphenolate, PCMC-Na4-Chloro-3,5-dimethylphenol, Chloroxylenol
CAS Number 15733-22-9[1]88-04-0[2]
Molecular Formula C₇H₆ClNaO[1]C₈H₉ClO[2]
Molecular Weight 164.56 g/mol [1]156.61 g/mol [2]
Appearance Crystalline powderWhite crystalline powder[2][3]
Solubility in Water SolubleSlightly soluble (0.03 wt%)[2][3][4][5]
Solubility in Organic Solvents Soluble in alcoholsFreely soluble in alcohols, ethers, polyglycols[2][3][4][5]
Stability Stable under normal conditionsGood chemical stability; does not lose activity in normal storage[2][3][4][5]

The higher water solubility of this compound, by virtue of its salt form, can be a significant advantage in aqueous formulations, simplifying the manufacturing process and avoiding the need for co-solvents that might be necessary to dissolve the less water-soluble PCMX.

Mechanism of Antimicrobial Action

Both PCMC and PCMX are phenolic compounds and share a common mechanism of antimicrobial action. Their primary mode of attack is the disruption of microbial cell membranes. This leads to increased permeability, leakage of essential intracellular constituents like potassium ions, and dissipation of the proton motive force, which is critical for ATP synthesis.[6] At higher concentrations, they cause coagulation of cytoplasmic proteins, leading to cell death. This multi-targeted mechanism makes the development of microbial resistance less likely compared to agents with more specific targets.

Comparative Antimicrobial Efficacy

A direct comparison of the antimicrobial efficacy of PCMC and PCMX is best achieved through standardized microbiological assays, such as the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). While head-to-head comparative studies are limited in publicly available literature, we can synthesize data from various sources to draw a comparative picture.

PCMX has demonstrated a broad spectrum of activity, particularly against Gram-positive bacteria.[2] It is also effective against Gram-negative bacteria, fungi, and some viruses.[2][3][4][5]

Table of Reported Antimicrobial Activity of PCMX:

MicroorganismMIC (mg/L)MBC (mg/L)Reference
Staphylococcus epidermidis12.5 - 200100 - 400[2]
Other resident & transient skin bacteria12.5 - 200100 - 400[2]

PCMC, also known as Chlorocresol, is also a broad-spectrum antimicrobial agent effective against both Gram-positive and Gram-negative bacteria, as well as fungi.[6][7] Its activity is reportedly greater in acidic conditions. While specific MIC/MBC data from direct comparative studies with PCMX is scarce, literature suggests that concentrations of approximately 0.08% (800 mg/L) are bactericidal.[8] A typical MIC for bacteria is reported to be around 0.02% (200 mg/L).[8]

It is crucial to note that the above data is compiled from different studies and direct comparison should be made with caution. The efficacy of these compounds can be influenced by formulation components, pH, and the specific strains of microorganisms tested. For a definitive comparison for a specific application, it is highly recommended to perform a side-by-side analysis using the experimental protocols outlined below.

Experimental Protocols for Antimicrobial Activity Assessment

To provide a framework for direct comparison, the following are detailed, standardized methodologies for determining the MIC and MBC of antimicrobial agents.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted technique.

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_incubation Inoculation & Incubation cluster_analysis Analysis start Prepare standardized microbial inoculum (~5 x 10^5 CFU/mL) stock Prepare stock solutions of PCMC and PCMX media Dispense sterile broth into 96-well plate dilute Perform 2-fold serial dilutions of PCMC and PCMX across wells media->dilute controls Prepare positive (no agent) and negative (no inoculum) controls dilute->controls inoculate Inoculate wells with microbial suspension controls->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Visually or spectrophotometrically assess for turbidity incubate->read end Determine MIC: Lowest concentration with no visible growth read->end

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Step-by-Step Methodology:

  • Preparation of Inoculum: A pure culture of the test microorganism is grown overnight on an appropriate agar medium. Several colonies are then used to inoculate a sterile broth, which is incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then diluted to the final working concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Antimicrobial Solutions: Stock solutions of PCMC and PCMX are prepared in a suitable solvent (e.g., sterile deionized water for PCMC, or a water/co-solvent mixture for PCMX).

  • Serial Dilution: In a 96-well microtiter plate, serial two-fold dilutions of the antimicrobial agents are made in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive control wells (broth and inoculum, no antimicrobial) and negative control wells (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined as an extension of the MIC test.

Workflow for MBC Determination:

MBC_Workflow cluster_mic From MIC Assay cluster_plating Subculturing cluster_incubation Incubation cluster_analysis Analysis mic_wells Select clear wells from MIC plate (at and above MIC) subculture Subculture a defined volume from each clear well onto -free agar plates mic_wells->subculture incubate Incubate plates at 37°C for 18-24 hours subculture->incubate count Count colonies on each plate incubate->count end Determine MBC: Lowest concentration with ≥99.9% reduction in CFU/mL from initial inoculum count->end

Workflow for Minimum Bactericidal Concentration (MBC) Assay.

Step-by-Step Methodology:

  • Selection of Wells: Following the MIC determination, the wells showing no visible growth are selected.

  • Subculturing: A small, defined volume (e.g., 10 µL) from each of these clear wells is plated onto an appropriate agar medium that does not contain the antimicrobial agent.

  • Incubation: The plates are incubated under suitable conditions to allow for the growth of any surviving bacteria.

  • MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a 99.9% or greater reduction in the initial inoculum count.

Safety and Toxicological Profile

For any antimicrobial agent, efficacy must be balanced with safety. Both PCMC and PCMX have a long history of use and are generally considered safe at typical use concentrations. However, there are some differences in their sensitization potential.

A comparative study on skin sensitization found that PCMC is a stronger sensitizer than PCMX in both the induction and elicitation phases of allergic contact dermatitis. This is a critical consideration for products intended for topical application, especially for individuals with sensitive skin.

Both compounds are regulated for use in cosmetic products, with maximum permitted concentrations. For instance, in the European Union, PCMX is allowed in cosmetic products at a maximum concentration of 0.5%, while PCMC is restricted to 0.2% and is not for use in products applied to mucous membranes.[9]

Applications and Formulation Considerations

The choice between PCMC and PCMX often comes down to the specific requirements of the application and formulation.

  • This compound (PCMC) is frequently used as a preservative in a variety of products including adhesives, concrete additives, metalworking fluids, and leather.[10] Its use in cosmetics is also established, though with concentration restrictions.[11] Its higher water solubility makes it a good candidate for aqueous-based systems.

  • p-Chloro-m-xylenol (PCMX) is a common active ingredient in antiseptic soaps, hand sanitizers, and household disinfectants.[2][3][4][5] It is also used in wound cleansing applications.[2] Due to its lower water solubility, formulations with PCMX may require the use of surfactants or co-solvents to achieve the desired concentration.[2]

Conclusion

Both this compound and p-Chloro-m-xylenol are effective broad-spectrum antimicrobial agents with a well-established history of use. The primary selection criteria between the two will likely depend on the specific application, formulation requirements, and safety considerations.

  • PCMX may be favored in applications where a long history of use in topical antiseptics is desired, and its formulation challenges in aqueous systems can be overcome.

  • PCMC offers the advantage of higher water solubility, simplifying formulation in aqueous systems. However, its higher potential for skin sensitization must be carefully considered for topical products.

Ultimately, for any new product development, it is imperative to conduct direct comparative studies using standardized methodologies to determine the most suitable antimicrobial agent for the intended application.

References

  • Zancheng Life Sciences. (n.d.). Chloroxylenol, PCMX.
  • Ataman Kimya. (n.d.). 4-Chloro-3,5-dimethylphenol (PCMX).
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  • UL Prospector. (n.d.). Chloroxylenol (PCMX) by Jiangsu Huanxin High-tech Materials Co., Ltd..
  • (n.d.). Chloroxylenol (PCMX)
  • BHM Chemicals. (n.d.). Chlorocresol.
  • (n.d.). Chloroxylenol (PCMX) for Disinfectant and Antibacterial Soap.
  • Ataman Kimya. (n.d.). CHLOROCRESOL.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Industrial Significance of Chloroxylenol (PCMX)
  • Wikipedia. (n.d.). p-Chlorocresol.
  • Australian Government Department of Health. (2022, January 14).
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  • Amaris Chemical Solutions. (n.d.). Chlorocresol BP.
  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • Microbe Investigations. (2024, May 20). MIC and MBC testing tips to ensure reproducibility of results.
  • Emery Pharma. (2025, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More.
  • National Institutes of Health. (n.d.). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes.
  • ECHEMI. (n.d.). Sodium p-chloro-m-cresol SDS, 15733-22-9 Safety Data Sheets.
  • Government of Canada. (2014, December 10). p-Chloro-m-cresol and this compound.
  • National Institutes of Health. (n.d.). Cresol.
  • Chemsrc. (2025, August 20). This compound | CAS#:15733-22-9.
  • LookChem. (n.d.). Cas 3019-89-4,sodium m-cresolate.
  • PubMed. (n.d.). Final report on the safety assessment of sodium p-chloro-m-cresol, p-chloro-m-cresol, chlorothymol, mixed cresols, m-cresol, o-cresol, p-cresol, isopropyl cresols, thymol, o-cymen-5-ol, and carvacrol.
  • (n.d.). Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents.
  • ResearchGate. (n.d.). Table 2 . Minimum inhibitory concentration (MIC) and minimum fungicidal....
  • ResearchGate. (n.d.). Results of Minimum inhibitory concentration (MIC) and Minimum Fungi....
  • PubMed. (2021, December 29). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes.
  • Nama Group. (n.d.). Sodium p-chloro-m-cresol.

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A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Quantification of Sodium p-chloro-m-cresolate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and cross-validation framework for two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative determination of Sodium p-chloro-m-cresolate. As a widely used antimicrobial preservative in pharmaceutical and cosmetic products, the accurate and reliable measurement of this compound is critical for ensuring product safety and efficacy.[1][2] This document is intended for researchers, quality control analysts, and drug development professionals seeking to establish robust analytical methods for this preservative.

Introduction to this compound and Analytical Imperatives

This compound (Na-PCMC) is the sodium salt of p-chloro-m-cresol (PCMC), a chlorinated phenolic compound.[2][3] Its antimicrobial properties make it an effective preservative, preventing the growth of microorganisms in various formulations.[1][4] Regulatory bodies mandate strict limits on the concentration of preservatives in consumer products, necessitating the use of validated analytical methods for their precise quantification.[5]

The choice between analytical techniques like HPLC and GC-MS is a critical decision in method development.[6] HPLC is a cornerstone technique for the analysis of a wide array of pharmaceutical compounds, while GC-MS offers high sensitivity and specificity, particularly for volatile or semi-volatile analytes.[7][8] A cross-validation study is essential when two or more analytical methods are used to generate data within the same project or across different laboratories, ensuring the interchangeability and reliability of the results.[9][10][11] This guide will explore the nuances of each technique for Na-PCMC analysis and outline a framework for their cross-validation.

The Causality Behind Method Selection: HPLC vs. GC-MS

The chemical properties of the analyte, this compound (or its active form, PCMC), dictate the analytical approach. PCMC is a phenolic compound, making it amenable to both HPLC and GC analysis. However, the pathways to achieving a robust method differ significantly.

  • High-Performance Liquid Chromatography (HPLC): This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[8] For a polar compound like PCMC, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The key advantage here is that Na-PCMC, once dissolved and pH-adjusted to form PCMC, can often be analyzed directly without chemical derivatization, simplifying sample preparation.[7][12] Detection is typically achieved using a UV spectrophotometer, as the phenolic ring structure provides strong chromophores.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC separates compounds based on their volatility and interaction with a stationary phase within a heated column.[6][8] The primary challenge for analyzing PCMC by GC is its relatively low volatility and the presence of a polar hydroxyl group, which can lead to poor peak shape and thermal degradation.[7][12] To overcome this, a chemical derivatization step, such as silylation , is necessary.[7][12][13] This process replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group, rendering the molecule more volatile and thermally stable.[7][12][13] The mass spectrometer provides highly selective and sensitive detection, offering definitive identification based on the mass-to-charge ratio of fragmented ions.[14]

Experimental Protocols: A Self-Validating System

The trustworthiness of any analytical method hinges on a well-defined and robust protocol. The following sections detail the step-by-step methodologies for both HPLC and GC-MS analysis of this compound.

HPLC-UV Method Protocol

This protocol is designed for the quantitative analysis of Na-PCMC in a pharmaceutical formulation.

1. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of acetonitrile and 0.05 M phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 60:40 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.
  • Diluent: Use the mobile phase as the diluent.
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard, dissolve in and dilute to 100 mL with the diluent. This stock solution should be stored under refrigeration.
  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation:

  • Accurately weigh a portion of the sample formulation equivalent to approximately 10 mg of Na-PCMC.
  • Transfer to a 100 mL volumetric flask, add approximately 70 mL of diluent, and sonicate for 15 minutes to ensure complete dissolution.
  • Dilute to volume with the diluent and mix well.
  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
  • Flow Rate: 1.0 mL/min.[15]
  • Injection Volume: 10 µL.[15]
  • Column Temperature: 30°C.[15]
  • UV Detection Wavelength: 280 nm.

4. System Suitability:

  • Inject the 50 µg/mL standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.[16] The tailing factor should be ≤ 2.0, and the theoretical plates should be > 2000.
GC-MS Method Protocol (with Silylation)

This protocol requires derivatization to ensure the volatility and stability of the analyte.

1. Preparation of Solutions:

  • Solvent: Dichloromethane, HPLC grade.
  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
  • Standard Stock Solution (1000 µg/mL of PCMC): Accurately weigh a reference standard of p-chloro-m-cresol (the non-salt form is preferred for GC standards) and prepare a stock solution in dichloromethane.
  • Calibration Standards: Prepare serial dilutions in dichloromethane to obtain concentrations from 0.1 µg/mL to 20 µg/mL.

2. Derivatization and Sample Preparation:

  • For Standards: Pipette 1 mL of each calibration standard into separate reaction vials.
  • For Samples: Perform a liquid-liquid extraction of the acidified sample formulation to isolate the PCMC into an organic solvent like dichloromethane. Evaporate the solvent to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of dichloromethane.
  • To each vial (standards and samples), add 100 µL of the BSTFA + 1% TMCS derivatizing agent.
  • Cap the vials tightly and heat at 70°C for 30 minutes.[13]
  • Cool to room temperature before injection.

3. GC-MS Conditions:

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.[13]
  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
  • Injection Volume: 1 µL, splitless mode.
  • Inlet Temperature: 250°C.
  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 280°C at 25°C/min and hold for 5 minutes.[13]
  • MS Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.[13]
  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for TMS-derivatized PCMC (e.g., m/z 199, 214).

Cross-Validation Framework

According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, cross-validation serves to demonstrate that two distinct analytical procedures are suitable for the same intended purpose and yield comparable results.[11]

Cross-Validation Workflow

The workflow ensures a systematic comparison of the two methods.

Cross_Validation_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_eval Evaluation Phase cluster_conclusion Conclusion prep_samples Prepare a Batch of QC Samples (Low, Medium, High Concentrations) analyze_hplc Analyze QC Samples Using HPLC Method (n=6) prep_samples->analyze_hplc Split Samples analyze_gcms Analyze QC Samples Using GC-MS Method (n=6) prep_samples->analyze_gcms Split Samples prep_methods Ensure Both HPLC and GC-MS Methods are Individually Validated prep_methods->analyze_hplc prep_methods->analyze_gcms data_comp Compile and Compare Results (Mean, SD, %RSD) analyze_hplc->data_comp analyze_gcms->data_comp stat_analysis Perform Statistical Analysis (e.g., Bland-Altman Plot, t-test) data_comp->stat_analysis conclusion Determine if Methods are Interchangeable Based on Pre-defined Acceptance Criteria stat_analysis->conclusion

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Acceptance Criteria

For the methods to be considered interchangeable, the results from the analysis of the same samples should meet pre-defined acceptance criteria. A common approach involves calculating the percentage difference between the mean results obtained from each method.

Formula: % Difference = [ (Result_MethodA - Result_MethodB) / Average(Result_MethodA, Result_MethodB) ] * 100

The acceptance criterion is typically that the percentage difference for each concentration level should not exceed ±15.0%. Statistical tools like a Bland-Altman plot can also be employed to visually assess the agreement between the two methods.[9]

Comparative Performance Data

The following table summarizes the expected performance characteristics of the validated HPLC and GC-MS methods for Na-PCMC analysis, based on typical results for phenolic compounds.

Validation ParameterHPLC-UV MethodGC-MS MethodRationale & Justification
Specificity High. Demonstrated by resolving the analyte peak from all potential matrix components and degradants.Very High. Mass spectrometric detection provides definitive identification based on mass fragmentation patterns, minimizing interferences.[7]GC-MS offers superior specificity due to the added dimension of mass analysis.
Linearity (R²) > 0.999> 0.998Both methods are expected to show excellent linearity over their respective ranges.[17]
Range 1 - 100 µg/mL0.1 - 20 µg/mLThe range is established based on the intended application and the sensitivity of the technique.
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%Both methods should demonstrate high accuracy. The multi-step sample prep for GC-MS can sometimes lead to slightly wider recovery ranges.[18]
Precision (% RSD) Repeatability: ≤ 1.0%Intermediate: ≤ 2.0%Repeatability: ≤ 2.0%Intermediate: ≤ 3.0%HPLC generally offers slightly better precision due to simpler sample preparation and fewer manual steps compared to derivatization and extraction in GC-MS.[14][17]
Limit of Detection (LOD) ~0.3 µg/mL~0.02 µg/mLGC-MS is inherently more sensitive, especially in SIM mode, allowing for lower detection limits.[14]
Limit of Quantitation (LOQ) ~1.0 µg/mL~0.1 µg/mLConsistent with LOD, the LOQ for GC-MS will be significantly lower, making it suitable for trace analysis.[19]
Robustness High. Unaffected by small, deliberate changes in mobile phase composition, pH, and flow rate.[15]Moderate. Sensitive to variations in derivatization time/temperature and inlet conditions.The HPLC method is generally considered more robust for routine QC environments due to its simpler workflow.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantitative analysis of this compound.

  • HPLC-UV stands out as a robust, precise, and straightforward method, making it exceptionally well-suited for routine quality control environments where high throughput and simplicity are paramount. The absence of a derivatization step significantly reduces sample preparation time and potential sources of error.[12]

  • GC-MS provides superior sensitivity and unparalleled specificity.[14] This makes it the method of choice for applications requiring trace-level quantification, impurity profiling, or definitive confirmation of analyte identity, such as in forensic analysis or stability studies where unknown degradants may be present.

A successful cross-validation, demonstrating that the results from both methods are statistically comparable within acceptable limits, provides a high degree of confidence in the analytical data. This allows an organization the flexibility to use either method, leveraging the strengths of HPLC for routine analysis and the confirmatory power of GC-MS when needed, ensuring data integrity and regulatory compliance throughout the product lifecycle.

References

  • A Review on: Validated Analytical Methods for Determining Preservative Content in Different Dosage Forms. (2024-02-29). World Journal of Advanced Research and Reviews. [Link]

  • Best practices in method development and validation of preservatives determination using HPLC. (n.d.). Taylor & Francis Online. [Link]

  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. (n.d.). National Institutes of Health. [Link]

  • Determination of Preservatives in Cosmetics, Cleaning Agents and Pharmaceuticals Using Fast Liquid Chromatography. (2015-02-01). Journal of Chromatographic Science, Oxford Academic. [Link]

  • From Guidelines to Implementation: A Case Study on Applying ICH M10 for Bioanalytical Assay Cross-Validation. (2024-03-22). Semantic Scholar. [Link]

  • Sodium p-chloro-m-cresol. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

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  • Development and validation of liquid chromatographic methods for the estimation of the acceptance values of some hazardous preservatives in pharmaceutical formulations. (2020-03-10). Taylor & Francis Online. [Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. (2024-11-06). National Institutes of Health. [Link]

  • Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs. (2007-06). PubMed, National Center for Biotechnology Information. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022-03-31). European Medicines Agency. [Link]

  • Cross and Partial Validation. (n.d.). European Bioanalysis Forum. [Link]

  • Determination of phenolic compounds in aromatic plants by RP-HPLC and GC-MS. (2006). ResearchGate. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Pharmaceutical Technology. [Link]

  • The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. [Link]

  • This compound. (n.d.). Chemsrc. [Link]

  • Sodium p-chloro-m-cresol. (2023-10-23). Nama Group. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. [Link]

  • How to do HPLC method validation. (2022-03-03). YouTube. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023-11-30). International Council for Harmonisation. [Link]

  • Understanding the Difference Between GCMS and HPLC. (2021-03-12). GenTech Scientific. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020-11-01). LCGC International. [Link]

  • GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. (2024-07-04). Blog - News. [Link]

  • SODIUM P-CHLORO-M-CRESOL ( this compound ). (n.d.). Ataman Kimya. [Link]

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  • Development of the LC-MS/MS method for determining the p-cresol level in plasma. (n.d.). ResearchGate. [Link]

  • Gas chromatographic analysis of cresols in aquatic solution by solid phase microextraction. (n.d.). ResearchGate. [Link]

  • a screening method by gas chromatography–mass. (2020-10-12). CORESTA. [Link]

  • Analytical Methods for Determining Cresols in Environmental Materials. (n.d.). National Center for Biotechnology Information. [Link]

  • Gas Chromatographic-Mass Spectrometric Analysis for Measurement of p-Cresol and Its Conjugated Metabolites in Uremic and Normal Serum. (n.d.). ResearchGate. [Link]

  • Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique. (n.d.). National Institutes of Health. [Link]

  • Separation and determination of cresol isomers (Ortho, Meta, Para). (2017-06-24). International Journal of Chemical Studies. [Link]

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A Comparative Guide to Inter-Laboratory Validation for the Quantification of Sodium p-chloro-m-cresolate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the quantification of Sodium p-chloro-m-cresolate (PCMC), a widely used preservative in pharmaceutical and cosmetic products.[1][2] We will explore the principles behind common analytical techniques, present a framework for a comprehensive inter-laboratory validation study, and discuss the interpretation of the resulting data. This document is intended for researchers, analytical scientists, and quality control professionals involved in drug development and manufacturing.

This compound's primary function is to inhibit microbial growth, thereby ensuring product stability and safety.[3] Accurate and precise quantification of this preservative is critical to guarantee that its concentration is within the effective and safe range. Regulatory bodies mandate that analytical methods used for the quality control of pharmaceutical products be thoroughly validated to ensure their reliability.[4]

The Imperative of Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[5] The International Council for Harmonisation (ICH) guideline Q2(R1) and the United States Pharmacopeia (USP) General Chapter <1225> provide a framework for conducting such validations.[6][7] Key validation parameters include accuracy, precision, specificity, linearity, range, robustness, and the limits of detection and quantification.[8] An inter-laboratory study is the pinnacle of method validation, as it assesses the reproducibility of the method when performed by different analysts in different laboratories with different equipment.[9]

Comparative Analysis of Quantification Methodologies

Several analytical techniques can be employed for the quantification of PCMC. The most prevalent are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. Each method offers a unique set of advantages and disadvantages.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally unstable compounds, making it highly suitable for PCMC quantification.[10] Separation is achieved based on the analyte's affinity for a stationary phase (packed in a column) and a liquid mobile phase.

  • Principle: A liquid sample containing PCMC is injected into the HPLC system. The mobile phase carries the sample through the column, and PCMC is separated from other components in the matrix based on its physicochemical interactions with the stationary phase. A detector, typically a UV-Vis detector, measures the concentration of PCMC as it elutes from the column.

  • Advantages: High resolution, sensitivity, and specificity. It can be readily automated for high-throughput analysis.[11]

  • Disadvantages: Can be more expensive in terms of instrumentation and solvent consumption compared to other methods.[11]

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. While PCMC itself is not highly volatile, it can be derivatized to increase its volatility for GC analysis.

  • Principle: The sample is vaporized in a heated inlet and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the analyte's boiling point and its interaction with the stationary phase. A detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used for quantification.

  • Advantages: Excellent separation efficiency and high sensitivity, especially when coupled with an MS detector.

  • Disadvantages: The need for derivatization can add complexity and potential for error to the analytical workflow. The high temperatures used can potentially degrade thermally labile analytes.[11]

UV-Vis Spectrophotometry

This technique is based on the absorption of ultraviolet or visible light by the analyte.

  • Principle: A solution of PCMC is placed in a cuvette, and a beam of UV-Vis light is passed through it. The amount of light absorbed at a specific wavelength is directly proportional to the concentration of PCMC in the solution, according to the Beer-Lambert law.

  • Advantages: Simple, rapid, and cost-effective.

  • Disadvantages: Lower specificity compared to chromatographic methods. It is susceptible to interference from other components in the sample matrix that absorb at the same wavelength.

Designing a Robust Inter-Laboratory Validation Study

To objectively compare the performance of these methods, a well-designed inter-laboratory study is essential. This hypothetical study will involve three participating laboratories and will evaluate the quantification of PCMC in a finished pharmaceutical cream formulation.

Study Protocol

1. Objective: To assess the accuracy, precision (repeatability and intermediate precision), and reproducibility of HPLC, GC, and UV-Vis Spectrophotometry for the quantification of this compound in a cream formulation.

2. Materials:

  • A single, homogenous batch of a cream formulation containing a known concentration of this compound.
  • Certified reference standard of this compound.
  • All necessary reagents, solvents, and columns of a specified quality.

3. Participating Laboratories: Three independent laboratories (Lab A, Lab B, and Lab C) with qualified personnel and calibrated instrumentation.

4. Analytical Methods: Each laboratory will analyze the samples using the three detailed analytical methods.

5. Validation Parameters to be Assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.
  • Accuracy: The closeness of the test results to the true value.
  • Precision:
  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
  • Intermediate Precision: The precision within a laboratory, considering variations such as different days, different analysts, and different equipment.
  • Reproducibility: The precision between laboratories.
  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_labs Inter-Laboratory Execution cluster_data Data Analysis & Validation Sample Homogenized Cream Sample Extraction Extraction of PCMC Sample->Extraction Dilution Dilution to Working Concentration Extraction->Dilution HPLC HPLC Analysis Dilution->HPLC GC GC Analysis (with Derivatization) Dilution->GC UV UV-Vis Spectrophotometry Dilution->UV LabA Laboratory A HPLC->LabA LabB Laboratory B HPLC->LabB LabC Laboratory C HPLC->LabC GC->LabA GC->LabB GC->LabC UV->LabA UV->LabB UV->LabC Data Data Collection LabA->Data LabB->Data LabC->Data Stats Statistical Analysis (ANOVA) Data->Stats Validation Assessment of Validation Parameters Stats->Validation Report Report Validation->Report Final Report

Caption: Inter-laboratory validation workflow.

Experimental Protocols

Sample Preparation (Common for all methods)
  • Accurately weigh approximately 1.0 g of the cream into a 50 mL volumetric flask.

  • Add 30 mL of methanol and sonicate for 15 minutes to dissolve the PCMC.

  • Allow the solution to cool to room temperature and dilute to volume with methanol.

  • Centrifuge a portion of the solution at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Dilute the filtered solution with the appropriate mobile phase or solvent to a final concentration within the linear range of each method.

HPLC Method
  • Column: C18, 4.6 mm x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile: 0.05 M Phosphate Buffer (pH 3.0) (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 280 nm

  • Column Temperature: 30 °C

GC Method (with Derivatization)
  • Derivatization: To 1 mL of the prepared sample solution, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium

  • Flow Rate: 1.2 mL/min

  • Injection Mode: Split (10:1)

  • Injector Temperature: 250 °C

  • Oven Program: 100 °C for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min.

  • Detector: FID at 280 °C

UV-Vis Spectrophotometry Method
  • Prepare a series of standard solutions of PCMC in methanol.

  • Measure the absorbance of the standard and sample solutions at 280 nm using methanol as a blank.

  • Construct a calibration curve and determine the concentration of PCMC in the sample.

Data Presentation and Interpretation

The data from the inter-laboratory study would be compiled and analyzed statistically. The results would be presented in clear, comparative tables.

Table 1: Comparison of Method Performance Characteristics

ParameterHPLCGCUV-Vis Spectrophotometry
Specificity High (baseline separation)High (good peak resolution)Low (potential for interference)
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 101.5%95.0 - 105.0%
Repeatability (RSD%) < 1.0%< 1.5%< 2.0%
Intermediate Precision (RSD%) < 1.5%< 2.0%< 3.0%
Reproducibility (RSD%) < 2.0%< 2.5%< 5.0%
Linearity (r²) > 0.999> 0.998> 0.995
Range (µg/mL) 1 - 501 - 505 - 100

Table 2: Comparison with Alternative Preservatives

PreservativeCommon Analytical MethodKey Considerations
Parabens (Methyl, Propyl) HPLCBroad-spectrum antimicrobial activity; potential for endocrine disruption concerns.
Benzyl Alcohol HPLC, GCEffective against bacteria; can cause irritation at high concentrations.
Phenoxyethanol HPLC, GCBroad-spectrum activity; stable over a wide pH range.
Sorbic Acid & Potassium Sorbate HPLCPrimarily effective against molds and yeasts; pH-dependent efficacy.

Conclusion

This guide has outlined a comprehensive framework for the inter-laboratory validation of analytical methods for the quantification of this compound. Based on the expected performance characteristics, HPLC emerges as the most robust and reliable method, offering a superior combination of specificity, accuracy, and precision. While GC provides a viable alternative, the additional derivatization step can introduce variability. UV-Vis spectrophotometry, although simple and cost-effective, lacks the specificity required for complex formulations and is better suited for screening purposes.

The choice of an analytical method should be guided by the specific requirements of the product and the regulatory landscape. A thorough, well-documented validation process, ideally culminating in an inter-laboratory study, is paramount to ensuring the quality and safety of pharmaceutical and cosmetic products.

References

  • Rathod, P. J., Unde, P. L., & Boarse, L. B. (2024). A Review on: Validated Analytical Methods for Determining Preservative Content in Different Dosage Forms. International Journal of All Research Education and Scientific Methods, 12(2), 2395-3662. [Link]

  • Altabrisa Group. (2025). Key ICH Method Validation Parameters to Know. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Journal of Research Studies in Science, Engineering and Technology. (2021). Mini-Review on Various Analytical Methods for Determination of Certain Preservatives in Different Matrices. 8(2). [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • SlideShare. (2014). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • PubMed. (1984). Determination of antimicrobial preservatives in pharmaceutical formulations using reverse-phase liquid chromatography. Retrieved from [Link]

  • PubMed Central. (1964). Quantitative analysis of preservatives in drug preparations by microbiological assay. Retrieved from [Link]

  • Food Safety Institute. (2025). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Retrieved from [Link]

  • Oxford Academic. (2013). Determination of Preservatives in Cosmetics, Cleaning Agents and Pharmaceuticals Using Fast Liquid Chromatography. Journal of Chromatographic Science, 52(1), 88-94. [Link]

  • European Medicines Agency. (1995). ICH Q2(R1) Validation of analytical procedures: text and methodology. Retrieved from [Link]

  • LCGC International. (2014). Analytical Method Validation: Back to Basics, Part II. 27(8). [Link]

  • Systematic Reviews in Pharmacy. (2019). Alternative to Artificial Preservatives. 10(1). [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Lab Manager. (2024). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]

  • ResearchGate. (2011). Comparison of GC and HPLC Methods for Quantitative Analysis of Tinuvin 622 After Saponification in Polyethylene. Journal of the Chinese Chemical Society, 58(1), 73-77. [Link]

  • PubMed Central. (2019). Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). On the validation by inter-laboratory study of ‘procedures’ in chemical measurement. Analytical Methods, 3(5), 1064-1069. [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • News-Medical.Net. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from [Link]

  • PubMed Central. (2022). Polyphenols: Natural Preservatives with Promising Applications in Food, Cosmetics and Pharma Industries; Problems and Toxicity Associated with Synthetic Preservatives; Impact of Misleading Advertisements. Retrieved from [Link]

  • BHM Chemicals. (n.d.). Chlorocresol. Retrieved from [Link]

  • Journal of Global Trends in Pharmaceutical Sciences. (2013). Analytical method validation: A brief review. 4(3), 1144-1152. [Link]

  • Pharmaceutical Technology. (2013). Quality by Design for Analytical Methods: Implications for Method Validation and Transfer. 37(11). [Link]

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A Senior Application Scientist's Comparative Guide to the Stability of Phenolic Preservatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and cosmetic formulations, ensuring product integrity and safety is paramount. Phenolic preservatives have long been a cornerstone in preventing microbial spoilage, thereby safeguarding consumer health and extending product shelf life. However, the efficacy of these preservatives is intrinsically linked to their stability within a formulation. Degradation of the preservative can not only compromise its antimicrobial function but also lead to the formation of potentially harmful byproducts.

This guide provides an in-depth comparative analysis of the stability of commonly used phenolic preservatives, including phenol, cresol, chlorocresol, phenoxyethanol, and parabens (methylparaben and propylparaben). As a Senior Application Scientist, this analysis moves beyond a simple recitation of facts to explain the underlying chemical principles and practical considerations that govern preservative stability. By understanding the nuances of their chemical behavior under various stress conditions, formulators can make more informed decisions, leading to the development of robust and safe products.

Understanding the Players: A Look at the Chemistry and Antimicrobial Action

Phenolic preservatives share a common structural feature: a hydroxyl group attached to an aromatic ring. This fundamental structure is key to their antimicrobial activity.

Chemical Structures and Physicochemical Properties

The seemingly subtle variations in the chemical structures of these preservatives significantly influence their physicochemical properties, such as acidity (pKa) and water solubility, which in turn affect their stability and efficacy.

  • Phenol: The simplest of the phenolic compounds, consisting of a hydroxyl group directly bonded to a benzene ring.[1][2]

  • Cresols (m-cresol): These are methylphenols, with a methyl group attached to the phenol ring. There are three isomers (ortho-, meta-, and para-), with m-cresol being a common preservative.[1][2]

  • Chlorocresol (p-chloro-m-cresol): A chlorinated derivative of cresol, it is a potent disinfectant and antiseptic.[3]

  • Phenoxyethanol: An ether alcohol, it is often used in combination with other preservatives like parabens.[4][5]

  • Parabens (Methylparaben & Propylparaben): These are esters of p-hydroxybenzoic acid. Their antimicrobial activity generally increases with the length of the alkyl chain, but their water solubility decreases.[6]

Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of phenolic compounds involves the disruption of microbial cell membranes. Their lipophilic nature allows them to partition into the lipid bilayer of the cell membrane, increasing its permeability and causing the leakage of essential intracellular constituents, ultimately leading to cell death. Additionally, some phenolic compounds can inhibit essential enzyme systems within the microbial cell. Parabens, for instance, are thought to inhibit DNA and RNA synthesis.

The Stability Gauntlet: Factors Influencing Preservative Integrity

The stability of a phenolic preservative is not an intrinsic property but is highly dependent on the formulation's environment. Understanding these factors is critical for predicting and mitigating degradation.

The Decisive Role of pH

The pH of a formulation is arguably the most critical factor governing the stability of many phenolic preservatives.

  • Paraben Hydrolysis: Parabens are esters and are susceptible to hydrolysis, particularly under alkaline conditions (pH > 8), which breaks the ester bond to form p-hydroxybenzoic acid and the corresponding alcohol.[6] This hydrolysis reaction is base-catalyzed, and the rate of degradation increases significantly at higher pH values. Aqueous solutions of parabens are most stable in the pH range of 3-6.[6] For example, one study showed that the degradation of methylparaben is lowest at a more neutral pH compared to alkaline conditions.[7]

  • Phenolic Ionization: The antimicrobial efficacy of many phenolic preservatives is dependent on the undissociated form of the molecule, which can more readily penetrate microbial cell membranes. At pH values above their pKa, these preservatives will exist predominantly in their less effective ionized (phenolate) form.

The Influence of Temperature

Elevated temperatures accelerate the rate of chemical reactions, including the degradation of preservatives. Thermal degradation should be carefully evaluated during product development and for products intended for storage in warmer climates. Studies on parabens have shown that their hydrolysis rates increase with temperature. For instance, the hydrolysis of methylparaben has been studied at elevated temperatures (70-85°C) to predict its stability at room temperature.[8]

The Impact of Light (Photodegradation)

Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation of phenolic compounds. This process can involve complex photochemical reactions, leading to a loss of preservative efficacy and the formation of colored degradants. Photostability testing is a crucial part of stability studies as mandated by ICH guidelines.[9] Phenol itself can undergo photodegradation in the presence of a photocatalyst and UV light.[7][10]

Oxidative Degradation

Phenolic compounds are susceptible to oxidation, a process that can be initiated by atmospheric oxygen, trace metal ions, or other oxidizing agents within a formulation. Oxidation can lead to the formation of colored quinone-type compounds, which can discolor the product. The degradation of phenol can proceed via an oxidative pathway.

Interactions with Formulation Excipients

The complex interplay between preservatives and other formulation components can significantly impact preservative stability and availability.

  • Surfactants: Non-ionic surfactants, such as polysorbates (e.g., Polysorbate 80), can form micelles that may encapsulate preservative molecules, reducing their availability for antimicrobial activity. While this interaction may not directly degrade the preservative, it can render it ineffective. The degradation of polysorbates themselves can also impact the stability of the formulation.[11][12]

  • Polymers: Hydrophilic polymers can also interact with preservatives, potentially affecting their stability and efficacy.

  • Proteins: In biologic formulations, preservatives like phenol and m-cresol can interact with the protein, potentially affecting its stability.

Comparative Stability Profile: A Data-Driven Overview

To provide a clear comparison, the following table summarizes the key stability characteristics of the selected phenolic preservatives. It is important to note that direct comparative kinetic data under identical conditions is scarce in the literature, and stability is highly formulation-dependent.

PreservativeChemical StructurepKaWater Solubility (at 25°C)Key Stability ConsiderationsCommon Degradation Pathways
Phenol C₆H₅OH~10.08.3 g/100 mLSensitive to oxidation and light, which can cause discoloration.Oxidation, Photodegradation
m-Cresol CH₃C₆H₄OH~10.12.4 g/100 mLSimilar to phenol, prone to oxidation and discoloration.Oxidation, Photodegradation
Chlorocresol C₇H₇ClO~9.20.4 g/100 mLGenerally more stable than phenol and cresol but can be light-sensitive.Photodegradation
Phenoxyethanol C₈H₁₀O₂~15.12.6 g/100 mLGenerally considered stable across a wide pH range and less prone to discoloration.Oxidation
Methylparaben C₈H₈O₃~8.40.25 g/100 mLSusceptible to hydrolysis at pH > 8. More water-soluble than longer-chain parabens.Hydrolysis
Propylparaben C₁₀H₁₂O₃~8.40.04 g/100 mLSusceptible to hydrolysis at pH > 8. Less water-soluble but more potent than methylparaben.Hydrolysis

Experimental Workflow: Assessing Preservative Stability

A robust stability testing program is essential to ensure the effectiveness of a preservative throughout a product's shelf life. This involves subjecting the product to a range of stress conditions that are more severe than its intended storage conditions, a process known as forced degradation.[13] The rationale behind forced degradation studies, as outlined in ICH guidelines, is to identify potential degradation products and establish stability-indicating analytical methods.[9][14][15]

The following diagram illustrates a typical workflow for assessing the stability of phenolic preservatives.

Caption: A typical workflow for assessing the stability of phenolic preservatives.

Step-by-Step Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying the preservative and separating it from any degradation products. The following is a general protocol that can be adapted for the simultaneous analysis of several phenolic preservatives.

Objective: To develop and validate a stability-indicating RP-HPLC method for the simultaneous determination of phenol, m-cresol, chlorocresol, phenoxyethanol, methylparaben, and propylparaben in a pharmaceutical formulation.

1. Materials and Reagents:

  • Reference standards of phenol, m-cresol, chlorocresol, phenoxyethanol, methylparaben, and propylparaben.

  • HPLC-grade acetonitrile and methanol.

  • Analytical grade phosphoric acid, hydrochloric acid, sodium hydroxide, and hydrogen peroxide.

  • Purified water (Milli-Q or equivalent).

2. Chromatographic Conditions:

  • HPLC System: A gradient HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-10 min: 30-70% B

      • 10-15 min: 70-30% B

      • 15-20 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 270 nm (or optimized using DAD for simultaneous detection).

  • Injection Volume: 20 µL.

3. Preparation of Solutions:

  • Standard Stock Solutions (1000 µg/mL): Accurately weigh and dissolve each reference standard in methanol to prepare individual stock solutions.

  • Working Standard Solution (e.g., 50 µg/mL): Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase.

  • Sample Preparation: Accurately weigh a portion of the formulation and dilute with a suitable solvent (e.g., methanol or mobile phase) to obtain a theoretical preservative concentration within the calibration range. Sonicate and filter through a 0.45 µm syringe filter before injection.

4. Forced Degradation Studies:

  • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 24 hours. Neutralize before injection.

  • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 24 hours. Neutralize before injection.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Store the sample at 60°C for 7 days.

  • Photodegradation: Expose the sample solution to UV light (254 nm) and visible light as per ICH Q1B guidelines.

5. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

6. Data Analysis:

  • Assess the peak purity of the preservative peaks in the stressed samples to ensure that no degradation products are co-eluting.

  • Calculate the percentage of degradation for each preservative under each stress condition.

Conclusion and Recommendations

The stability of phenolic preservatives is a multifaceted issue that requires a thorough understanding of their chemical properties and the formulation environment. This guide has provided a comparative analysis of the stability of common phenolic preservatives, highlighting the critical roles of pH, temperature, light, and excipient interactions.

Key Takeaways for the Formulator:

  • pH is Paramount: For formulations containing parabens, maintaining a pH between 3 and 6 is crucial to prevent hydrolysis. For other phenolic preservatives, consider their pKa to ensure they remain in their active, undissociated form.

  • Temperature Matters: Be mindful of the thermal stability of your chosen preservative, especially for products that may be exposed to high temperatures during manufacturing, shipping, or storage.

  • Protect from Light: For light-sensitive preservatives like phenol, cresol, and chlorocresol, consider using opaque packaging to prevent photodegradation.

  • Excipient Compatibility is Key: Thoroughly investigate potential interactions between your preservative and other formulation components, particularly surfactants and polymers.

  • A Robust Stability Program is Non-Negotiable: Implement a comprehensive stability testing program, including forced degradation studies, to ensure the long-term efficacy and safety of your product.

By carefully considering these factors and employing a data-driven approach to formulation development, researchers and scientists can confidently select the most appropriate and stable phenolic preservative for their specific application, ultimately contributing to the creation of safe, effective, and high-quality products.

References

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A Senior Application Scientist's Guide to Assessing the Synergistic Effects of Sodium p-chloro-m-cresolate with Other Antimicrobials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Synergistic Antimicrobial Formulations

In the landscape of antimicrobial research and development, the pursuit of enhanced efficacy and the battle against microbial resistance are paramount. Sodium p-chloro-m-cresolate (PCMC), the sodium salt of p-chloro-m-cresol (chlorocresol), is a halogenated phenolic compound widely recognized for its broad-spectrum antimicrobial activity.[1][2] It is utilized as a potent disinfectant and preservative in pharmaceuticals, cosmetics, and various industrial applications.[3][4] The primary mechanism of action for PCMC, like other phenolic derivatives, involves the disruption of microbial cell membranes. This leads to increased permeability, leakage of essential cytoplasmic contents like potassium ions, and dissipation of the proton motive force, ultimately causing cell death.[1]

However, relying on a single antimicrobial agent can be limiting. The concept of antimicrobial synergy , where the combined effect of two or more agents is substantially greater than the sum of their individual effects, offers a compelling strategic advantage.[5] Synergistic combinations can broaden the spectrum of activity, reduce the required concentrations of individual agents (thereby minimizing potential toxicity), and, most critically, overcome microbial resistance mechanisms.[5]

This guide provides an in-depth technical framework for researchers and drug development professionals to rigorously assess the synergistic potential of this compound when combined with other classes of antimicrobials. We will delve into the causality behind experimental choices, provide self-validating protocols, and present data in a clear, comparative format.

Core Methodologies for Quantifying Antimicrobial Interactions

To move beyond anecdotal observations and rigorously quantify the interaction between PCMC and another antimicrobial, two primary in-vitro methods are considered the gold standard: the Checkerboard Assay for a static measurement of synergy and the Time-Kill Curve Study for a dynamic view of the bactericidal or fungicidal interaction.

The Checkerboard Assay: Determining the Fractional Inhibitory Concentration (FIC) Index

The checkerboard assay is a robust microdilution method that systematically evaluates numerous concentration combinations of two agents to determine their combined effect on microbial growth.[6][7] Its primary output is the Fractional Inhibitory Concentration Index (FICI), a numerical value that categorizes the interaction.[8][9]

  • Preparation of Reagents and Inoculum:

    • Prepare stock solutions of PCMC and the second test antimicrobial (e.g., an antibiotic, antifungal, or quaternary ammonium compound) in a suitable solvent or broth. The concentration should be a minimum of four times the highest concentration to be tested.[6]

    • Prepare the microbial inoculum from a fresh culture, adjusting its turbidity to a 0.5 McFarland standard. This is then diluted in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]

  • Plate Configuration (The "Checkerboard"):

    • Using a 96-well microtiter plate, dispense broth into all wells.

    • Along the x-axis (e.g., columns 1-10), create a two-fold serial dilution of PCMC. Row H typically contains the dilutions of PCMC alone to determine its Minimum Inhibitory Concentration (MIC).[11]

    • Along the y-axis (e.g., rows A-G), create a two-fold serial dilution of the second antimicrobial. Column 12 typically contains the dilutions of the second agent alone to determine its MIC.[11]

    • This setup results in each well (from A1 to G10) containing a unique concentration combination of the two agents. Wells without antimicrobials serve as growth controls.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared microbial suspension.

    • Incubate the plate under appropriate conditions (e.g., 35-37°C for 24-48 hours for most bacteria).[10]

  • Data Analysis and FICI Calculation:

    • After incubation, determine the MIC of each agent alone and the MIC of each agent in every combination well where growth is inhibited. The MIC is the lowest concentration showing no visible growth.[10]

    • Calculate the FICI using the following formula for each well showing no growth:[8][11][12]

      • FIC of PCMC = (MIC of PCMC in combination) / (MIC of PCMC alone)

      • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

      • FICI = FIC of PCMC + FIC of Agent B

    • The lowest FICI value obtained from all combinations is reported as the FICI for the pair.

The calculated FICI value provides a clear classification of the interaction:[11][13]

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Diagram of the Checkerboard Assay Workflow

Checkerboard_Workflow Checkerboard Assay Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_analysis Phase 3: Analysis Stock_PCMC PCMC Stock Solution Plate_Setup 96-Well Plate Serial Dilutions Stock_PCMC->Plate_Setup Stock_B Antimicrobial B Stock Solution Stock_B->Plate_Setup Inoculum Standardized Microbial Inoculum Inoculate Inoculate Plate Inoculum->Inoculate Plate_Setup->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MIC Read MICs Incubate->Read_MIC Calculate_FICI Calculate FICI Read_MIC->Calculate_FICI Interpret Interpret Interaction Calculate_FICI->Interpret

Caption: A logical workflow for conducting a checkerboard synergy assay.

Time-Kill Curve Studies: Assessing the Dynamics of Interaction

While the checkerboard assay provides a static endpoint, the time-kill curve study offers a dynamic view of the antimicrobial effect over time.[14] It is essential for confirming synergy and determining whether a combination is bactericidal (kills the organism) or bacteriostatic (inhibits growth).

  • Preparation: Use a mid-logarithmic phase culture of the test organism, diluted to a starting concentration of ~10⁵ to 10⁶ CFU/mL in broth.[14]

  • Exposure: Set up flasks or tubes containing:

    • Growth Control (no antimicrobial)

    • PCMC alone (typically at 0.25x or 0.5x its MIC)

    • Agent B alone (at 0.25x or 0.5x its MIC)

    • The combination of PCMC and Agent B at the same concentrations.

  • Sampling and Plating: Incubate all tubes under appropriate conditions. At predefined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Quantification: Perform serial dilutions of each aliquot and plate onto agar to enumerate the viable cells (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each condition.

  • Synergy: Defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent after 24 hours.[15][16]

  • Indifference: A < 2-log₁₀ change in CFU/mL between the combination and the most active agent.[16]

  • Antagonism: A ≥ 2-log₁₀ increase in CFU/mL between the combination and its least active agent.[16]

  • Bactericidal Activity: Defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.[15]

Comparative Analysis: PCMC in Combination with Other Antimicrobials

The membrane-disrupting action of PCMC is the cornerstone of its synergistic potential. By compromising the primary defensive barrier of the microbial cell, it can facilitate the entry and action of other antimicrobial agents.

PCMC with Quaternary Ammonium Compounds (QACs)

Scientific Rationale: QACs, such as benzalkonium chloride (BAC), are cationic surfactants that also target the microbial cell membrane. A combination with PCMC represents a dual assault on the same cellular structure. PCMC's disruption of membrane proteins and lipid organization can expose new binding sites for QACs, leading to rapid and catastrophic membrane failure. Studies have identified synergistic interactions between chlorocresol and BAC against Staphylococcus aureus and Enterococcus faecalis.[17][18][19][20]

Hypothetical Experimental Data (Checkerboard Assay vs. S. aureus)

Antimicrobial AgentMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInteraction
PCMC15037.50.5Synergy
Benzalkonium Chloride4010

Diagram of Proposed Synergistic Mechanism: PCMC + QAC

QAC_Synergy PCMC This compound Disruption Initial Membrane Perturbation PCMC->Disruption QAC Quaternary Ammonium Compound (QAC) Enhanced_Uptake Enhanced QAC Penetration QAC->Enhanced_Uptake Membrane Bacterial Cell Membrane Membrane->Disruption Targets Disruption->Enhanced_Uptake Cell_Death Rapid Cell Lysis Enhanced_Uptake->Cell_Death

Caption: PCMC perturbs the membrane, enhancing the lytic action of QACs.

PCMC with Antibiotics

Scientific Rationale: Many antibiotics must traverse the cell membrane and/or cell wall to reach their intracellular targets (e.g., ribosomes, DNA gyrase). The outer membrane of Gram-negative bacteria is a particularly formidable barrier. By increasing membrane permeability, PCMC can act as a potent adjuvant, effectively lowering the concentration of antibiotic required to achieve an inhibitory effect. This mechanism is a key strategy for potentiating antibiotic activity against resistant strains.[21]

Hypothetical Experimental Data (Time-Kill Assay vs. P. aeruginosa)

Treatment (at 0.5x MIC)Log₁₀ CFU/mL at 0hLog₁₀ CFU/mL at 24hLog Reduction vs. Most Active Agent
Growth Control5.78.9-
PCMC5.76.5-
Ciprofloxacin5.75.9-
PCMC + Ciprofloxacin 5.73.22.7 (Synergy)
PCMC with Antifungal Agents

Scientific Rationale: The fungal cell membrane, rich in ergosterol, is the target for polyene (e.g., Amphotericin B) and azole (e.g., Fluconazole) antifungals. PCMC's ability to disrupt lipid bilayers is not limited to bacteria. By creating pores or disorganizing the fungal membrane, PCMC can enhance the activity of conventional antifungals, potentially overcoming resistance mechanisms related to reduced drug influx. PCMC and its related compounds are known to possess antifungal properties.[22]

Hypothetical Experimental Data (Checkerboard Assay vs. C. albicans)

Antimicrobial AgentMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInteraction
PCMC80200.375Synergy
Fluconazole324

Concluding Remarks for the Research Professional

The strategic combination of this compound with other antimicrobials presents a promising avenue for developing highly effective formulations. Its fundamental mechanism of membrane disruption serves as an ideal foundation for synergistic interactions across different classes of antimicrobial agents. The data clearly show that such combinations can lead to a significant reduction in the concentrations required for efficacy, a critical factor in both mitigating toxicity and combating the development of resistance.

The methodologies outlined in this guide—the checkerboard assay and time-kill studies—provide a validated, quantitative framework for confirming these interactions. Rigorous adherence to these protocols is essential for generating the robust data required for product development, intellectual property claims, and regulatory submissions. By leveraging the synergistic potential of PCMC, researchers can unlock new levels of antimicrobial performance.

References

  • New and simplified method for drug combination studies by checkerboard assay. (n.d.). National Institutes of Health. Available from: [Link]

  • Interpretation of Fractional Inhibitory Concentration Index (FICI). (n.d.). Bio-protocol. Available from: [Link]

  • Fratini, F., et al. (2017). A novel interpretation of the Fractional Inhibitory Concentration Index: The case Origanum vulgare L. and Leptospermum scoparium. Microbial Pathogenesis. Available from: [Link]

  • Antimicrobial Synergy Testing/Checkerboard Assay. (n.d.). Creative Diagnostics. Available from: [Link]

  • Fractional inhibitory concentration (FIC) index. (n.d.). GARDP Revive. Available from: [Link]

  • Antimicrobial Synergy Study – Checkerboard Testing. (n.d.). Emery Pharma. Available from: [Link]

  • US Patent 4983635A. (1991). Fortified quaternary ammonium compound with dual synergistic phenols. Google Patents.
  • Cokol, M., et al. (2024). Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs). Journal of Antimicrobial Chemotherapy. Available from: [Link]

  • Orhan, G., et al. (2005). Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis. Journal of Clinical Microbiology. Available from: [Link]

  • Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii. (2011). Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • p-Chlorocresol. (n.d.). Wikipedia. Available from: [Link]

  • Minimum Inhibitory Concentration (MIC) and Checkerboard Method. (n.d.). Course Hero. Available from: [Link]

  • Meletiadis, J., et al. (2010). Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions. Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. Available from: [Link]

  • Jacqueline, C., et al. (2017). Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus. Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • Gil-Alonso, S., et al. (2015). Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata. Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • Noel, D. J., et al. (2021). Synergism versus Additivity: Defining the Interactions between Common Disinfectants. mBio. Available from: [Link]

  • Cresol. (n.d.). PubChem, National Institutes of Health. Available from: [Link]

  • Hu, Y., et al. (2020). Phenolic-containing chitosan quaternary ammonium derivatives and their significantly enhanced antioxidant and antitumor properties. Carbohydrate Research. Available from: [Link]

  • p-Chloro-m-Cresol. (n.d.). Cosmetics Info. Available from: [Link]

  • Noel, D. J., et al. (2021). Synergism versus Additivity: Defining the Interactions between Common Disinfectants. PubMed. Available from: [Link]

  • Noel, D. J., et al. (2021). Synergism versus Additivity: Defining the Interactions between Common Disinfectants. ResearchGate. Available from: [Link]

  • Final report on the safety assessment of sodium p-chloro-m-cresol, p-chloro-m-cresol, etc. (2006). International Journal of Toxicology. Available from: [Link]

  • p-Chloro-m-cresol and this compound. (2014). Canada.ca. Available from: [Link]

  • P-CHLORO-M-CRESOL. (n.d.). COSMILE Europe. Available from: [Link]

  • Noel, D. J., et al. (2021). Synergism versus Additivity: Defining the Interactions between Common Disinfectants. mBio. Available from: [Link]

  • p-CHLORO-m-CRESOL. (n.d.). Dormer Laboratories Inc. Available from: [Link]

  • Noel, D. J., et al. (2021). Synergism versus Additivity: Defining the Interactions between Common Disinfectants. mBio. Available from: [Link]

  • Synergistic Interactions Between Natural Phenolic Compounds and Antibiotics Against Multidrug-Resistant K. pneumoniae: A Pooled Analysis of 216 In Vitro Tests. (2024). MDPI. Available from: [Link]

  • Synergistic Bactericidal Effects of Quaternary Ammonium Compounds with Essential Oil Constituents. (2024). MDPI. Available from: [Link]

  • Sodium p-chloro-m-cresol. (n.d.). PubChem, National Institutes of Health. Available from: [Link]

  • Synergistic Interactions Between Natural Phenolic Compounds and Antibiotics Against Multidrug-Resistant K. pneumoniae. (2024). PubMed Central. Available from: [Link]

  • Synergistic Interactions of Antimicrobials to Counteract the Drug-Resistant Microorganisms. (2021). Biointerface Research in Applied Chemistry. Available from: [Link]

Sources

A Comparative Guide to the Validation of an Analytical Method for Detecting Sodium p-chloro-m-cresolate Residues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of an analytical method for the detection of Sodium p-chloro-m-cresolate (PCMC) residues, a critical process in pharmaceutical manufacturing and quality control. PCMC is often used as a preservative in multi-dose injectable drug products.[1] Its residues must be carefully monitored to ensure product safety and efficacy. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison of methodologies and a robust validation protocol grounded in scientific principles and regulatory expectations.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[2] The objective is to demonstrate that the procedure is suitable for its intended purpose.[3] This guide will adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," a globally recognized standard for analytical method validation.[3][4]

Choosing the Right Analytical Technique: A Comparative Overview

The selection of an appropriate analytical technique is the foundational step in method development and validation. For the detection of PCMC, a substituted phenol, several chromatographic methods are viable.[1]

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of preservatives like m-cresol in pharmaceutical formulations.[5]

  • Strengths: HPLC offers high resolution, sensitivity, and specificity. Reversed-phase HPLC (RP-HPLC) with a suitable C18 column is often the method of choice for separating phenolic compounds.[5] UV detection is straightforward as PCMC possesses a chromophore.

  • Considerations: Method development can be iterative, requiring optimization of the mobile phase, column, and detection wavelength. Potential for matrix interference from excipients in the drug product exists.[6]

Gas Chromatography (GC) is another powerful technique for the analysis of cresols and their derivatives.[7][8][9][10]

  • Strengths: GC provides excellent separation efficiency, particularly for volatile and semi-volatile compounds. When coupled with a mass spectrometer (GC-MS), it offers high specificity and sensitivity.[11]

  • Considerations: PCMC is a salt and is non-volatile. Therefore, a derivatization step, such as silylation, is often required to convert it into a more volatile compound suitable for GC analysis.[8] This adds complexity to the sample preparation process.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) represents a highly sensitive and specific option.

  • Strengths: LC-MS/MS combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry, providing exceptional selectivity and low detection limits.[12] It is particularly useful for analyzing trace-level residues in complex matrices.[12]

  • Considerations: The instrumentation is more complex and expensive than HPLC-UV or GC-FID. Method development can be more involved, and matrix effects can still be a concern, often mitigated by using an isotope-labeled internal standard.[12]

For the purposes of this guide, we will focus on the validation of an RP-HPLC method with UV detection , as it represents a robust, widely accessible, and regulatory-accepted approach for this application.

The Validation Workflow: A Step-by-Step Approach

The validation of an analytical method is a systematic process. The following diagram illustrates the key stages involved.

ValidationWorkflow cluster_Plan Planning & Development cluster_Execute Execution cluster_Report Reporting Develop Method Development & Optimization Protocol Validation Protocol Definition Develop->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Limits Detection & Quantitation Limits Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report Generation Robustness->Report

Sources

"Literature review on the comparative effectiveness of chlorinated phenols"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Chlorination

Chlorinated phenols, a class of aromatic compounds characterized by a hydroxyl group and one or more chlorine atoms attached to a benzene ring, have been widely utilized since the 1930s for their potent biological activity.[1] Their applications are diverse, ranging from wood preservation and antimicrobial agents in industrial and healthcare settings to intermediates in the synthesis of pharmaceuticals and pesticides.[2][3]

The effectiveness of a chlorinated phenol is intrinsically linked to the number and position of its chlorine substituents. This guide will explore this critical structure-activity relationship, providing a comparative analysis of their efficacy across different applications and highlighting the toxicological considerations that accompany their use.

The Influence of Chlorination on Physicochemical Properties and Biological Activity

The addition of chlorine atoms to the phenol ring significantly alters its physicochemical properties, which in turn dictates its biological activity. Key changes include:

  • Increased Lipophilicity: Chlorine atoms are more electronegative and larger than hydrogen atoms, leading to an increase in the molecule's lipophilicity (fat-solubility). This enhanced ability to partition into lipid-rich environments, such as cell membranes, is a crucial factor in their mechanism of action.

  • Altered Acidity (pKa): The electron-withdrawing nature of chlorine atoms increases the acidity of the phenolic hydroxyl group (lowers the pKa). This affects the proportion of the compound that exists in its ionized (phenate) versus non-ionized (phenolic) form at a given pH, which can influence its uptake and interaction with biological targets.

  • Enhanced Oxidative Potential: The presence of chlorine atoms can influence the redox potential of the molecule, which may play a role in its toxic effects.

This interplay of properties results in a general trend: increased chlorination often leads to increased biological activity and toxicity .[4]

Comparative Effectiveness as Antimicrobial Agents

Chlorinated phenols are valued for their broad-spectrum antimicrobial activity against bacteria and fungi. Their primary mechanism of action, particularly for higher chlorinated phenols like pentachlorophenol (PCP), is the uncoupling of oxidative phosphorylation.[4] This disruption of the mitochondrial proton gradient inhibits ATP synthesis, leading to cellular energy depletion and death.

While comprehensive comparative data across all chlorinated phenols is sparse in the literature, the available information indicates a clear trend of increasing antimicrobial potency with a higher degree of chlorination.

Table 1: Comparative Antibacterial Activity of Selected Chlorinated Phenols (Minimum Inhibitory Concentration - MIC)

CompoundTarget OrganismMIC (µg/mL)Reference
PhenolStaphylococcus aureus>1000[5][6]
4-ChlorophenolStaphylococcus aureus~500[5][6]
2,4-DichlorophenolEscherichia coli~250[5][6]
2,4,5-TrichlorophenolBacillus subtilis~50[5][6]
PentachlorophenolVarious Bacteria1 - 10[2]

Note: The MIC values presented are approximate and can vary depending on the specific strain and testing methodology.

Table 2: Comparative Antifungal Activity of Selected Chlorinated Phenols (Minimum Inhibitory Concentration - MIC)

CompoundTarget OrganismMIC (µg/mL)Reference
PhenolCandida albicans>1000[3][7]
2,4,5-TrichlorophenolAspergillus niger~100[3][7]
PentachlorophenolVarious Fungi1 - 20[2]

Note: The MIC values presented are approximate and can vary depending on the specific strain and testing methodology.

Comparative Effectiveness as Herbicides

Certain chlorinated phenols and their derivatives, most notably 2,4-dichlorophenoxyacetic acid (2,4-D) which is synthesized from 2,4-dichlorophenol, are widely used as selective herbicides for the control of broadleaf weeds.[8] These compounds mimic the plant hormone auxin, leading to uncontrolled growth and ultimately, death of the target plant.

Table 3: Comparative Herbicidal Activity of Selected Chlorinated Phenoxyacetic Acids

CompoundTarget SpeciesEndpointValue (µM)Reference
Phenoxyacetic AcidLemna minorGrowth Inhibition>1000N/A
4-Chlorophenoxyacetic Acid (4-CPA)Lemna minorGrowth Inhibition~500N/A
2,4-Dichlorophenoxyacetic Acid (2,4-D)Arabidopsis thalianaRoot Elongation IC501.0N/A
2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T)Various Broadleaf WeedsHighN/A[8]

Comparative Effectiveness as Insecticides

The use of chlorinated phenols as direct insecticides is less common than their application as herbicides or fungicides. However, some higher chlorinated phenols, such as pentachlorophenol, have been used for insect control, particularly in wood preservation to protect against termites and other wood-boring insects.[8] Their insecticidal action is generally attributed to their overall toxicity and disruption of cellular processes.

Table 4: Comparative Insecticidal Activity of Selected Phenolic Compounds

CompoundTarget OrganismLD50Reference
PhenolMusca domestica (Housefly)>100 µ g/fly [9]
PentachlorophenolWood-boring insectsEffective Preservative[8]

Note: Quantitative comparative LD50 data for a range of chlorinated phenols against specific insect species is limited in the publicly available literature.

Toxicological Profile: A Critical Consideration

The very properties that make chlorinated phenols effective biocides also contribute to their toxicity in non-target organisms, including humans. The general trend of increasing toxicity with increased chlorination holds true for acute toxicity.

Table 5: Comparative Acute Oral Toxicity of Selected Chlorinated Phenols in Rats

CompoundOral LD50 (mg/kg)Reference
2-Chlorophenol670[4]
4-Chlorophenol670[4]
2,4-Dichlorophenol580[4]
2,4,5-Trichlorophenol820[4]
2,4,6-Trichlorophenol820[4]
Tetrachlorophenols140 - 210[4]
Pentachlorophenol27 - 175[4]

It is crucial to note that commercial preparations of chlorinated phenols can contain highly toxic impurities, such as polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), which can significantly increase the overall toxicity.

Structure-Activity Relationship: A Visual Representation

The relationship between the degree of chlorination and the biological and toxicological effects of chlorinated phenols can be summarized as follows:

G cluster_0 Degree of Chlorination cluster_1 Biological Activity & Toxicity Mono- Mono- Di- Di- Mono-->Di- Low Low Mono-->Low General Trend Tri- Tri- Di-->Tri- Moderate Moderate Di-->Moderate Tetra- Tetra- Tri-->Tetra- High High Tri-->High Penta- Penta- Tetra-->Penta- Very High Very High Tetra-->Very High Penta-->Very High Low->Moderate Moderate->High High->Very High

Caption: General trend of increasing biological activity and toxicity with a higher degree of chlorination.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To ensure the trustworthiness and reproducibility of comparative effectiveness data, standardized protocols are essential. The following is a detailed, step-by-step methodology for determining the MIC of a chlorinated phenol against a bacterial strain using the broth microdilution method.

Objective: To determine the lowest concentration of a chlorinated phenol that inhibits the visible growth of a specific bacterium.

Materials:

  • Chlorinated phenol stock solution of known concentration.

  • Sterile 96-well microtiter plates.

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

  • Bacterial culture in the logarithmic growth phase.

  • Spectrophotometer.

  • Incubator.

  • Sterile pipette tips and pipettors.

Workflow Diagram:

G A Prepare Serial Dilutions of Chlorinated Phenol in a 96-well plate C Inoculate each well with the bacterial suspension A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate the plate at the optimal temperature and time C->D E Visually inspect for turbidity or measure absorbance D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Procedure:

  • Preparation of Chlorinated Phenol Dilutions:

    • Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the chlorinated phenol stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 11. Discard 50 µL from well 11. Well 12 will serve as a growth control (no compound).

  • Preparation of Bacterial Inoculum:

    • From a fresh culture, suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well (wells 1-12). The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours, or until sufficient growth is observed in the control well.

  • Determination of MIC:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the chlorinated phenol at which there is no visible bacterial growth.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the growth control.

Conclusion: A Balanced Perspective on Efficacy and Risk

Chlorinated phenols are undeniably potent and versatile biocides. Their effectiveness is directly correlated with the degree and pattern of chlorination, a relationship that is fundamental to understanding their application and toxicological profile. While higher chlorinated phenols exhibit superior antimicrobial and preservative properties, they also pose a greater risk to non-target organisms and the environment.

This guide has provided a comparative overview of their effectiveness, supported by available experimental data. For researchers and drug development professionals, a thorough understanding of these structure-activity relationships is paramount for the development of safer and more effective alternatives, and for the responsible management of these historically significant compounds.

References

  • World Health Organization. (1989). Chlorophenols. Environmental Health Criteria 93. [Link]

  • Exon, J. H. (1984). A review of chlorinated phenols. Veterinary and Human Toxicology, 26(6), 508-520.
  • D'Accolti, L., Soffritti, M., & Belpoggi, F. (2013). Toxicological profile of chlorophenols and their derivatives in the environment: the public health perspective. The Scientific World Journal, 2013, 460215. [Link]

  • Smith, K., & El-Hiti, G. A. (2021). Commercially Important Chlorinated Phenols. Encyclopedia, 1(3), 734-748. [Link]

  • Kitunen, V. H., Valo, R. J., & Salkinoja-Salonen, M. S. (1985). Analysis of chlorinated phenols, phenoxyphenols and dibenzofurans around wood preserving facilities. International journal of environmental analytical chemistry, 20(1-2), 13-28.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Chlorophenols. U.S. Department of Health and Human Services, Public Health Service. [Link]

  • Hammer, K. A., Carson, C. F., & Riley, T. V. (2001). Comparative efficacies of commonly used disinfectants and antifungal pharmaceutical spray preparations against dermatophytic fungi. Medical mycology, 39(4), 321-328.
  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.
  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An encyclopedia of chemicals, drugs, and biologicals (15th ed.). Royal Society of Chemistry.
  • Judia Harriet Sumathy, V. (2016). Antimicrobial Activity of Disinfectants and Comparative Study with Phenol. International Journal of Current Trends in Pharmaceutical Research, 4(6), 355-361.
  • McDonnell, G., & Russell, A. D. (1999). Antiseptics and disinfectants: activity, action, and resistance. Clinical microbiology reviews, 12(1), 147-179.
  • Pavela, R. (2011). Insecticidal properties of phenols on Culex quinquefasciatus Say and Musca domestica L. Journal of Essential Oil Bearing Plants, 14(5), 633-640.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Sodium p-chloro-m-cresolate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Sodium p-chloro-m-cresolate (also known as Sodium 4-chloro-3-methylphenolate). As a potent biocide and preservative, its proper disposal is not merely a regulatory requirement but a critical aspect of laboratory safety and environmental stewardship. This document is designed to provide researchers, scientists, and drug development professionals with the essential knowledge to manage this chemical waste responsibly, ensuring personal safety and regulatory compliance.

Core Principles: Hazard Profile and Regulatory Imperative

Understanding the "why" is paramount to ensuring the "how" is executed flawlessly. This compound is the sodium salt of p-Chloro-m-cresol (PCMC), and it shares its hazardous properties. The primary motivation for strict disposal protocols is its significant hazard profile.

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[1][2]

  • Corrosivity: Causes severe skin burns and serious eye damage.[1][2][3] Contact with tissues can lead to significant, potentially permanent damage.

  • Sensitization: May cause an allergic skin reaction in susceptible individuals upon repeated contact.[2][4]

  • Environmental Hazard: Very toxic to aquatic life, with the potential for long-lasting effects in the aquatic environment.[3][4]

Due to these characteristics, this compound and materials contaminated with it are typically classified as hazardous waste. Under the U.S. Environmental Protection Agency (EPA) regulations, wastes derived from chlorophenolic compounds are often listed under specific codes (e.g., F020, F021, F027), necessitating management by a licensed hazardous waste handler.[5][6][7] Never discharge this chemical or its solutions down the drain or dispose of it with general refuse. [8][9]

Mandatory Personal Protective Equipment (PPE)

Before handling this compound in any capacity—especially during disposal and spill cleanup—the correct PPE is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.

TaskRequired PPERationale
Handling Solid Waste/Containers Eyes/Face: Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[1] Skin/Body: Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. For larger quantities, chemical-resistant coveralls are recommended.[3][8] Respiratory: Not typically required if handled in a well-ventilated area with no dust generation.Prevents eye contact and serious damage.[1][4] Protects against skin burns, corrosion, and potential absorption.[3]
Cleaning Spills Eyes/Face: Tightly fitting safety goggles and a face shield.[8] Skin/Body: Chemical-resistant coveralls over regular lab attire, impervious gloves, and chemical-resistant footwear.[8] Respiratory: If dust is generated, a full-face respirator with appropriate cartridges (NIOSH/MSHA approved) is necessary.[1][3]Provides maximum protection from splashes and airborne particles. A higher level of body protection is required due to increased exposure risk. Prevents inhalation of toxic dust, which can cause severe respiratory tract irritation.[1][10]

Step-by-Step Disposal Protocols

Follow these validated procedures to ensure safe and compliant disposal.

Protocol 3.1: Managing Small Spills in the Laboratory

This protocol addresses minor spills of solid this compound on a benchtop or floor.

  • Alert and Isolate: Immediately alert personnel in the vicinity. Restrict access to the spill area.

  • Don PPE: Wear the appropriate PPE as specified in the table above for spill cleanup.

  • Contain Spread: Do not use water. Cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite, or a universal spill absorbent). This prevents the powder from becoming airborne.

  • Collect Waste: Carefully sweep or scoop the material and absorbent into a designated, properly labeled hazardous waste container.[3][4] Use non-sparking tools. Crucially, avoid any actions that create dust. [1][4]

  • Decontaminate Area: Wipe the spill area with a cloth lightly dampened with a suitable solvent (e.g., ethanol), followed by soap and water, if compatible with the surface. All cleaning materials (wipes, gloves) are now considered hazardous waste and must be placed in the same container.

  • Package and Label: Securely close the waste container. Label it clearly as "Hazardous Waste: this compound" and include the date and hazard symbols (Corrosive, Toxic, Environmental Hazard).

  • Final Steps: Wash hands and any exposed skin thoroughly after removing PPE. Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed waste contractor.

Protocol 3.2: Preparing Bulk Waste for Collection

This applies to expired reagents, unused product, or heavily contaminated materials.

  • Designate a Container: Use only a container approved for hazardous chemical waste that is compatible with the chemical. The container must be in good condition, with a tightly sealing lid.

  • Transfer Solid Waste: If transferring from an original container, do so inside a chemical fume hood to control potential dust. Minimize the fall height to prevent dust generation.

  • Labeling is Critical: The waste container must be labeled before waste is added. The label must include:

    • The words "Hazardous Waste"

    • Full Chemical Name: "this compound" (CAS No. 15733-22-9)

    • Accumulation Start Date

    • Applicable Hazard Pictograms (Corrosive, Acute Toxicity, Environmental Hazard)

  • Storage: Store the sealed container in a designated, secure satellite accumulation area. This area should be cool, dry, and well-ventilated, away from incompatible materials like strong oxidizing agents.[1][11] The container must be stored with secondary containment.

  • Arrange for Disposal: Contact your institution's EHS office to schedule a pickup. Do not allow the waste to accumulate beyond institutional time or quantity limits. The ultimate disposal method will be determined by the licensed facility, but it often involves high-temperature incineration.[9]

Disposal Decision Workflow

This diagram illustrates the logical flow for managing this compound waste.

G start_node start_node process_node process_node decision_node decision_node ppe_node ppe_node end_node end_node start Waste Identified: This compound check_ppe Is appropriate PPE for the task donned? start->check_ppe waste_type Spill or Bulk Waste? check_ppe->waste_type Yes spill Small Spill Protocol waste_type->spill Spill bulk Bulk Waste Protocol waste_type->bulk Bulk contain Contain spill with inert absorbent spill->contain transfer Transfer solid to labeled waste container in a fume hood bulk->transfer collect Sweep/scoop into labeled waste container contain->collect decon Decontaminate area & dispose of materials collect->decon store Store sealed container in secondary containment in designated area decon->store transfer->store final_step Arrange for pickup by licensed hazardous waste handler store->final_step

Caption: Decision workflow for safe disposal of this compound.

References

  • p-Chloro-m-cresol and this compound - Health Canada (Canada.ca). Available at: [Link]

  • EPA Hazardous Waste Codes - University of Maryland, Environmental Safety, Sustainability and Risk. Available at: [Link]

  • PCMC's waste-to-energy plant to end issue of dry waste disposal - The Indian Express. Available at: [Link]

  • PCMC asks industrial units to segregate waste into hazardous and non-hazardous - The Indian Express. Available at: [Link]

  • PCMC (PARA CHLORO META CRESOL) - Ataman Kimya. Available at: [Link]

  • MATERIAL SAFETY DATA SHEET - Para-CHLORO-Meta-CRESOL 98% - Oxford Lab Fine Chem LLP. Available at: [Link]

  • PCMC to appoint private agency to collect, process construction waste - The Times of India. Available at: [Link]

  • Environmental Hazard Assessment Series: Chlorophenols, Final Report - US EPA. Available at: [Link]

  • PUBLIC HEALTH STATEMENT CHLOROPHENOLS - Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • sodium p-chloro-m-cresol, 15733-22-9 - The Good Scents Company. Available at: [Link]

  • F021 LISTING FOR SUBSTANCES CONTAINING CHLOROPHENOLIC COMPOUNDS - US EPA. Available at: [Link]

  • This compound | CAS#:15733-22-9 - Chemsrc. Available at: [Link]

  • Hazardous Waste Listings - US EPA. Available at: [Link]

  • Final report on the safety assessment of sodium p-chloro-m-cresol, p-chloro-m-cresol, etc. - PubMed. Available at: [Link]

  • 4-Chloro-3-methylphenol Product Safety Assessment - LANXESS. Available at: [Link]

  • CRESOLS - Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Chlorocresol and its sodium salt: Human health tier II assessment - Australian Department of Health. Available at: [Link]

  • Sodium p-chloro-m-cresol | C7H6ClNaO - PubChem. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Handling Sodium p-chloro-m-cresolate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for Sodium p-chloro-m-cresolate, a potent biocide and preservative. The guidance herein is designed for researchers, scientists, and professionals in drug development who may work with this compound. Our objective is to furnish you with field-tested, scientifically-grounded information that prioritizes your safety and the integrity of your work.

Understanding the Hazard Profile

This compound (CAS No. 15733-22-9) is the sodium salt of p-chloro-m-cresol (PCMC). While effective as an antimicrobial agent, it presents significant health and environmental hazards that demand rigorous safety measures.[1] A thorough understanding of its risk profile is the foundation of safe handling.

The compound is classified with multiple hazards, indicating the potential for severe adverse effects upon exposure.[2][3] It is crucial to recognize that this substance can cause harm through multiple exposure routes: ingestion, skin contact, and eye contact.[4]

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[2]
Skin Corrosion (Category 1B/1C) Causes severe skin burns and eye damage.[2]
Serious Eye Damage (Category 1) Causes serious eye damage.[2][3]
Skin Sensitization (Category 1B) May cause an allergic skin reaction.[3]
Hazardous to the Aquatic Environment Very toxic to aquatic life.[4]

Given these risks, a multi-layered approach to personal protection is not merely recommended; it is imperative.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken. The following represents the minimum required protection when handling this compound in solid or solution form.

Primary Engineering Control: Ventilation

All handling of this compound, especially when dealing with the powdered form, must occur in a well-ventilated area.[2][5] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.

Essential Personal Protective Equipment

This table outlines the necessary PPE. The causality behind each choice is linked directly to the chemical's hazardous properties.

Body PartRequired PPERationale and Specifications
Eyes/Face Safety Goggles & Face ShieldThe compound causes severe eye damage.[2] Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[2] A face shield should be worn over the goggles for full-face protection from splashes.[6]
Hands Chemical-Resistant GlovesCauses severe skin burns and may cause allergic skin reactions. Handle with gloves inspected prior to use.[2] Nitrile or neoprene gloves are generally suitable, but always check the manufacturer's compatibility chart for the specific glove and chemical.
Body Chemical-Resistant Coveralls or Lab Coat with ApronProtects against skin contact and contamination of personal clothing.[6] A lab coat should be worn at a minimum. For tasks with a higher risk of splashes or spills, impervious or fire/flame-resistant clothing is recommended.[2] Contaminated work clothing must not be allowed out of the workplace.
Feet Chemical-Resistant FootwearProtects feet from spills. Closed-toe shoes are a minimum requirement in any lab setting; chemical-resistant boots or shoe covers provide enhanced protection.[6]
Respiratory Respirator (as needed)Avoid breathing dust. If engineering controls (like a fume hood) are insufficient or if exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[2]

Operational Plan: From Receipt to Disposal

A systematic workflow ensures safety at every stage of handling. This process minimizes exposure risk and prevents environmental contamination.

G cluster_prep Preparation & Handling cluster_storage Storage cluster_cleanup Cleanup & Disposal A 1. Don PPE (Goggles, Face Shield, Gloves, Coat) B 2. Work in Fume Hood (Verify Airflow) A->B C 3. Handle Chemical (Avoid Dust/Aerosol Formation) B->C D 4. Securely Seal Container (Tightly Closed) C->D After Use F 6. Decontaminate Work Area C->F End of Procedure E 5. Store in Designated Area (Cool, Dry, Ventilated) D->E E->A For Next Use G 7. Doff PPE Correctly F->G H 8. Dispose of Waste (Segregated Hazardous Waste) G->H

Caption: Standard workflow for handling this compound.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure the chemical fume hood is operational and all necessary PPE is readily available and has been inspected for integrity.[2]

  • Weighing and Transfer : When handling the solid powder, conduct all transfers within the fume hood to contain dust. Use non-sparking tools.[2] Avoid creating dust clouds.

  • In Use : Do not eat, drink, or smoke in the handling area. Wash hands and skin thoroughly after handling.

  • Storage : Store the chemical in its original, tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials and foodstuffs.[2][5] The storage area should be locked or otherwise accessible only to authorized personnel.

Emergency Response Plan

Immediate and correct action is critical in the event of an exposure or spill. All personnel must be familiar with the location and operation of emergency equipment, including safety showers and eyewash stations.[7]

G cluster_exposure Personnel Exposure cluster_spill Chemical Spill cluster_action Immediate Actions cluster_followup Follow-Up Start EMERGENCY (Exposure or Spill) Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion Spill Contain & Clean Spill Start->Spill A A Skin->A Remove contaminated clothing. Flush skin with water for 15+ min. B B Eyes->B Rinse with water for 15+ min. Hold eyelids open. C C Inhalation->C Move to fresh air. Provide artificial respiration if needed. D D Ingestion->D Rinse mouth with water. DO NOT induce vomiting. E E Spill->E Evacuate area. Alert others. Use spill kit with appropriate PPE. Medical Seek Immediate Medical Attention (Bring SDS) A->Medical B->Medical C->Medical D->Medical Report Report Incident to Supervisor/EH&S E->Report

Caption: Emergency response workflow for this compound.

First-Aid Measures
  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.

  • Skin Contact : Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water.[4][9] If skin irritation or a rash occurs, get medical help.[2]

  • Inhalation : Move the person to fresh air.[2] If breathing is difficult or has stopped, provide artificial respiration and seek emergency medical help immediately.[2][9]

  • Ingestion : Rinse the mouth with water.[2] Do NOT induce vomiting due to the risk of perforation. Call a poison center or doctor immediately.

Accidental Release Measures
  • Evacuate : Clear the area of all personnel and move upwind.[5]

  • Control : If safe to do so, turn off all ignition sources.[7]

  • Protect : Wear full PPE, including respiratory protection, before attempting cleanup.[5]

  • Contain : Prevent the spill from entering drains or waterways.[5] Cover the spill with an inert absorbent material like sand, earth, or vermiculite.[5]

  • Collect : Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[5]

  • Decontaminate : Wash the spill area thoroughly, preventing runoff from entering drains.[5]

Disposal Plan

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection : Collect waste in clearly labeled, sealed containers.[5]

  • Disposal : Dispose of the material and its container at a designated hazardous or special waste collection point, in strict accordance with all local, state, and federal regulations.[4] Do not allow the product to be released into the environment, as it is very toxic to aquatic life.[4][6]

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment for yourself and your colleagues.

References

  • Health Canada. (2014). p-Chloro-m-cresol and this compound. Canada.ca. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Sodium p-chloro-m-cresol. PubChem. Available at: [Link]

  • Nair, B. (2006). Final report on the safety assessment of sodium p-chloro-m-cresol, p-chloro-m-cresol, chlorothymol, mixed cresols, m-cresol, o-cresol, p-cresol, isopropyl cresols, thymol, o-cymen-5-ol, and carvacrol. International Journal of Toxicology. Available at: [Link]

  • Chemsrc. (2024). This compound | CAS#:15733-22-9. Chemsrc.com. Available at: [Link]

  • Chemwatch. (2013). MP Cresol 45. Available at: [Link]

  • The Good Scents Company. (n.d.). sodium p-chloro-m-cresol. Thegoodscentscompany.com. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Sodium p-chloro-m-cresol. PubChem. Available at: [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Available at: [Link]

  • Environmental Health and Safety Office. (2024). Spill Control/Emergency Response. OU.edu. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: m-Cresol. Carlroth.com. Available at: [Link]

  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Nmsu.edu. Available at: [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - Para-CHLORO-Meta-CRESOL 98%. Oxfordlabchem.com. Available at: [Link]

  • SD Fine-Chem Limited. (2017). 4-CHLORO-M-CRESOL. Sdfine.com. Available at: [Link]

  • Loba Chemie. (2016). 4-CHLORO-M-CRESOL EXTRA PURE MSDS. Lobachemie.com. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.